molecular formula C10H14O2 B143397 Carvone Epoxide CAS No. 36616-60-1

Carvone Epoxide

Cat. No.: B143397
CAS No.: 36616-60-1
M. Wt: 166.22 g/mol
InChI Key: YGMNGQDLUQECTO-SFGNSQDASA-N
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Description

Carvone Epoxide refers to a derivative of the natural product carvone, where an epoxide (oxirane) functional group has been introduced. Carvone itself is a widely used starting material in organic synthesis due to its chiral center and multiple reactive sites . The epoxidation of carvone is a classic challenge in organic chemistry, as the molecule contains two different double bonds that can be selectively targeted: the endocyclic double bond within the cyclohexene ring and the exocyclic isopropenyl group . The resulting epoxides are valuable building blocks for the synthesis of more complex, naturally occurring molecules and are of significant interest in medicinal chemistry research . These epoxides have shown promising biological activities in preliminary studies, including anti-inflammatory, antifeedant, and phytotoxic effects . The synthesis of carvone epoxides can be achieved through various catalytic methods, including the use of peracetic acid , gallium nitrate with hydrogen peroxide , or through organocatalytic routes designed to achieve diastereoselective control . As a high-value chiral synthon, this compound serves as a critical intermediate for researchers in the fields of organic synthesis, chemical biology, and drug discovery. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one
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InChI

InChI=1S/C10H14O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7,9H,1,4-5H2,2-3H3/t7-,9+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YGMNGQDLUQECTO-SFGNSQDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC2C(O2)(C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC(=C)[C@@H]1C[C@@H]2[C@@](O2)(C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30884673
Record name 7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-
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Molecular Weight

166.22 g/mol
Source PubChem
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CAS No.

36616-60-1
Record name (R,R,R)-Carvone epoxide
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Record name (+)-Carvone epoxide
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Record name 7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-
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Record name 7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-
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Record name (1α,4α,6α)-(+)-1-methyl-4-(1-methylvinyl)-7-oxabicyclo[4.1.0]heptan-2-one
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Record name CARVONE-5,6-OXIDE, TRANS-(+)-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Carvone Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential therapeutic applications of carvone (B1668592) epoxide. Carvone, a naturally occurring monoterpene found in the essential oils of spearmint and caraway, serves as a versatile chiral starting material for the synthesis of various derivatives, including its epoxides. Carvone epoxides have garnered significant interest in the scientific community due to their demonstrated anti-inflammatory and anticancer properties. This document details the primary synthetic routes to carvone's two main epoxide isomers, presents their key physicochemical and spectroscopic properties, and elucidates the signaling pathways through which they exert their biological effects.

Synthesis of Carvone Epoxide

The regioselective epoxidation of carvone can be achieved at either its endocyclic α,β-unsaturated ketone double bond (C1-C2) or its exocyclic isopropenyl double bond (C7-C8), yielding carvone-1,2-oxide and carvone-7,8-oxide, respectively. The choice of oxidizing agent dictates the selectivity of the epoxidation.

Epoxidation of the Exocyclic Double Bond (Carvone-7,8-oxide)

The electron-rich isopropenyl group of carvone is selectively epoxidized using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).[1][2] This reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures.

  • Dissolve (R)-(-)-carvone (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (1.2 eq) in DCM to the cooled carvone solution over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 13-16 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield carvone-7,8-oxide.[4]

Epoxidation of the Endocyclic Double Bond (Carvone-1,2-oxide)

The electron-deficient double bond of the α,β-unsaturated ketone in carvone is selectively epoxidized under alkaline conditions using hydrogen peroxide.[3][5] This reaction proceeds via a nucleophilic attack of the hydroperoxide anion.

  • Dissolve (R)-(-)-carvone (1.0 eq) in methanol (B129727) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add 35% aqueous hydrogen peroxide (H₂O₂) followed by a 6 M aqueous solution of sodium hydroxide (B78521) (NaOH) dropwise, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 15 minutes and then at room temperature for an additional 20 minutes. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, carvone-1,2-oxide, is often obtained in high purity, but can be further purified by column chromatography if necessary.

Diastereoselective Synthesis of 7,8-Carvone Epoxides

An organocatalytic, two-step method has been developed for the diastereoselective synthesis of the individual 7,8-carvone epoxide diastereomers.[4] This involves an initial bromination of carvone in the presence of an organocatalyst and N-bromosuccinimide (NBS) to form bromoester intermediates, which are then hydrolyzed to the corresponding epoxides.

Step 1: Synthesis of Bromoesters

  • To a solution of the organocatalyst (e.g., proline, 2 mol%) in dichloromethane, add carvone (1.0 eq), nitrobenzoic acid (1.4 eq), and N-bromosuccinimide (1.4 eq).

  • Stir the reaction mixture at room temperature for 6 days.

  • Evaporate the solvent and purify the crude product by column chromatography on silica gel (n-hexane/EtOAc) to separate the diastereomeric bromoesters.

Step 2: Hydrolysis to Epoxides

  • To a solution of the isolated bromoester in methanol, add potassium carbonate (K₂CO₃, 0.1 eq).

  • Stir the mixture at 35 °C and monitor the reaction by TLC.

  • Upon completion, evaporate the solvent and purify the product by column chromatography on silica gel (n-hexane/EtOAc) to yield the enantiopure 7,8-carvone epoxide.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of carvone and its epoxide derivatives are summarized below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
(R)-(-)-CarvoneC₁₀H₁₄O150.22Colorless to pale yellow liquid
Carvone-7,8-oxideC₁₀H₁₄O₂166.22Viscous yellow liquid[2]
Carvone-1,2-oxideC₁₀H₁₄O₂166.22-

Table 1: Physicochemical Properties of Carvone and Carvone Epoxides.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)FTIR (cm⁻¹)
(R)-(-)-Carvone 6.76 (m, 1H), 4.81 (s, 1H), 4.76 (s, 1H), 2.94-2.01 (m, 5H), 1.83-1.71 (m, 6H)199.5, 146.7, 144.6, 135.4, 110.5, 43.2, 42.5, 31.3, 20.5, 15.62964, 2920, 1670 (C=O), 1645 (C=C), 1436, 1375
(5R,7S)-7,8-Epoxycarvone 6.72 (m, 1H), 2.65 (d, J=4.6 Hz, 1H), 2.61 (d, J=4.6 Hz, 1H), 2.58 (m, 1H), 2.51 (m, 1H), 2.38 (m, 1H), 2.25 (m, 1H), 2.06 (m, 1H), 1.77 (s, 3H), 1.29 (s, 3H)[4]198.2, 144.2, 135.6, 58.0, 52.9, 41.3, 40.4, 27.7, 18.4, 15.7[4]2980, 2924, 1667 (C=O), 1450, 1382, 1106, 901, 834, 704[4]
(5R,7R)-7,8-Epoxycarvone 6.73 (m, 1H), 2.72 (d, J=4.5 Hz, 1H), 2.58 (d, J=4.5 Hz, 1H), 2.55 (m, 1H), 2.17 (m, 3H), 2.06 (m, 1H), 1.76 (s, 3H), 1.31 (s, 3H)[4]199.1, 144.1, 135.6, 57.9, 52.4, 40.7, 39.9, 27.9, 19.0, 15.7[4]2980, 2924, 1667 (C=O), 1450, 1382, 1106, 901, 834, 704[4]
Carvone-1,2-oxide 4.81 (s, 1H), 4.76 (s, 1H), 3.31 (s, 1H), 2.6-1.8 (m, 6H), 1.75 (s, 3H), 1.46 (s, 3H)-2965, 2925, 1709 (C=O), 1646 (C=C), 1450, 1375, 890

Biological Activities and Signaling Pathways

Carvone and its derivatives, including the epoxides, have been shown to possess significant biological activities, particularly anti-inflammatory and anticancer effects. These effects are mediated through the modulation of several key intracellular signaling pathways.

Anti-inflammatory Activity

Carvone has been demonstrated to inhibit inflammatory responses by targeting the p38 Mitogen-Activated Protein Kinase (MAPK) and JAK/STAT3 signaling pathways.

The p38 MAPK pathway is a crucial regulator of inflammatory cytokine production. Carvone has been shown to inhibit the phosphorylation of p38 MAPK, thereby preventing its activation and the subsequent downstream inflammatory cascade.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 TAK1 TAK1 TLR4->TAK1 activates MKK3_6 MKK3/6 TAK1->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Inflammatory_Response Inflammatory Response (Cytokine Production) p38_MAPK->Inflammatory_Response promotes Carvone Carvone Carvone->p38_MAPK inhibits phosphorylation

Caption: Carvone's inhibition of the p38 MAPK pathway.

The JAK/STAT3 pathway is another critical signaling cascade in inflammation. Carvone has been found to downregulate the phosphorylation of JAK2 and STAT3, leading to a reduction in the expression of pro-inflammatory genes.

JAK_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3_Dimer STAT3 Dimer STAT3->STAT3_Dimer dimerizes Carvone Carvone Carvone->JAK2 Carvone->STAT3 inhibits phosphorylation Gene_Transcription Pro-inflammatory Gene Transcription STAT3_Dimer->Gene_Transcription promotes

Caption: Carvone's modulation of the JAK/STAT3 signaling pathway.

Anticancer Activity

Carvone has demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells through the activation of the p53 and caspase signaling pathways.

The tumor suppressor protein p53 plays a central role in initiating apoptosis in response to cellular stress, such as that induced by chemotherapeutic agents. Carvone has been shown to increase the expression of p53, which in turn activates a cascade of caspases, the executioners of apoptosis.[6]

p53_Caspase_Pathway cluster_cytoplasm Cytoplasm Carvone Carvone Cellular_Stress Cellular Stress Carvone->Cellular_Stress p53 p53 Cellular_Stress->p53 activates Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Bcl2->Mitochondrion inhibits pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Carvone-induced p53 and caspase-mediated apoptosis.

Conclusion

Carvone epoxides are readily synthesized from the natural product carvone through regioselective epoxidation reactions. Their distinct chemical and physical properties have been well-characterized by various spectroscopic techniques. The demonstrated anti-inflammatory and anticancer activities of carvone and its derivatives, mediated through the modulation of key signaling pathways such as p38 MAPK, JAK/STAT3, and p53/caspase, highlight their potential as lead compounds in drug discovery and development. This guide provides a foundational understanding for researchers and scientists interested in exploring the therapeutic applications of these promising natural product derivatives. Further investigation into the specific molecular interactions and in vivo efficacy of carvone epoxides is warranted to fully realize their clinical potential.

References

what is the structure of carvone epoxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure of Carvone (B1668592) Epoxide

Introduction

Carvone epoxide is a monoterpenoid derivative synthesized from carvone, a naturally occurring compound found in the essential oils of spearmint and caraway seeds.[1] The structure of carvone contains two reactive double bonds, allowing for selective chemical modifications such as epoxidation.[2][3][4] This guide provides a detailed examination of the structure of this compound, its stereoisomers, relevant physicochemical data, and the experimental protocol for its synthesis, aimed at researchers and professionals in drug development and organic chemistry.

Core Structure and Isomerism

The fundamental structure of carvone consists of a cyclohexenone ring with two double bonds: an endocyclic α,β-unsaturated ketone system and an exocyclic isopropenyl group.[2][3] Epoxidation can theoretically occur at either of these sites.

Regioselectivity of Epoxidation

In practice, the epoxidation of carvone is highly regioselective. The external double bond of the isopropenyl group is more electron-rich and thus more susceptible to electrophilic attack by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).[4][5] This selective epoxidation leaves the electron-deficient α,β-unsaturated ketone system intact, which is often crucial for the biological activity of carvone derivatives.[5] The resulting primary product is often referred to as 7,8-carvone epoxide.

Stereoisomerism

Carvone is a chiral molecule and exists as two enantiomers: (R)-(−)-carvone (found in spearmint) and (S)-(+)-carvone (found in caraway).[1] The epoxidation of the exocyclic double bond introduces a new stereocenter, leading to the formation of diastereomers. Consequently, four primary stereoisomers of 7,8-carvone epoxide exist.[6] The epoxidation with m-CPBA is generally not stereoselective, resulting in a mixture of diastereomers.[2][5]

Below is a diagram illustrating the relationship between the carvone enantiomers and their corresponding epoxides.

carvone_epoxidation_pathway cluster_R (R)-(-)-Carvone Pathway cluster_S (S)-(+)-Carvone Pathway R_carvone (R)-(-)-Carvone R_epoxides Mixture of (1R,4R,8S)- and (1R,4R,8R)- 7,8-Carvone Epoxides R_carvone->R_epoxides m-CPBA S_carvone (S)-(+)-Carvone S_epoxides Mixture of (1S,4S,8R)- and (1S,4S,8S)- 7,8-Carvone Epoxides S_carvone->S_epoxides m-CPBA

Figure 1: Stereochemical pathways for the epoxidation of carvone.

Physicochemical and Spectroscopic Data

The structural elucidation and characterization of this compound are supported by various analytical techniques. Key quantitative data are summarized in the table below.

PropertyDataReference(s)
Molecular Formula C₁₀H₁₄O₂[7][8]
Molecular Weight 166.22 g/mol [7][8]
¹H NMR (CDCl₃, ppm) δ 6.75 (m, 1H, -CH=C), signals for the exocyclic methylene (B1212753) protons of carvone disappear.[5]
¹³C NMR (CDCl₃, ppm) δ 198.69 (C=O), disappearance of signals corresponding to the exocyclic double bond of carvone.[5]
FT-IR (cm⁻¹) ~1668 (C=O stretch of α,β-unsaturated ketone), confirming the preservation of this functional group. The disappearance of bands associated with the exocyclic C=C bond is also observed.[5]

Experimental Protocol: Synthesis of 7,8-Carvone Epoxide

The following protocol details the regioselective epoxidation of the exocyclic double bond of carvone using m-CPBA.[5]

Materials and Reagents
  • (R)-(−)-Carvone or (S)-(+)-Carvone

  • meta-Chloroperoxybenzoic acid (m-CPBA, 75%)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Thin-layer chromatography (TLC) plate and chamber

  • Standard laboratory glassware for workup and purification

Procedure
  • Reaction Setup : Dissolve carvone (e.g., 500 mg) in ice-cold dichloromethane (8 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition : In a separate flask, prepare a solution of m-CPBA (85 mg of 75% pure) in dichloromethane (4 mL).

  • Epoxidation Reaction : Add the m-CPBA solution dropwise to the stirred carvone solution over 10 minutes, maintaining the temperature at 0°C using an ice bath.

  • Reaction Monitoring : Stir the mixture at 0°C for 16 hours. Monitor the progress of the reaction by TLC.

  • Workup : Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification : Concentrate the organic layer under reduced pressure. The crude product can be purified by flash chromatography on silica (B1680970) gel to yield the pure this compound.

The following diagram illustrates the experimental workflow.

synthesis_workflow start Start dissolve Dissolve Carvone in CH2Cl2 at 0°C start->dissolve prepare_mcpba Prepare m-CPBA Solution in CH2Cl2 dissolve->prepare_mcpba add_mcpba Add m-CPBA Solution Dropwise (10 min) prepare_mcpba->add_mcpba react Stir at 0°C for 16 hours add_mcpba->react monitor Monitor Reaction by TLC react->monitor workup Aqueous Workup (NaHCO3, Brine) monitor->workup Reaction Complete purify Dry and Concentrate workup->purify chromatography Purify by Flash Chromatography purify->chromatography end End chromatography->end

Figure 2: Experimental workflow for the synthesis of this compound.

Chemical Structure Diagrams

The chemical structures of the carvone enantiomers and a representative structure of a 7,8-carvone epoxide are depicted below using the DOT language.

chemical_structures cluster_carvone (R)-(-)-Carvone cluster_epoxide A 7,8-Carvone Epoxide Stereoisomer r_carvone r_carvone carvone_epoxide_structure [Cyclohexenone Ring]-C(CH3)(CH2-O-CH2)

Figure 3: Structures of (R)-(-)-Carvone and a representative 7,8-carvone epoxide.

Conclusion

The structure of this compound is characterized by a cyclohexenone core with an epoxide ring on the isopropenyl side chain. The synthesis is highly regioselective, and the chirality of the starting carvone molecule leads to the formation of multiple stereoisomers. The preservation of the α,β-unsaturated ketone system is a key feature of the common synthetic routes. This detailed understanding of its structure is fundamental for its application in synthetic chemistry and the development of new therapeutic agents.

References

The Natural Occurrence of Carvone Epoxide in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvone (B1668592) epoxide, a naturally occurring monoterpene epoxide, has garnered significant interest within the scientific community due to its potential biological activities and its role in plant-pollinator interactions. This technical guide provides a comprehensive overview of the natural occurrence of carvone epoxide in the plant kingdom, detailing quantitative data, experimental protocols for its analysis, and insights into its biosynthetic origins. This document is intended to serve as a valuable resource for researchers in phytochemistry, natural product chemistry, and drug discovery.

Natural Occurrence of this compound

This compound, primarily as trans-carvone oxide, has been identified as a significant component of the floral fragrances of several plant species, playing a crucial role in attracting specific pollinators.[1] Its presence is particularly well-documented in the Orchidaceae and Euphorbiaceae families.

Key Plant Genera Containing this compound:

  • Catasetum (Orchidaceae): Numerous species within this genus produce floral scents rich in carvone oxide. It is a major fragrance component in at least nine species of Catasetum.[1] Studies have shown that some Catasetum species exclusively emit the (−)-trans-stereoisomer of this compound.

  • Aspasia (Orchidaceae): At least one species in this genus has been found to contain carvone oxide in its floral fragrance.[1]

  • Notylia (Orchidaceae): Similar to Aspasia, carvone oxide has been identified in the floral scent of one species of Notylia.[1]

  • Dalechampia (Euphorbiaceae): One species of this genus is known to produce carvone oxide as part of its floral fragrance.[1]

While the presence of this compound is most prominently reported in floral scents, its precursor, carvone, is abundant in the essential oils of various other plants. Carvone exists as two enantiomers, (S)-(+)-carvone, characteristic of caraway (Carum carvi) and dill (Anethum graveolens), and (R)-(−)-carvone, the main constituent of spearmint (Mentha spicata). The potential for in-planta epoxidation of carvone suggests that this compound may be present in trace amounts in these species as well, warranting further investigation.

Quantitative Data

The concentration of this compound in plants can vary significantly depending on the species, environmental conditions, and the specific plant part analyzed. The following table summarizes the available quantitative data for this compound in plants.

Plant SpeciesPlant PartCompoundConcentration (% of total volatiles)Analytical Method
Catasetum alatumFlowerscis-Carvone oxide>10%GC-MS

Note: The majority of studies refer to this compound as a "major component" without providing specific quantitative values. The data for Catasetum alatum represents a notable exception where a concentration range is provided.

Biosynthesis of this compound

The biosynthesis of this compound in plants is a multi-step process that begins with the universal precursor for monoterpenes, geranyl diphosphate (B83284) (GPP). The pathway proceeds through the formation of limonene (B3431351) and its subsequent oxidation to carvone, which is then believed to be enzymatically converted to this compound.

The key steps are:

  • Cyclization of Geranyl Diphosphate (GPP): GPP is cyclized by the enzyme limonene synthase to form either (+)-limonene or (−)-limonene, depending on the plant species.

  • Hydroxylation of Limonene: Limonene is then hydroxylated by a cytochrome P450 monooxygenase, limonene-6-hydroxylase, to produce trans-carveol.

  • Dehydrogenation to Carvone: trans-Carveol is subsequently oxidized by a dehydrogenase to yield carvone.

  • Epoxidation of Carvone: The final step involves the epoxidation of the isopropenyl group of carvone to form this compound. While the specific enzyme responsible for this reaction in plants has not been definitively characterized, it is hypothesized to be a cytochrome P450 monooxygenase or an epoxidase.

Biosynthesis_of_Carvone_Epoxide GPP Geranyl Diphosphate (GPP) Limonene Limonene GPP->Limonene Limonene Synthase Carveol trans-Carveol Limonene->Carveol Limonene-6-hydroxylase (Cytochrome P450) Carvone Carvone Carveol->Carvone Carveol Dehydrogenase Carvone_Epoxide This compound Carvone->Carvone_Epoxide Epoxidase / Cytochrome P450 (Hypothesized)

Biosynthetic pathway of this compound from geranyl diphosphate.

Experimental Protocols

The analysis of this compound in plant matrices typically involves the extraction of volatile compounds followed by chromatographic separation and mass spectrometric detection.

Sample Preparation: Headspace Volatile Collection

For the analysis of floral fragrances, a non-destructive dynamic headspace collection method is commonly employed.

  • Enclose the inflorescence in a glass chamber or a polyacetate bag.

  • Draw air from the chamber through a sorbent trap (e.g., Tenax® or Porapak Q®) for a defined period (e.g., 2-4 hours) using a portable pump.

  • The trapped volatile compounds are then eluted from the sorbent using a suitable solvent (e.g., n-hexane or diethyl ether) or thermally desorbed directly into the gas chromatograph.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for the identification and quantification of this compound.

Typical GC-MS Parameters:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Column: DB-1ms (20 m x 0.1 mm x 0.1 µm) or similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 0.2 mL/min).

  • Inlet: Split/splitless injector, operated in splitless mode for trace analysis. Injector temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 min.

    • Ramp 1: Increase to 150 °C at 4 °C/min.

    • Ramp 2: Increase to 250 °C at 10 °C/min, hold for 5 min.

  • Mass Spectrometer: Agilent 7250 GC/Q-TOF or equivalent.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Identification: Compound identification is based on comparison of the obtained mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST/Wiley).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plant_Material Plant Material (e.g., Inflorescence) Headspace_Collection Dynamic Headspace Volatile Collection Plant_Material->Headspace_Collection Sorbent_Trap Sorbent Trap (e.g., Tenax®) Headspace_Collection->Sorbent_Trap Elution Solvent Elution (e.g., n-hexane) Sorbent_Trap->Elution Volatile_Extract Volatile Extract Elution->Volatile_Extract GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Volatile_Extract->GC_MS Data_Acquisition Data Acquisition (Mass Spectra, Retention Time) GC_MS->Data_Acquisition Data_Analysis Data Analysis (Library Matching, Quantification) Data_Acquisition->Data_Analysis Identification Identification of This compound Data_Analysis->Identification

General experimental workflow for the analysis of this compound.

Conclusion

This compound is a naturally occurring volatile compound found predominantly in the floral fragrances of specific orchid and euphorb species. Its biosynthesis is intricately linked to the well-established monoterpene pathway, with the final epoxidation step likely catalyzed by a cytochrome P450 monooxygenase. The analytical methods outlined in this guide, particularly dynamic headspace collection coupled with GC-MS, provide a robust framework for the identification and quantification of this compound in plant matrices. Further research is warranted to fully elucidate the enzymatic machinery responsible for its formation and to explore its distribution across a wider range of plant species, which could unveil novel sources of this biologically interesting molecule for potential applications in drug development and other industries.

References

A Technical Guide to the Isomers and Stereochemistry of Carvone Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, stereochemistry, and characterization of carvone (B1668592) epoxide isomers. Carvone, a readily available chiral monoterpene, serves as a versatile starting material for the synthesis of various biologically active compounds.[1][2] Its epoxidation products are valuable intermediates in organic synthesis, and understanding their stereochemistry is crucial for the development of new chemical entities. This document details key experimental protocols, presents quantitative data for isomer comparison, and visualizes synthetic pathways to facilitate a deeper understanding of this important class of molecules.

Synthesis of Carvone Epoxide Isomers: Regio- and Stereoselectivity

The epoxidation of carvone can be directed to either of its two double bonds—the endocyclic α,β-unsaturated ketone or the exocyclic isopropenyl group—depending on the chosen reagent. This regioselectivity is a classic example of controlling reaction pathways in organic synthesis.[3][4]

Epoxidation of the Exocyclic Double Bond (7,8-Epoxidation)

The epoxidation of the more electron-rich exocyclic double bond of carvone is typically achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA).[5][6] This reaction, however, generally shows poor diastereoselectivity, yielding a mixture of diastereomers.[1][3]

Recent advancements have enabled the diastereoselective synthesis of 7,8-carvone epoxides through an organocatalytic approach.[1] This method involves a two-step process via a bromoester intermediate, allowing for the separation and synthesis of enantiopure epoxides.[1][7]

Epoxidation of the Endocyclic Double Bond (1,2-Epoxidation)

The electron-deficient endocyclic double bond of the α,β-unsaturated ketone can be selectively epoxidized using alkaline hydrogen peroxide.[3][8] This reaction proceeds via a nucleophilic attack of the hydroperoxide anion.

Stereochemistry of this compound

Carvone exists as two enantiomers: (R)-(-)-carvone and (S)-(+)-carvone. Epoxidation of the exocyclic double bond introduces a new stereocenter at C8, leading to the formation of two diastereomers for each carvone enantiomer. For (R)-carvone, this results in (4R, 8R)- and (4R, 8S)-carvone epoxide. The epoxidation of the endocyclic double bond also creates new stereocenters, leading to different sets of stereoisomers. The four possible stereoisomers of 7,8-carvone epoxide are depicted in Figure 1.[9]

Quantitative Data of this compound Isomers

The following tables summarize the available quantitative data for various this compound isomers, facilitating their identification and comparison.

Table 1: Physical and Spectroscopic Properties of Carvone and its Epoxides

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Specific Rotation [α]DReference
(R)-(-)-CarvoneC10H14O150.22231-61°[4][10]
(S)-(+)-CarvoneC10H14O150.22231+61°[4]
trans-Carvone oxideC10H14O2166.22255-256Not specified[11][12]
cis-Carvone oxideC10H14O2166.22Not specifiedNot specified[13]
(R,R,R)-Carvone epoxideC10H14O2166.22Not specifiedNot specified[14]

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for this compound Isomers in CDCl₃

Proton(R)-(-)-Carvone[15]Carvone-7,8-oxide (mixture)[3]Carvone-1,2-oxide[15]
H-36.7-6.8~6.753.5-3.6
H-8a4.7-4.82.5-2.8 (multiplet)4.7-4.8
H-8b4.7-4.82.5-2.8 (multiplet)4.7-4.8
CH₃ (C9)1.7-1.81.33 (s)1.7-1.8
CH₃ (C10)1.7-1.81.77 (s)1.3-1.4

Note: The chemical shifts for the epoxide protons in carvone-7,8-oxide often appear as a complex multiplet due to the presence of diastereomers.[3]

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers in CDCl₃

Carbon(R)-(-)-CarvoneCarvone-7,8-oxide (mixture)[3]
C1~200~198.7
C2~135Not specified
C3~145Not specified
C4Not specifiedNot specified
C5Not specifiedNot specified
C6Not specifiedNot specified
C7Not specifiedNot specified
C8~112Not specified
C9~20Not specified
C10~15Not specified

Table 4: Infrared Spectroscopy Data (cm⁻¹) for Carvone and its Epoxides

Functional Group(R)-(-)-Carvone[15]Carvone-7,8-oxide[3]Carvone-1,2-oxide[16]
C=O (conjugated)~1675~1668-
C=O (non-conjugated)--~1709
C=C (endocyclic)~1625~1625Disappeared
C=C (exocyclic)~1645Disappeared~1645
C-O (epoxide)-~800-950~800-950

Experimental Protocols

Regioselective Epoxidation of (R)-(-)-Carvone with m-CPBA (7,8-Epoxidation)

This protocol is adapted from the literature and results in the formation of carvone-7,8-oxide as a mixture of diastereomers.[3][5]

Materials:

Procedure:

  • Dissolve (R)-(-)-carvone (1.0 eq) in dichloromethane in an ice bath.

  • Slowly add a solution of m-CPBA (1.1 eq) in dichloromethane to the cooled carvone solution.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and quench the excess peroxyacid by the slow addition of saturated aqueous sodium sulfite solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Diastereoselective Synthesis of 7,8-Carvone Epoxides via Organocatalysis

This two-step protocol, developed by Díez et al., allows for the diastereoselective synthesis of the individual 7,8-carvone epoxide isomers.[1]

Step 1: Synthesis of Bromoester Intermediates

  • To a solution of an organocatalyst (e.g., proline, quinidine, or diphenylprolinol, 2-20 mol%) in dichloromethane, add (R)-carvone (1.0 eq), o-nitrobenzoic acid (1.4 eq), and N-bromosuccinimide (NBS) (1.4 eq).

  • Stir the reaction mixture at room temperature or 39 °C for 6 days.

  • After completion, evaporate the solvent and purify the crude product by column chromatography on silica gel to separate the diastereomeric bromoesters.

Step 2: Synthesis of 7,8-Carvone Epoxides

  • Hydrolyze the separated bromoester diastereomers with an alkali solution to yield the corresponding enantiopure 7,8-carvone epoxides.

Visualization of Synthetic Pathways and Stereochemistry

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and the proposed mechanism for stereochemical control.

epoxidation_pathways carvone (R)-(-)-Carvone epoxide_exo Carvone-7,8-oxide (Diastereomeric Mixture) carvone->epoxide_exo m-CPBA, CH2Cl2 epoxide_endo Carvone-1,2-oxide carvone->epoxide_endo H2O2, NaOH, MeOH

Caption: Regioselective epoxidation of (R)-(-)-carvone.

diastereoselective_synthesis cluster_step1 Step 1: Bromination cluster_step2 Step 2: Epoxidation carvone (R)-Carvone reagents1 NBS, o-nitrobenzoic acid, Organocatalyst, CH2Cl2 bromoesters Diastereomeric Bromoesters ((5R,7R) and (5R,7S)) reagents1->bromoesters separation Chromatographic Separation bromoesters->separation bromoester1 (5R,7R)-Bromoester separation->bromoester1 bromoester2 (5R,7S)-Bromoester separation->bromoester2 reagents2a Alkali Hydrolysis bromoester1->reagents2a reagents2b Alkali Hydrolysis bromoester2->reagents2b epoxide1 (4R,8R)-Carvone Epoxide reagents2a->epoxide1 epoxide2 (4R,8S)-Carvone Epoxide reagents2b->epoxide2

Caption: Diastereoselective synthesis of 7,8-carvone epoxides.

stereochemical_model cluster_complex Proposed Transition State cluster_outcome Stereochemical Outcome organocatalyst Chiral Organocatalyst (e.g., Diphenylprolinol) h_bond Hydrogen Bond organocatalyst->h_bond carvone (R)-Carvone carvone->h_bond bromination Diastereoselective Bromination h_bond->bromination Directs facial selectivity nucleophilic_attack Intramolecular Nucleophilic Attack bromination->nucleophilic_attack epoxide Specific Diastereomer of Epoxide nucleophilic_attack->epoxide

Caption: Proposed model for stereochemical induction.

Conclusion

The stereocontrolled synthesis of this compound isomers is a significant area of research with implications for the synthesis of complex natural products and novel therapeutic agents. The methodologies outlined in this guide, from classical regioselective epoxidations to modern diastereoselective organocatalytic routes, provide a robust toolkit for chemists. The tabulated quantitative data and visual representations of reaction pathways serve as a valuable resource for the design and execution of synthetic strategies involving these versatile chiral building blocks. Further research into more efficient and selective catalytic systems will continue to enhance the utility of carvone epoxides in chemical synthesis and drug discovery.

References

Spectroscopic Profile of Carvone Epoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for carvone (B1668592) epoxide, a versatile chiral building block with applications in organic synthesis and drug discovery. The information presented herein is intended to serve as a detailed reference for the characterization of this compound, featuring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Introduction

Carvone, a naturally occurring monoterpene found in the essential oils of spearmint and caraway, possesses two reactive double bonds. Selective epoxidation of the exocyclic double bond at the isopropenyl group leads to the formation of 7,8-carvone epoxide, preserving the α,β-unsaturated ketone functionality crucial for various biological activities.[1][2] This guide focuses on the spectroscopic characterization of (5R)-8-epoxycarvotanacetone, a key derivative of R-(−)-carvone.

Spectroscopic Data

The following sections present the key spectroscopic data for 7,8-carvone epoxide, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for the two diastereomers of 7,8-carvone epoxide are summarized below.

Table 1: ¹H NMR Spectroscopic Data for 7,8-Carvone Epoxide Diastereomers (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment ((5R,7S)-isomer)[1]Assignment ((5R,7R)-isomer)[1]
6.72mH-3
mH-3
2.65d4.6Ha-8
2.61d4.6Hb-8
2.72d4.5Ha-8
2.58d4.5Hb-8
2.58mHa-6
2.51mHb-6
2.55mHa-6
2.38mHa-4
2.25mHb-4
2.17mHb-6, Ha-4, Hb-4
2.06mH-5H-5
1.77sH-10
1.76sH-10
1.29sH-9
1.31sH-9

Table 2: ¹³C NMR Spectroscopic Data for 7,8-Carvone Epoxide Diastereomers (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment ((5R,7S)-isomer)[1]Assignment ((5R,7R)-isomer)[1]
198.2C=O
199.1C=O
144.2C-2C-2
144.1
135.6C-1C-1
58.0C-8C-8
57.9
52.9C-7C-7
52.4
41.3C-4C-4
40.7
40.4C-6C-6
39.9
27.7C-5C-5
27.9
18.4C-9C-9
19.0
15.7C-10C-10
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for 7,8-carvone epoxide are presented in Table 3. The presence of the α,β-unsaturated ketone is confirmed by the strong absorption around 1667 cm⁻¹, while the disappearance of the characteristic C=C stretching of the exocyclic double bond from the starting material (carvone) indicates successful epoxidation.[1][2]

Table 3: Significant IR Absorption Bands for 7,8-Carvone Epoxide (Film)

Wavenumber (cm⁻¹)Functional Group Assignment[1]
2980, 2924C-H stretch (sp³)
1667C=O stretch (α,β-unsaturated ketone)
1450, 1382C-H bend
1106C-O stretch (epoxide)
901, 834, 704C-H bend (out-of-plane)
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for 7,8-Carvone Epoxide

IonCalculated m/z (C₁₀H₁₄O₂Na)Found m/z[1]
[M+Na]⁺189.0886189.0891

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of carvone epoxide.

Synthesis of (5R)-8-Epoxycarvotanacetone

This procedure is adapted from the regioselective epoxidation of R-(−)-carvone using meta-chloroperoxybenzoic acid (m-CPBA).[2]

  • Dissolve R-(−)-carvone (500 mg) in ice-cold dichloromethane (B109758) (8 mL).

  • Prepare a solution of 75% m-CPBA (85 mg) in dichloromethane (4 mL).

  • Add the m-CPBA solution dropwise to the carvone solution over 10 minutes while maintaining the temperature at 0 °C in an ice bath.

  • Stir the reaction mixture at 0 °C for 16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an appropriate work-up to isolate the crude product.

  • Purify the crude product by column chromatography to obtain the desired this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Advance 400 MHz spectrometer.[1]

  • Dissolve a sample of the purified this compound in deuterated chloroform (B151607) (CDCl₃).

  • Acquire the ¹H NMR spectrum at 400 MHz and the ¹³C NMR spectrum at 100 MHz.

  • Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.0 ppm for ¹³C).[1]

IR Spectroscopy

IR spectra were recorded on a spectrometer using a thin film of the sample.[1]

  • Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to create a thin film.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

High-resolution mass spectra were obtained using an electron ionization (EI) source.[1]

  • Introduce a solution of the sample into the mass spectrometer.

  • Acquire the mass spectrum in the positive ion mode to observe the [M+Na]⁺ adduct.

Workflow and Data Analysis

The overall process of obtaining and analyzing the spectroscopic data for this compound is illustrated in the following workflow diagram.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Carvone R-(−)-Carvone Epoxidation Epoxidation (m-CPBA) Carvone->Epoxidation Purification Purification (Column Chromatography) Epoxidation->Purification CarvoneEpoxide This compound Purification->CarvoneEpoxide NMR NMR (¹H & ¹³C) CarvoneEpoxide->NMR IR IR CarvoneEpoxide->IR MS MS (HRMS) CarvoneEpoxide->MS StructureElucidation Structural Elucidation & Confirmation NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

carvone epoxide CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvone (B1668592) epoxide, a derivative of the naturally occurring monoterpene carvone, has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological activities of carvone epoxide, with a particular focus on its anti-inflammatory and apoptotic effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties

This compound exists as multiple stereoisomers, each with a unique CAS number. The general chemical formula for this compound is C₁₀H₁₄O₂, with a molecular weight of approximately 166.22 g/mol .[1][2] This guide will focus on the properties of some well-characterized isomers.

Physicochemical Properties

A summary of the key physicochemical properties of specific this compound isomers is presented in Table 1.

PropertyValueCAS NumberReference(s)
Molecular Formula C₁₀H₁₄O₂Multiple[1][2]
Molecular Weight 166.22 g/mol Multiple[1][2]
Appearance Clear to light yellow liquid36616-60-1[2]
Boiling Point 255.6 °C at 760 mmHg36616-60-1[3]
Density 1.086 g/cm³36616-60-1[3]
Solubility Slightly soluble in Chloroform and Methanol36616-60-1[2]

Table 1: Physicochemical Properties of this compound

Isomers and CAS Numbers

Several stereoisomers of this compound have been identified and assigned unique CAS numbers. It is crucial for researchers to specify the particular isomer used in their studies to ensure reproducibility.

IsomerCAS Number
(R,R,R)-Carvone Epoxide36616-60-1
Carvone oxide (unspecified stereochemistry)33204-74-9
(1S,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one18383-49-8
(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one677326-54-4

Table 2: CAS Numbers of Selected this compound Isomers

Experimental Protocols

Synthesis of (5R)-8-Epoxycarvotanacetone from R-(−)-Carvone

This protocol describes the regioselective epoxidation of the exocyclic double bond of R-(−)-carvone using meta-chloroperoxybenzoic acid (m-CPBA).[4]

Materials:

  • R-(−)-Carvone

  • meta-Chloroperoxybenzoic acid (m-CPBA, 75%)

  • Dichloromethane (CH₂Cl₂)

  • Ice bath

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve 500 mg of R-(−)-carvone in 8 mL of ice-cold dichloromethane.

  • In a separate flask, prepare a solution of 85 mg of 75% m-CPBA in 4 mL of dichloromethane.

  • Add the m-CPBA solution dropwise to the carvone solution over a period of 10 minutes while maintaining the temperature at 0 °C using an ice bath.

  • Stir the reaction mixture at 0 °C for 16 hours.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, the reaction mixture can be worked up using standard procedures to isolate the product. This synthesis yields (5R)-8-Epoxycarvotanacetone.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following provides a general framework for the GC-MS analysis of this compound, which can be adapted based on the specific instrumentation and column used.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., a non-polar or medium-polarity column)

Typical GC Conditions:

  • Injection Temperature: 250 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 5 °C/min).

  • Carrier Gas: Helium

  • Injection Mode: Split or splitless, depending on the sample concentration.

Typical MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: Scan from a low to a high m/z ratio (e.g., 40-400 amu) to capture the molecular ion and characteristic fragment ions.

Biological Activities and Signaling Pathways

Carvone and its derivatives, including this compound, have demonstrated promising anti-inflammatory and apoptotic properties.

Anti-inflammatory Activity

Studies on carvone suggest that its anti-inflammatory effects may not involve the canonical NF-κB activation pathway.[5] Instead, it appears to modulate the transcriptional activity of NF-κB.[5] This could occur through various mechanisms, such as interaction with co-activators or co-repressors of NF-κB, or by influencing other signaling pathways that cross-talk with NF-κB.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB-P IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades, releasing NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates CarvoneEpoxide This compound CarvoneEpoxide->NFkB_nuc Inhibits Transcriptional Activity DNA DNA NFkB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Expression DNA->ProInflammatory_Genes Induces

Figure 1: Proposed mechanism of anti-inflammatory action of this compound.

Apoptotic Activity

The parent compound, L-carvone, has been shown to induce apoptosis in cancer cells through a p53 and caspase-3 mediated pathway.[1] It is plausible that this compound exerts its apoptotic effects through a similar mechanism, involving the intrinsic apoptotic pathway. This pathway is characterized by the involvement of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and subsequent activation of caspases.

apoptosis_pathway cluster_upstream Upstream Signaling cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade CarvoneEpoxide This compound p53 p53 CarvoneEpoxide->p53 Activates Bax Bax (Pro-apoptotic) p53->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Promotes Bcl2->MOMP Inhibits CytoC Cytochrome c (release) MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Binds Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 2: Proposed intrinsic apoptotic pathway induced by this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and oncology. This technical guide has provided a comprehensive overview of its chemical properties, synthetic methodologies, and putative mechanisms of action. Further research is warranted to fully elucidate the pharmacological profile of specific this compound isomers and to explore their therapeutic potential in preclinical and clinical settings. The detailed protocols and pathway diagrams presented herein are intended to facilitate these future investigations.

References

Carvone Epoxide: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for carvone (B1668592) epoxide. It is intended for laboratory personnel, researchers, and professionals in the field of drug development who may work with this compound. The information compiled herein is based on available safety data sheets and scientific literature.

Hazard Identification and Classification

Carvone epoxide is a derivative of carvone and should be handled with care. While specific GHS classification for this compound is not uniformly available, the parent compound, carvone, is classified with specific hazards. Given the addition of the reactive epoxide group, it is prudent to consider this compound as potentially more hazardous than its precursor. The hazards associated with the parent compound, carvone, include:

  • H317: May cause an allergic skin reaction. [1][2][3]

  • H227: Combustible liquid. [4]

  • H302: Harmful if swallowed. [4]

  • H401: Toxic to aquatic life. [4]

Based on this, the following GHS pictograms are relevant:

Signal Word: Warning [1][2][3]

Precautionary Statements (selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3][4]

  • P272: Contaminated work clothing should not be allowed out of the workplace.[1][3][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[1][3][4]

  • P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[2][3][4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1][4]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄O₂[5][6][7]
Molecular Weight 166.22 g/mol [5][6][7]
CAS Number 36616-60-1 (for (R,R,R)-Carvone Epoxide)[5]
Boiling Point 255-256 °C @ 760 mmHg[8]
Flash Point 107.22 °C (225.00 °F) TCC[8]
Vapor Pressure 0.016 mmHg @ 25 °C (est.)[8]
Appearance Neat (liquid)[7]

Toxicological Information

Detailed toxicological studies specifically for this compound are limited. However, data for the parent compound, d-carvone, provides a basis for assessing potential risks. The epoxide functional group can be reactive, suggesting that this compound's toxicity could differ. It has been shown to inhibit proliferation and induce apoptosis in human lung carcinoma cells in vitro.[6]

MetricValueSpeciesNotesSource(s)
Acceptable Daily Intake (ADI) for d-carvone 0.6 mg/kg bw/dayRatBased on a BMDL10 of 60 mg/kg bw/day for an increase in relative liver weight.[9]
High-Dose Effects of d-carvone >200 mg/kg (oral)RatAssociated with hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances.[9]

Safe Handling and Storage

4.1 Handling

  • Handle in a well-ventilated place.[1][10]

  • Avoid contact with skin and eyes.[1][2][11]

  • Avoid breathing vapors or mists.[1][10]

  • Wear suitable personal protective equipment (PPE).[1]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

  • Do not eat, drink, or smoke when using this product.[4][12]

4.2 Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][10]

  • Keep away from sources of ignition.[2]

  • Store apart from incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis.[13]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[1][14] Standard eyeglasses are not sufficient.

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves (e.g., Nitrile, Neoprene).[1][15] Gloves must be inspected prior to use.[1]

    • Clothing: Wear fire/flame resistant and impervious clothing, such as a lab coat or a chemical-resistant apron or coverall.[1][14]

  • Respiratory Protection: If exposure limits are exceeded or if ventilation is inadequate, use a full-face respirator with appropriate cartridges.[1][14][16]

Emergency Procedures

6.1 First Aid Measures

  • If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][11][17]

  • Following Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation or a rash occurs, consult a doctor.[1][2][4][11]

  • Following Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][2][11][17]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

6.2 Accidental Release Measures

  • Ensure adequate ventilation and evacuate personnel to safe areas.[1][10]

  • Remove all sources of ignition.[1]

  • Avoid breathing vapors and contact with skin or eyes.[1]

  • Contain the spillage. Absorb with liquid-binding, inert material (e.g., sand, diatomaceous earth, vermiculite).[2][13]

  • Collect and place in a suitable, closed container for disposal.[1][2]

  • Do not let the chemical enter drains or watercourses.[1][2][10][13]

6.3 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2][11]

  • Unsuitable Extinguishing Media: Do not use a direct water jet.[2][3]

  • Specific Hazards: Hazardous combustion products may include carbon monoxide and carbon dioxide.[4][11]

  • Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.[1][2][11]

Disposal Considerations

  • Dispose of contents and containers in accordance with local, state, and federal regulations.[1][4]

  • The material can be disposed of by a licensed chemical destruction plant or by controlled incineration.[1]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

Experimental Protocols and Workflows

8.1 Protocol: Regiospecific Epoxidation of Carvone

The synthesis of this compound from carvone is a common procedure in organic chemistry. Different reagents can be used to selectively epoxidize one of the two double bonds in the parent carvone molecule.

  • Objective: To selectively epoxidize the external double bond of R-(−)-carvone while leaving the α,β-unsaturated ketone unaltered.[18]

  • Reagents & Materials:

  • Methodology (General):

    • Dissolve R-(−)-carvone in dichloromethane in a round-bottom flask and cool the mixture in an ice bath.

    • Slowly add a solution of m-CPBA in dichloromethane to the cooled carvone solution while stirring.

    • Allow the reaction to proceed at 0 °C for a specified time (e.g., 13-16 hours), monitoring the reaction progress by Thin-Layer Chromatography (TLC).[19]

    • Upon completion, quench the reaction by adding a sodium sulfite solution to destroy excess peroxy acid.

    • Perform an extractive workup to isolate the crude product. This typically involves washing with sodium bicarbonate solution and brine.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the product if necessary, using techniques like column chromatography.

    • Confirm the structure of the product using analytical methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The absence of signals for the external double bond and the presence of signals corresponding to the epoxide ring confirm the successful reaction.[18][19]

8.2 Visualized Workflows and Logical Relationships

Below are diagrams illustrating key logical and experimental workflows for handling this compound safely.

Hazard_Assessment_Control cluster_assessment Hazard Assessment cluster_control Control Measures cluster_execution Safe Execution & Disposal cluster_emergency Emergency Preparedness A Identify Compound: This compound B Review Safety Data Sheet (SDS) & Literature A->B C Assess Hazards: - Skin Sensitizer - Combustible - Aquatic Toxicity B->C D Evaluate Experimental Protocol & Quantities C->D E Implement Engineering Controls (Fume Hood) D->E K Locate Spill Kit & First Aid D->K F Select Personal Protective Equipment (PPE) - Goggles, Gloves, Lab Coat G Establish Safe Work Procedures H Perform Experiment G->H I Segregate & Label Waste H->I J Dispose of Waste via Approved Channels I->J L Review Emergency Procedures L->H

Caption: Logical workflow for hazard assessment and control.

Spill_Response_Workflow start Spill Occurs alert Alert personnel in the immediate area & evacuate if necessary start->alert ppe Don appropriate PPE (gloves, goggles, respirator if needed) alert->ppe ignition Remove all sources of ignition ppe->ignition ventilate Ensure adequate ventilation ignition->ventilate contain Contain the spill with inert absorbent material (sand, vermiculite) ventilate->contain collect Carefully collect absorbed material into a sealed container contain->collect clean Clean the spill area with detergent and water collect->clean dispose Label container as hazardous waste and dispose of according to regulations clean->dispose end Spill Response Complete dispose->end

Caption: General workflow for responding to a this compound spill.

Chemical Reactivity

The defining feature of this compound is the strained three-membered oxirane ring. This ring is susceptible to opening by both nucleophiles and electrophiles under various conditions.

  • Acid-Catalyzed Ring Opening: In the presence of acid, the epoxide oxygen is first protonated, making it a better leaving group. A nucleophile will then attack one of the carbons of the epoxide, typically the more substituted carbon.[20][21][22]

  • Base-Catalyzed (Nucleophilic) Ring Opening: Strong nucleophiles can directly attack one of the epoxide carbons, leading to ring opening. This attack generally occurs at the less sterically hindered carbon in an Sₙ2-like fashion.[21][22]

This reactivity makes epoxides valuable synthetic intermediates but also necessitates careful consideration of incompatible materials during storage and handling, such as strong acids, bases, and oxidizing agents.[13]

Conclusion

This compound is a valuable chemical compound with important applications in research and development. However, its potential for skin sensitization, combustibility, and reactivity requires that it be handled with strict adherence to safety protocols. Researchers, scientists, and drug development professionals must ensure they have reviewed the relevant safety data, utilize appropriate engineering controls and personal protective equipment, and are prepared for potential emergencies. A thorough understanding of its chemical properties and reactivity is paramount to ensuring a safe laboratory environment.

References

Enantioselective Synthesis of Carvone Epoxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvone (B1668592) epoxides are valuable chiral building blocks in organic synthesis, serving as versatile intermediates in the preparation of a wide range of biologically active molecules and natural products. The stereoselective synthesis of these epoxides is of paramount importance, as the biological activity of the final products often depends on their specific stereochemistry. This technical guide provides a comprehensive overview of the primary methods for the enantioselective synthesis of carvone epoxide, with a focus on organocatalytic, metal-catalyzed, and chemoenzymatic approaches. Detailed experimental protocols, quantitative data for comparison, and mechanistic insights are presented to assist researchers in selecting and implementing the most suitable synthetic strategy for their needs.

Organocatalytic Two-Step Synthesis via Bromoester Intermediate

A prevalent and well-documented method for the enantioselective synthesis of 7,8-carvone epoxides proceeds through a two-step sequence involving an initial organocatalyzed bromination of carvone, followed by a base-mediated cyclization of the resulting bromoester.[1][2] This strategy allows for the diastereoselective formation of the bromoester intermediate, which is then stereospecifically converted to the corresponding epoxide.

Step 1: Diastereoselective Bromination of Carvone

The first step involves the reaction of (R)-carvone with an electrophilic bromine source, such as N-bromosuccinimide (NBS), in the presence of a chiral organocatalyst and a carboxylic acid.[1] The carboxylic acid acts as a nucleophile that opens the intermediate bromonium ion, leading to the formation of a bromoester. The choice of organocatalyst is crucial for inducing diastereoselectivity. Commonly used catalysts include proline, quinidine (B1679956), and diphenylprolinol.[1][2]

A proposed mechanism for the stereochemical outcome involves a hydrogen bond between the carbonyl group of carvone and the hydroxyl group of the organocatalyst. This interaction stabilizes a specific conformation of the carvone-catalyst complex, leading to a preferential attack of the bromine source from one face of the double bond.[3]

G cluster_bromination Organocatalytic Bromination of Carvone Carvone Carvone Intermediate_Complex Carvone-Catalyst-NBS Complex Carvone->Intermediate_Complex NBS NBS NBS->Intermediate_Complex Organocatalyst Organocatalyst Organocatalyst->Intermediate_Complex Carboxylic_Acid R-COOH Bromoester Diastereomerically Enriched Bromoester Carboxylic_Acid->Bromoester Bromonium_Ion Bromonium Ion Intermediate_Complex->Bromonium_Ion Stereoselective Bromination Bromonium_Ion->Bromoester Nucleophilic Attack by R-COO-

Caption: Organocatalytic bromination of carvone.

Experimental Protocol: Synthesis of Carvone Bromoester with Quinidine Catalyst [1]

To a solution of quinidine (2% or 20% mol) in 20 mL of CH2Cl2, (R)-carvone (1.00 g, 6.66 mmol), o-nitrobenzoic acid (1.56 g, 9.32 mmol), and N-bromosuccinimide (1.66 g, 9.32 mmol) are added. The reaction mixture is stirred for 6 days at room temperature. After completion, the solvent is evaporated, and the crude product is purified by column chromatography on silica (B1680970) gel (n-hexane/EtOAc) to yield the diastereomeric bromoesters.

Table 1: Diastereoselective Bromination of (R)-Carvone [2]

Catalyst (mol%)Temperature (°C)Time (days)Yield of Bromoesters (%)Diastereomeric Ratio (d.r.)
Nonert62711
Proline (2%)rt65426
Quinidine (20%)rt66770
Diphenylprolinol (20%)rt66750
Step 2: Base-Mediated Intramolecular Cyclization

The second step is the stereospecific conversion of the purified bromoester diastereomers into the corresponding carvone epoxides. This is achieved by treating the bromoester with a base, such as potassium carbonate, in a protic solvent like methanol (B129727). The reaction proceeds via an intramolecular SN2 reaction, where the alkoxide, formed by deprotonation of the hydroxyl group (after hydrolysis of the ester), displaces the bromide.[1] This reaction is stereospecific, meaning the stereochemistry of the bromoester directly determines the stereochemistry of the resulting epoxide.

G cluster_cyclization Base-Mediated Cyclization to this compound Bromoester Bromoester Halohydrin Intermediate Halohydrin Bromoester->Halohydrin Ester Hydrolysis Base K2CO3, MeOH Base->Halohydrin Alkoxide Alkoxide Intermediate Halohydrin->Alkoxide Deprotonation Carvone_Epoxide Enantiopure this compound Alkoxide->Carvone_Epoxide Intramolecular SN2

Caption: Cyclization of bromoester to this compound.

Experimental Protocol: Cyclization of Carvone Bromoester [1]

In a round-bottom flask, the isolated bromoester is dissolved in methanol (20 mL). Potassium carbonate (0.1 mmol) is added, and the mixture is stirred at 35 °C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the product is purified by column chromatography on silica gel (n-hexane/EtOAc, 8:2) to afford the pure this compound. The yields for the individual diastereomers of the epoxide are reported to be 45% and 50% from their respective bromoester precursors.[1]

Direct Enantioselective Epoxidation Methods

While the two-step organocatalytic method is effective, direct enantioselective epoxidation of carvone offers a more atom-economical approach. Several catalytic systems have been developed for this purpose, primarily involving metal-based catalysts and organocatalysts that generate chiral oxidants in situ.

Metal-Catalyzed Epoxidation: Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex as the catalyst.[4] While widely applied, specific detailed protocols and quantitative data for the epoxidation of carvone are not extensively reported in the primary literature. However, the general principles can be applied. The proposed active species is a high-valent manganese-oxo complex that delivers the oxygen atom to the alkene in a stereocontrolled manner.[5]

General Experimental Workflow for Jacobsen Epoxidation

G cluster_jacobsen Jacobsen-Katsuki Epoxidation Workflow Carvone Carvone Reaction_Mixture Reaction in Solvent Carvone->Reaction_Mixture Jacobsen_Catalyst Jacobsen's Catalyst Jacobsen_Catalyst->Reaction_Mixture Oxidant Terminal Oxidant (e.g., NaOCl) Oxidant->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Purification Column Chromatography Workup->Purification Carvone_Epoxide Enantioenriched this compound Purification->Carvone_Epoxide

Caption: General workflow for Jacobsen epoxidation.

Organocatalytic Epoxidation: Shi Epoxidation

The Shi epoxidation utilizes a fructose-derived chiral ketone as a catalyst to generate a chiral dioxirane (B86890) in situ from a stoichiometric oxidant, typically Oxone (potassium peroxymonosulfate).[6] This chiral dioxirane then transfers an oxygen atom to the alkene enantioselectively. Similar to the Jacobsen epoxidation, while the Shi epoxidation is a robust and widely used method, detailed protocols and quantitative results specifically for carvone are not extensively documented. The generally accepted mechanism involves a spiro transition state to minimize steric interactions and maximize orbital overlap, leading to high enantioselectivity.[7]

General Experimental Workflow for Shi Epoxidation

G cluster_shi Shi Epoxidation Workflow Carvone Carvone Reaction_Mixture Biphasic Reaction Mixture Carvone->Reaction_Mixture Shi_Catalyst Shi Catalyst Shi_Catalyst->Reaction_Mixture Oxone Oxone Oxone->Reaction_Mixture Buffer Buffer (e.g., K2CO3) Buffer->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Purification Column Chromatography Workup->Purification Carvone_Epoxide Enantioenriched this compound Purification->Carvone_Epoxide

Caption: General workflow for Shi epoxidation.

Note: Researchers interested in applying the Shi epoxidation to carvone would need to undertake screening and optimization of reaction conditions to achieve satisfactory yields and enantioselectivities.

Chemoenzymatic Epoxidation

Chemoenzymatic methods offer a green and often highly selective alternative for epoxidation. These methods typically involve the use of a lipase (B570770), such as Candida antarctica lipase B (CALB), to catalyze the formation of a peroxy acid in situ from a carboxylic acid and hydrogen peroxide. The peroxy acid then acts as the oxidant for the epoxidation of the alkene.[4][8] This approach avoids the need to handle potentially hazardous pre-formed peroxy acids.

Experimental Protocol: Lipase-Catalyzed Epoxidation of Alkenes (General Procedure) [9]

In a typical procedure, the alkene, a carboxylic acid (e.g., octanoic acid), and an immobilized lipase (e.g., Novozym 435) are suspended in a suitable organic solvent. Hydrogen peroxide is then added, often slowly or in portions, to initiate the reaction. The mixture is stirred at a controlled temperature until the reaction is complete. The immobilized enzyme can be recovered by filtration for potential reuse.

Summary and Outlook

The enantioselective synthesis of this compound can be achieved through several synthetic strategies. The organocatalytic two-step method via a bromoester intermediate is a well-established and reliable approach that allows for the preparation of enantiopure carvone epoxides. Direct epoxidation methods, such as the Jacobsen-Katsuki and Shi epoxidations, offer more atom-economical routes, although their application to carvone requires further investigation and optimization to determine their efficacy in terms of yield and enantioselectivity. Chemoenzymatic methods present a promising green alternative, but again, specific protocols for carvone are yet to be fully developed and reported.

For researchers and drug development professionals, the choice of method will depend on factors such as the desired scale of the reaction, the availability of catalysts and reagents, and the required level of enantiopurity. The detailed protocols and data presented in this guide provide a solid foundation for embarking on the synthesis of these valuable chiral building blocks. Further research into the direct enantioselective epoxidation of carvone would be a valuable contribution to the field of asymmetric synthesis.

References

A Technical Guide to the Regioselective Epoxidation of Carvone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvone (B1668592), a naturally occurring monoterpene found in the essential oils of spearmint and caraway, is a versatile chiral starting material in organic synthesis.[1][2] Its structure features two distinct carbon-carbon double bonds: an electron-rich trisubstituted double bond within the isopropenyl side chain and an electron-deficient α,β-unsaturated ketone within the cyclohexenone ring. This unique arrangement presents a classic challenge in regioselective synthesis, making the epoxidation of carvone an excellent case study for understanding and controlling reaction outcomes. The resulting epoxides are valuable intermediates in the synthesis of a variety of biologically active compounds and natural products.[3] This guide provides an in-depth technical overview of the core principles and methodologies for achieving regioselective epoxidation of carvone.

Core Principles of Regioselectivity

The regioselectivity of carvone epoxidation is primarily dictated by the electronic properties of the two double bonds and the nature of the epoxidizing agent.[4][5][6]

  • Epoxidation of the Isopropenyl Group (C7-C8): The isolated double bond in the isopropenyl group is electron-rich and acts as a nucleophile.[4] Reagents that are electrophilic in nature, such as peroxy acids, will preferentially react at this site.[2][5]

  • Epoxidation of the Endocyclic Double Bond (C1-C2): The double bond conjugated to the carbonyl group is electron-deficient due to the electron-withdrawing effect of the ketone.[7] This makes it susceptible to nucleophilic attack. Reagents that deliver an oxygen atom via a nucleophilic mechanism, such as alkaline hydrogen peroxide, will selectively epoxidize this bond.[4][5]

Reagents and Conditions for Regioselective Epoxidation

The choice of reagent is paramount in controlling the regioselectivity of carvone epoxidation. The following sections detail the most common and effective methods.

Epoxidation of the Isopropenyl Double Bond with Peroxy Acids

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid, are the reagents of choice for the selective epoxidation of the electron-rich isopropenyl double bond of carvone.[3][7][8] The reaction proceeds via an electrophilic attack of the peroxy acid on the alkene.

Quantitative Data for Peroxy Acid Epoxidation of (R)-(-)-Carvone

ReagentProductYield (%)DiastereoselectivityReference
m-CPBACarvone-7,8-oxide78%Not specified[7]
m-CPBACarvone-7,8-oxide66%Non-stereoselective[3]
Peracetic AcidCarvone-7,8-oxideNot specifiedPoor diastereoselectivity[8]
Epoxidation of the Endocyclic Double Bond with Alkaline Hydrogen Peroxide

The epoxidation of the α,β-unsaturated ketone functionality is achieved using hydrogen peroxide under basic conditions.[4][7] The reaction proceeds via a nucleophilic conjugate addition of the hydroperoxide anion to the enone system, followed by intramolecular cyclization to form the epoxide.

Quantitative Data for Alkaline Hydrogen Peroxide Epoxidation of (R)-(-)-Carvone

ReagentProductYield (%)DiastereoselectivityReference
Alkaline H₂O₂Carvone-1,2-oxide80%Not specified[7]

Experimental Protocols

Protocol 1: Regioselective Epoxidation of (R)-(-)-Carvone with m-CPBA[9]

Materials:

  • (R)-(-)-Carvone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • Dissolve (R)-(-)-carvone (1.00 g, 6.68 mmol, 1.0 equiv.) in dichloromethane (8 mL) in a 25 mL round-bottomed flask and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.69 g, 9.80 mmol, 1.5 equiv.) in DCM (8 mL).

  • Add the m-CPBA solution dropwise to the carvone solution over a period of 20 minutes. A precipitate will form immediately.

  • Allow the resulting mixture to stir in the ice bath for 3 hours.

  • After the reaction is complete, add DCM (10 mL) to the reaction mixture.

  • Wash the organic layer with saturated sodium bicarbonate solution (3 x 15 mL) to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • Wash the organic layer with water (3 x 15 mL) and then with saturated brine solution (15 mL).

  • Dry the organic layer with anhydrous magnesium sulfate.

  • Gravity filter the solution and concentrate the filtrate in vacuo to yield the product, carvone-7,8-oxide, as a clear liquid. No further purification is typically necessary.

Protocol 2: Regioselective Epoxidation of (R)-(-)-Carvone with Alkaline Hydrogen Peroxide[9]

Materials:

  • (R)-(-)-Carvone

  • Methanol (B129727)

  • 30% w/w Hydrogen peroxide (H₂O₂)

  • 6N aqueous Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • Dissolve (R)-(-)-carvone (1.00 g, 6.68 mmol) in methanol (8 mL) in a 25 mL round-bottomed flask and cool the mixture to 0 °C in an ice bath.

  • Add 30% w/w hydrogen peroxide dropwise to the carvone and methanol mixture over a period of 5 minutes.

  • Add 6N aqueous sodium hydroxide dropwise to the solution over a period of 5 minutes.

  • Allow the mixture to stir at 0 °C for 15 minutes.

  • After the reaction is complete, add DCM (10 mL) and water (10 mL) to the reaction mixture.

  • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers and wash with saturated brine solution (15 mL).

  • Dry the organic layer with anhydrous magnesium sulfate.

  • Gravity filter the solution and concentrate the filtrate in vacuo to yield the product, carvone-1,2-oxide, as a clear, pale yellow colored liquid. No further purification is typically necessary.

Reaction Pathways and Mechanisms

The distinct reactivity of the two double bonds in carvone towards different epoxidizing agents can be visualized through their reaction mechanisms.

regioselective_epoxidation cluster_start Carvone cluster_reagents Reagents cluster_products Products Carvone Carvone (Two double bonds) PeroxyAcid Peroxy Acid (e.g., m-CPBA) Electrophilic AlkalineH2O2 Alkaline H₂O₂ Nucleophilic ProductA Carvone-7,8-oxide (Isopropenyl epoxidation) PeroxyAcid->ProductA Electrophilic attack on electron-rich C=C ProductB Carvone-1,2-oxide (Endocyclic epoxidation) AlkalineH2O2->ProductB Nucleophilic attack on electron-poor C=C

Caption: Regioselective epoxidation pathways of carvone.

experimental_workflow start Start: (R)-(-)-Carvone dissolve Dissolve in appropriate solvent (e.g., DCM or Methanol) start->dissolve cool Cool to 0 °C in an ice bath dissolve->cool add_reagent Add epoxidizing agent dropwise (m-CPBA or Alkaline H₂O₂) cool->add_reagent stir Stir for specified time add_reagent->stir workup Aqueous Workup (Quenching, Extraction, Washing) stir->workup dry Dry organic layer (e.g., with MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate product Final Product: Regioselective Epoxide concentrate->product

Caption: General experimental workflow for carvone epoxidation.

Conclusion

The regioselective epoxidation of carvone is a well-established and highly illustrative example of how the electronic nature of functional groups and the choice of reagents can be leveraged to achieve specific synthetic outcomes. By employing electrophilic reagents like peroxy acids, the electron-rich isopropenyl double bond can be selectively epoxidized. Conversely, nucleophilic reagents such as alkaline hydrogen peroxide target the electron-deficient α,β-unsaturated system. The detailed protocols and mechanistic understanding provided in this guide offer a solid foundation for researchers and drug development professionals to utilize carvone and its derivatives in the synthesis of complex molecules with potential therapeutic applications. Further research in this area could explore the development of more efficient catalytic systems and the diastereoselective epoxidation of the isopropenyl group.[1]

References

A Technical Guide to the Mechanism of Carvone Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical mechanisms governing the epoxidation of carvone (B1668592), a naturally occurring monoterpenoid. Carvone possesses two distinct carbon-carbon double bonds, making it an ideal substrate for studying the principles of chemoselectivity in oxidation reactions. Understanding these mechanisms is crucial for the controlled synthesis of valuable epoxide intermediates used in the development of fine chemicals and pharmaceuticals.

Overview of Carvone's Reactivity

Carvone contains two sites susceptible to epoxidation:

  • An electron-rich, trisubstituted C=C double bond in the isopropenyl side chain.

  • An electron-deficient, tetrasubstituted C=C double bond within an α,β-unsaturated ketone system (a cyclohexenone ring).

The selectivity of the epoxidation reaction is highly dependent on the nature of the oxidizing agent, which dictates whether the reaction proceeds via a nucleophilic or electrophilic pathway.[1][2][3]

Electrophilic Epoxidation with Peroxy Acids (e.g., m-CPBA)

Electrophilic epoxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, selectively oxidize the more nucleophilic (electron-rich) double bond.[1][2] In carvone, this is the isolated double bond of the isopropenyl group.

Mechanism: The reaction proceeds through a concerted, single-step mechanism often referred to as the "Butterfly" mechanism.[4] The π-bond of the alkene acts as a nucleophile, attacking the weakly electrophilic outer oxygen atom of the peroxy acid. This initiates a simultaneous cascade of bond-forming and bond-breaking events within a five-membered ring transition state, transferring the oxygen atom to the alkene.[4]

Computational studies using Molecular Electron Density Theory (MEDT) confirm that the isopropenyl C=C double bond is more nucleophilically activated than the conjugated double bond within the ring.[5] This inherent electronic property is the primary driver for the high chemoselectivity observed with these reagents.[5][6] The reaction is typically diastereoselective to a low degree.[5][6]

G Electrophilic Epoxidation Mechanism (m-CPBA) cluster_reactants Reactants cluster_transition Transition State cluster_products Products Carvone (R)-Carvone TS Concerted 'Butterfly' Transition State Carvone->TS Alkene acts as nucleophile mCPBA m-CPBA mCPBA->TS Oxygen transfer Epoxide Carvone-7,8-oxide TS->Epoxide Epoxide formation Acid m-Chlorobenzoic Acid TS->Acid Byproduct formation

Mechanism of electrophilic epoxidation.

Nucleophilic Epoxidation with Alkaline Hydrogen Peroxide

In contrast to electrophilic reagents, the combination of hydrogen peroxide (H₂O₂) and a base (e.g., NaOH) functions as a nucleophilic epoxidizing system. This method selectively targets the electron-deficient double bond of the α,β-unsaturated ketone in carvone.[1][2][3]

Mechanism: The reaction is initiated by the deprotonation of hydrogen peroxide by the base to form the hydroperoxide anion (HOO⁻), a potent nucleophile.[7] This anion then undergoes a conjugate (Michael-type) addition to the β-carbon of the enone system. The resulting enolate intermediate subsequently performs an intramolecular nucleophilic attack on the adjacent oxygen atom, forming the three-membered epoxide ring and displacing a hydroxide (B78521) ion (OH⁻) as the leaving group.[8]

G Nucleophilic Epoxidation Mechanism (H₂O₂/OH⁻) cluster_activation 1. Reagent Activation cluster_reaction 2. Reaction with Carvone H2O2 H₂O₂ HOO HOO⁻ (Hydroperoxide Anion) H2O2->HOO Deprotonation OH OH⁻ (Base) OH->HOO H2O H₂O Intermediate Enolate Intermediate HOO->Intermediate 1,4-Conjugate Addition Carvone (R)-Carvone (α,β-unsaturated ketone) Carvone->Intermediate Product Carvone-1,2-oxide Intermediate->Product Intramolecular Ring Closure

Mechanism of nucleophilic epoxidation.

Data Summary: Regioselectivity and Yields

The choice of reagent dictates the epoxidation site, as summarized below.

Reagent SystemTarget Double BondMechanism TypeProductReported YieldReference
m-CPBA in CH₂Cl₂Isopropenyl (C7=C8)ElectrophilicCarvone-7,8-oxide66%[9]
H₂O₂ / NaOH in MeOHConjugated (C1=C2)NucleophilicCarvone-1,2-oxideGood[8]

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures.[8][10]

Protocol 1: Electrophilic Epoxidation with m-CPBA

  • Objective: To synthesize Carvone-7,8-oxide.

  • Reagents: (R)-(-)-carvone, m-chloroperoxybenzoic acid (m-CPBA, ~77%), dichloromethane (B109758) (DCM), 10% aqueous sodium sulfite (B76179) (Na₂SO₃), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Procedure:

    • Dissolve (R)-(-)-carvone (1.00 g, 6.66 mmol) in DCM (15 mL) in a round-bottomed flask and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve m-CPBA (1.69 g, ~9.80 mmol) in DCM (8 mL).

    • Add the m-CPBA solution dropwise to the cooled carvone solution over a period of 20 minutes. A precipitate will form.

    • Stir the reaction mixture at 0 °C for 3-4 hours, then allow it to stand overnight in a refrigerator (0-4 °C, ~16 hours).

    • Quench the reaction by adding 10% aqueous Na₂SO₃ solution to destroy excess peroxide.

    • Filter the mixture to remove the precipitated m-chlorobenzoic acid.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove acidic byproduct) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the product, typically as a pale yellow liquid.

Protocol 2: Nucleophilic Epoxidation with Alkaline H₂O₂

  • Objective: To synthesize Carvone-1,2-oxide.

  • Reagents: (R)-(-)-carvone, methanol (B129727) (MeOH), 30-35% aqueous hydrogen peroxide (H₂O₂), 6 M aqueous sodium hydroxide (NaOH), dichloromethane (DCM), water, brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve (R)-(-)-carvone (1.00 g, 6.66 mmol) in methanol (8 mL) in a round-bottomed flask and cool to 0 °C in an ice bath.

    • Add 30% H₂O₂ (1.5 mL) dropwise to the cooled solution while stirring.

    • Add 6 M NaOH (1.0 mL) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture at 0 °C for 15 minutes, then remove the ice bath and continue stirring at room temperature for 20-30 minutes.

    • Dilute the reaction mixture with water and extract with DCM (3 x 15 mL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the product.

G General Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A Dissolve Carvone in Solvent B Cool to 0 °C A->B D Add Oxidant Dropwise B->D C Prepare Oxidant Solution C->D E Stir for Specified Time (Monitor by TLC) D->E F Quench Reaction E->F G Liquid-Liquid Extraction F->G H Wash Organic Layer G->H I Dry with Anhydrous Salt H->I J Filter and Concentrate I->J K Obtain Product J->K L Characterize (NMR, IR, etc.) K->L

A generalized experimental workflow.

Conclusion

The epoxidation of carvone is a classic example of reagent-controlled regioselectivity in organic synthesis. The outcome is determined by the electronic nature of the two double bonds and the corresponding mechanism of the chosen oxidant. Electrophilic reagents like m-CPBA attack the electron-rich isopropenyl group, while nucleophilic systems like alkaline hydrogen peroxide react at the electron-poor conjugated double bond. This predictable selectivity allows for the targeted synthesis of distinct epoxide isomers, which serve as versatile building blocks in medicinal chemistry and materials science.

References

Computational Analysis of Carvone Epoxide Structure: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvone (B1668592), a monoterpene found in the essential oils of spearmint and caraway, is a valuable chiral starting material in organic synthesis. Its derivatives, including carvone epoxides, are of significant interest due to their potential applications in medicinal chemistry and as versatile synthetic intermediates. Understanding the three-dimensional structure and conformational landscape of carvone epoxides is crucial for elucidating their reactivity, biological activity, and for the rational design of new molecules. Computational chemistry provides a powerful toolkit for investigating these structural properties at the atomic level. This technical guide summarizes the key findings from computational studies on carvone epoxide, focusing on its structure, stability, and the methodologies employed.

Conformational Analysis and Stereochemistry

Carvone possesses two reactive double bonds, one in the cyclohexenone ring and an exocyclic double bond on the isopropenyl group. Epoxidation can occur at either of these sites, leading to different regioisomers. Furthermore, the approach of the oxidizing agent can result in different stereoisomers (diastereomers and enantiomers).

Computational studies have been employed to predict the relative stability of the various possible stereoisomers of this compound. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are common methods used for these calculations.

A study on the diastereoselective synthesis of 7,8-carvone epoxides involved a conformational analysis of the precursor, (R)-carvone, using MP2/6-31+G(d,p) and MP2/6-311++G(d,p) levels of theory to understand the facial selectivity of the epoxidation reaction.[1]

Predicted Energetics of Epoxidation

Theoretical calculations have been instrumental in understanding the chemo- and stereoselectivity of the epoxidation of carvone. A detailed study using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level has elucidated the reaction mechanism with peracetic acid.[2][3][4]

The calculations revealed that the epoxidation of the exocyclic double bond of the isopropenyl group is kinetically favored over the epoxidation of the endocyclic double bond within the cyclohexenone ring. The activation Gibbs free energies for the formation of the two diastereomers at the exocyclic double bond were found to be very similar, suggesting low diastereoselectivity, which is in agreement with experimental observations.[2][3][4]

Table 1: Calculated Activation Gibbs Free Energies (ΔG‡) for the Epoxidation of R-Carvone with Peracetic Acid [2][3][4]

Reaction PathwayTransition StateΔG‡ (kcal/mol)
Epoxidation of exocyclic double bond (diastereomer 1)TS120.9
Epoxidation of exocyclic double bond (diastereomer 2)TS221.2
Epoxidation of endocyclic double bondTS424.1

Data calculated at the B3LYP/6-311G(d,p) level of theory.

Structural Parameters of this compound

However, based on the computational methodologies employed in the cited studies, it is possible to infer the expected structural features. The geometry of the epoxide ring is expected to be a strained three-membered ring with C-C bond lengths slightly longer than a typical single bond and C-O bonds in the range of 1.4-1.5 Å. The conformation of the six-membered ring will be influenced by the presence and orientation of the epoxide and the isopropenyl (or epoxidized isopropenyl) group.

For general structural information, public databases like PubChem and the NIST WebBook provide computed 3D structures of various this compound isomers.[5][6][7][8] These structures are typically generated using force-field methods or lower levels of theory and may not represent the most accurate geometries achievable with higher-level quantum mechanical calculations.

Experimental Protocols: Computational Methodologies

The following sections detail the typical computational workflows and methods used in the theoretical investigation of carvone and its epoxides.

Conformational Analysis of Carvone

A thorough conformational search of the carvone precursor is the first step in understanding the stereochemical outcome of the epoxidation.

Methodology: [1]

  • Initial Structures: Generation of multiple starting conformations of the carvone molecule.

  • Level of Theory: Scanning of the potential energy surface along key dihedral angles (e.g., the C8-C7-C5-C4 dihedral angle in R-carvone) is often performed at a computationally less expensive level of theory, such as MP2/6-31+G(d,p).

  • Optimization: The minima found on the potential energy surface are then re-optimized at a higher level of theory, for instance, MP2/6-311++G(d,p), to obtain more accurate geometries and relative energies.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Solvation Effects: The influence of the solvent is often included using a polarizable continuum model (PCM).

Investigation of the Epoxidation Reaction Mechanism

To study the reaction pathway and determine the selectivity, the transition states of the epoxidation reaction are located and characterized.

Methodology: [2][3][4]

  • Reactants and Products: The geometries of the reactants (carvone and the oxidizing agent, e.g., peracetic acid) and the expected epoxide products are fully optimized.

  • Level of Theory: A common and reliable method for this type of reaction is Density Functional Theory (DFT) with a hybrid functional like B3LYP and a reasonably large basis set such as 6-311G(d,p).

  • Transition State Search: The transition state (TS) structures are located using methods like the Berny algorithm. A TS is a first-order saddle point on the potential energy surface.

  • Frequency Calculations: Frequency calculations are crucial to characterize the stationary points. A minimum will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state connects the reactants and the desired products, an IRC calculation is performed. This traces the reaction path downhill from the transition state in both directions.

  • Solvent Effects: As with conformational analysis, solvent effects are typically included via a PCM.

Visualizations

The following diagrams illustrate the typical workflows for the computational studies described.

computational_workflow_conformational_analysis start Start: Carvone Structure gen_conformers Generate Initial Conformers start->gen_conformers pes_scan Potential Energy Surface Scan (e.g., MP2/6-31+G(d,p)) gen_conformers->pes_scan find_minima Identify Energy Minima pes_scan->find_minima optimize Optimize Minima Geometries (e.g., MP2/6-311++G(d,p)) find_minima->optimize freq Frequency Calculations optimize->freq verify Verify True Minima (No Imaginary Frequencies) freq->verify end End: Relative Energies and Optimized Geometries of Conformers verify->end

Caption: Workflow for Conformational Analysis.

computational_workflow_reaction_mechanism start Start: Reactants (Carvone + Oxidant) and Products (Carvone Epoxides) optimize_react_prod Optimize Geometries of Reactants and Products (e.g., B3LYP/6-311G(d,p)) start->optimize_react_prod ts_search Transition State Search optimize_react_prod->ts_search freq_ts Frequency Calculation on TS ts_search->freq_ts verify_ts Verify True Transition State (One Imaginary Frequency) freq_ts->verify_ts irc Intrinsic Reaction Coordinate (IRC) Calculation verify_ts->irc verify_path Confirm Reaction Path (TS connects Reactants and Products) irc->verify_path end End: Reaction Energy Profile and Activation Energies verify_path->end

Caption: Workflow for Reaction Mechanism Investigation.

Conclusion

Computational studies have provided significant insights into the structure and reactivity of carvone and its epoxidation products. The methodologies, primarily based on DFT and MP2 calculations, have successfully predicted the chemoselectivity of the epoxidation reaction and explained the observed low diastereoselectivity. While a comprehensive database of the precise geometric parameters of all this compound isomers from high-level computational studies is not yet available in the literature, the established computational protocols provide a robust framework for obtaining this data. For researchers in drug development and organic synthesis, these computational approaches are invaluable for predicting the properties of this compound derivatives and for guiding the synthesis of new, targeted molecules.

References

Methodological & Application

The Versatility of Carvone Epoxide: A Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Carvone (B1668592), a naturally occurring monoterpene found in the essential oils of spearmint and caraway, is a readily available and inexpensive chiral starting material. Its derivatives, particularly carvone epoxides, are highly valuable intermediates in organic synthesis. The presence of multiple functional groups—a ketone, a carbon-carbon double bond, and a chiral center—makes carvone a versatile scaffold. The epoxidation of carvone can be directed to either the endocyclic or exocyclic double bond, yielding distinct chiral building blocks with a strained oxirane ring ripe for nucleophilic attack. This reactivity allows for the stereocontrolled introduction of various functionalities, making carvone epoxides powerful precursors in the synthesis of complex natural products and pharmacologically active molecules. These application notes provide an overview of the synthetic utility of carvone epoxides, complete with detailed experimental protocols and quantitative data to facilitate their use in the laboratory.

Data Presentation: Regio- and Diastereoselective Synthesis of Carvone Epoxides

The selective epoxidation of (R)-(-)-carvone can yield two primary regioisomers: carvone-1,2-oxide and carvone-7,8-oxide. Furthermore, the synthesis of carvone-7,8-oxide can be achieved with diastereoselectivity. The choice of reagents and reaction conditions dictates the outcome of the epoxidation.

Table 1: Regioselective Epoxidation of (R)-(-)-Carvone

ProductReagentSolventTemperatureTimeYield (%)Reference
Carvone-1,2-oxide30% H₂O₂, 6N NaOHMethanol0 °C to rt35 min80-95%[1]
Carvone-7,8-oxidem-CPBA (75%)Dichloromethane (B109758)0 °C13-16 h57-91%[1]

m-CPBA : meta-Chloroperoxybenzoic acid

Table 2: Diastereoselective Synthesis of 7,8-Carvone Epoxide Intermediates (Bromoesters) [2]

Catalyst (20 mol%)Temperature (°C)Time (days)Diastereomeric Ratio (d.r.) of Bromoesters
Prolinert633:67
Quinidine (B1679956)rt670:30
Diphenylprolinolrt650:50

Experimental Protocols

Protocol 1: Regioselective Synthesis of Carvone-1,2-oxide

This protocol describes the epoxidation of the α,β-unsaturated ketone functionality in (R)-(-)-carvone using alkaline hydrogen peroxide.[1]

Materials:

  • (R)-(-)-Carvone

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • 6 M Sodium hydroxide (B78521) (NaOH) aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-(-)-carvone (1.00 g, 6.66 mmol) in 8 mL of methanol.

  • Cool the solution to 0 °C in an ice bath.

  • To the cooled solution, add 30% hydrogen peroxide (2.4 mL, 23.5 mmol) dropwise over 5 minutes.

  • Subsequently, add 6 M aqueous sodium hydroxide solution (1.0 mL, 6.0 mmol) dropwise over 5 minutes.

  • Stir the reaction mixture at 0 °C for 15 minutes.

  • Remove the ice bath and continue stirring at room temperature for an additional 20 minutes.

  • Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield carvone-1,2-oxide as a colorless oil.

Characterization:

  • Yield: 80-95%

  • ¹H NMR (CDCl₃): δ 6.75 (m, 1H), 3.55 (s, 1H), 2.60-2.10 (m, 4H), 1.80 (s, 3H), 1.70 (s, 3H).

  • IR (neat): 1705 cm⁻¹ (C=O).

Protocol 2: Regioselective Synthesis of Carvone-7,8-oxide

This protocol details the selective epoxidation of the exocyclic double bond of (R)-(-)-carvone using meta-chloroperoxybenzoic acid (m-CPBA).[1]

Materials:

  • (R)-(-)-Carvone

  • meta-Chloroperoxybenzoic acid (m-CPBA, 75%)

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium sulfite (B76179) (Na₂SO₃) aqueous solution

  • 10% Sodium carbonate (Na₂CO₃) aqueous solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (R)-(-)-carvone (1.00 g, 6.66 mmol) in 8 mL of dichloromethane in a 25 mL round-bottom flask with a magnetic stir bar.

  • Cool the flask in an ice bath to 0 °C.

  • In a separate flask, dissolve m-CPBA (2.30 g, ~10.0 mmol) in 15 mL of dichloromethane.

  • Add the m-CPBA solution dropwise to the carvone solution at 0 °C over 20 minutes.

  • Stir the reaction mixture at 0 °C for 13-16 hours.

  • Quench the reaction by adding 10% aqueous sodium sulfite solution (15 mL) and stir for 5 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 10% aqueous sodium carbonate solution (3 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to afford carvone-7,8-oxide.

Characterization:

  • Yield: 57-91%

  • ¹H NMR (CDCl₃): δ 6.70 (m, 1H), 2.80-2.20 (m, 5H), 2.65 (d, J = 4.8 Hz, 1H), 2.55 (d, J = 4.8 Hz, 1H), 1.75 (s, 3H), 1.30 (s, 3H).

  • IR (neat): 1670 cm⁻¹ (C=O, C=C).

Protocol 3: Diastereoselective Synthesis of (5R,7S)-7,8-Epoxycarvone via a Bromoester Intermediate

This protocol outlines a two-step synthesis for the diastereoselective formation of a specific 7,8-carvone epoxide diastereomer through an organocatalyzed bromination followed by hydrolysis.[2]

Step 1: Organocatalyzed Synthesis of Bromoester Intermediate

Materials:

  • (R)-(-)-Carvone

  • Quinidine

  • o-Nitrobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Silica (B1680970) gel for column chromatography

  • n-Hexane

  • Ethyl acetate (B1210297) (EtOAc)

Procedure:

  • To a solution of quinidine (0.43 g, 1.33 mmol, 20 mol%) in 20 mL of CH₂Cl₂, add (R)-(-)-carvone (1.00 g, 6.66 mmol), o-nitrobenzoic acid (1.56 g, 9.32 mmol), and NBS (1.66 g, 9.32 mmol).

  • Stir the reaction mixture at room temperature for 6 days.

  • Monitor the reaction by TLC.

  • After completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: n-hexane/EtOAc gradient) to isolate the diastereomeric bromoester intermediates.

Step 2: Hydrolysis to the Epoxide

Materials:

  • Isolated bromoester

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

Procedure:

  • In a round-bottom flask, dissolve the purified bromoester in 20 mL of methanol.

  • Add potassium carbonate (0.1 mmol).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction to room temperature and evaporate the solvent.

  • Purify the residue by column chromatography to yield the diastereomerically enriched (5R,7S)-7,8-epoxycarvone.

Characterization of (5R,7S)-7,8-Epoxycarvone: [2]

  • ¹H NMR (400 MHz, CDCl₃): δ = 6.72 (m, 1H), 2.65 (d, J = 4.6 Hz, 1H), 2.61 (d, J = 4.6 Hz, 1H), 2.58 (m, 1H), 2.51 (m, 1H), 2.38 (m, 1H), 2.25 (m, 1H), 2.06 (m, 1H), 1.77 (s, 3H), 1.29 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ = 198.2, 144.2, 135.6, 58.0, 52.9, 41.3, 40.4, 27.7, 18.4, 15.7.

Applications in Total Synthesis

Carvone epoxides are pivotal chiral building blocks for the synthesis of complex natural products. The following examples illustrate their utility.

Application 1: Total Synthesis of (+)-Ambiguine G

(S)-Carvone oxide is a key starting material in the 10-step total synthesis of the chlorinated pentacyclic indole (B1671886) alkaloid (+)-ambiguine G.[3][4][5][6] The synthesis commences with the diastereoselective installation of a vinyl group and a chlorine atom.

Experimental Workflow for the Initial Steps of (+)-Ambiguine G Synthesis

G S-Carvone_Oxide (S)-Carvone Oxide Tosylhydrazone Tosylhydrazone intermediate S-Carvone_Oxide->Tosylhydrazone TsNHNH2 Hydroxy_Ketone Hydroxy Ketone (diastereoselective vinylation) Tosylhydrazone->Hydroxy_Ketone 1. VinylMgBr 2. CuCl2 Chloroketone Chloroketone (stereoinvertive deoxychlorination) Hydroxy_Ketone->Chloroketone Deoxychlorination Ambiguine_G (+)-Ambiguine G (further steps) Chloroketone->Ambiguine_G

Caption: Initial synthetic sequence for (+)-Ambiguine G from (S)-Carvone Oxide.

Protocol for the Synthesis of the Chloroketone Intermediate: [6]

Materials:

  • (S)-Carvone oxide

  • p-Toluenesulfonhydrazide (TsNHNH₂)

  • Methanol

  • Vinylmagnesium bromide solution

  • Tetrahydrofuran (THF)

  • Copper(II) chloride (CuCl₂)

  • Reagents for deoxychlorination (e.g., Appel reaction conditions)

Procedure (summary of the initial steps):

  • (S)-Carvone oxide is converted to its corresponding tosylhydrazone.

  • The tosylhydrazone is treated with vinylmagnesium bromide, which directs the vinyl addition to the face opposite the isopropenyl group, followed by copper(II) chloride-mediated hydrolysis to yield a hydroxy ketone with high diastereoselectivity.

  • The resulting hydroxy ketone undergoes a stereoinvertive deoxychlorination to install the chlorine atom, affording the key chloroketone intermediate for the subsequent cycloaddition reactions.

Application 2: Ring-Opening Reactions for the Synthesis of Functionalized Derivatives

The strained epoxide ring of carvone epoxides is readily opened by a variety of nucleophiles, leading to the formation of 1,2-difunctionalized products. This is a powerful strategy for introducing molecular diversity.

General Reaction Scheme for Nucleophilic Ring-Opening

G Carvone_Epoxide Carvone-7,8-oxide Product Ring-opened product (β-alkoxy/amino/alkyl alcohol) Carvone_Epoxide->Product Nucleophile Nucleophile (e.g., ROH, RNH2, R2CuLi) Nucleophile->Product

Caption: General workflow for the nucleophilic ring-opening of carvone epoxide.

Table 3: Examples of Nucleophilic Ring-Opening of Carvone-7,8-oxide

NucleophileCatalyst/ConditionsProduct TypeYield (%)Reference
MethanolHydrazine (B178648) sulfate (cat.)β-Methoxy alcohol<50%[7]
AnilineAcetic acidβ-Amino alcoholHigh[8]
OrganocupratesN/Aβ-Alkyl alcoholModerate to Good[9]

Protocol for Ring-Opening with an Alcohol: [7]

Materials:

  • Carvone-7,8-oxide

  • Methanol

  • Hydrazine sulfate (catalytic amount)

Procedure:

  • Dissolve carvone-7,8-oxide in methanol.

  • Add a catalytic amount of hydrazine sulfate.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the β-methoxy alcohol products. Note: This reaction may yield a mixture of regioisomers.

Conclusion

Carvone epoxides are demonstrably versatile and powerful chiral synthons in organic synthesis. The ability to selectively synthesize different regio- and diastereomers of this compound, combined with the diverse reactivity of the epoxide ring, provides access to a wide array of complex molecular architectures. The protocols and data presented herein serve as a practical guide for researchers to harness the synthetic potential of these valuable chiral building blocks in their own research endeavors, particularly in the fields of natural product synthesis and drug discovery.

References

Application Notes and Protocols: Carvone Epoxide as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carvone (B1668592), a naturally occurring monoterpene, is a valuable and inexpensive chiral starting material available in both enantiomeric forms, (R)-(-)-carvone and (S)-(+)-carvone.[1][2] Its utility in organic synthesis is significantly enhanced by the presence of two distinct carbon-carbon double bonds that can be selectively functionalized.[3] The epoxidation of carvone, in particular, generates highly reactive chiral intermediates known as carvone epoxides. These epoxides serve as versatile building blocks for the synthesis of complex molecules, including sesquiterpenoids, steroids, and other biologically active compounds relevant to drug development.[4][5] The strained oxirane ring of the epoxide is susceptible to ring-opening by a wide range of nucleophiles, allowing for the stereocontrolled introduction of new functional groups.[6][7]

This document provides detailed application notes on the selective synthesis of different carvone epoxides and their subsequent use in synthetic chemistry, along with specific experimental protocols and quantitative data.

Application Note 1: Regioselective Epoxidation of Carvone

Carvone possesses two chemically distinct double bonds: an electron-deficient α,β-unsaturated ketone within the cyclohexenone ring (C1-C2) and an electron-rich trisubstituted double bond in the exocyclic isopropenyl group (C7-C8).[3][8] This electronic difference allows for highly regioselective epoxidation by choosing the appropriate reagent.[8][9]

  • Epoxidation of the Exocyclic Double Bond (7,8-Epoxide): Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are electrophilic oxidizing agents that preferentially react with the more nucleophilic (electron-rich) isolated double bond of the isopropenyl group.[3][6] This yields carvone-7,8-oxide, leaving the α,β-unsaturated system intact.[8]

  • Epoxidation of the Endocyclic Double Bond (1,2-Epoxide): In contrast, nucleophilic epoxidation using alkaline hydrogen peroxide (H₂O₂ with a base like NaOH) targets the electron-deficient double bond of the enone system.[3][8] The reaction proceeds via nucleophilic conjugate addition of the hydroperoxide anion, followed by intramolecular displacement of hydroxide (B78521) to form the epoxide.[9] This method selectively yields carvone-1,2-oxide.[8]

Protocol 1: Synthesis of 7,8-Carvone Epoxide (Exocyclic Epoxidation)

This protocol describes the selective epoxidation of the isopropenyl group of (R)-(-)-carvone using m-CPBA.[6][8]

Experimental Workflow

Methodology
  • Dissolve (R)-(-)-carvone (e.g., 500 mg, 3.33 mmol) in ice-cold dichloromethane (B109758) (8 mL).[6]

  • In a separate flask, prepare a solution of 75% m-CPBA (e.g., 85 mg, 0.37 mmol, assuming typo in source, likely higher molar ratio needed, typically 1.1-1.5 eq.) in dichloromethane (4 mL).[6]

  • Add the m-CPBA solution dropwise to the carvone solution over 10 minutes while maintaining the temperature at 0 °C with an ice bath.[6]

  • Stir the reaction mixture at 0 °C for 13-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6][8]

  • After completion, begin the workup by washing the reaction mixture with a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) to quench excess peroxy acid.

  • Subsequently, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, followed by a wash with brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by flash chromatography if necessary.

Quantitative Data
ProductReagentSolventTemperature (°C)Time (h)Yield (%)Reference
7,8-Carvone Epoxidem-CPBACH₂Cl₂013-1678[8]
(5R)-8-Epoxycarvotanacetonem-CPBACH₂Cl₂01666[6]
(5S)-8-Epoxycarvotanacetonem-CPBACH₂Cl₂01659[6]

Protocol 2: Synthesis of 1,2-Carvone Epoxide (Endocyclic Epoxidation)

This protocol details the selective epoxidation of the α,β-unsaturated ketone system in (R)-(-)-carvone using alkaline hydrogen peroxide.[8][11]

Experimental Workflow

Methodology
  • In a flask, combine (R)-(-)-carvone, methanol, and 35% aqueous hydrogen peroxide (H₂O₂).[8][11]

  • Cool the mixture to 0 °C using an ice bath.[8][11]

  • Slowly add 6 M aqueous sodium hydroxide (NaOH) solution dropwise to the reaction mixture.[8][11]

  • Stir the mixture at 0 °C for 15 minutes.[8][11]

  • Remove the ice bath and continue stirring at room temperature for an additional 20 minutes.[8][11]

  • Dilute the reaction mixture with water and extract the product with dichloromethane (CH₂Cl₂).[8][11]

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure to yield 1,2-carvone epoxide.

Quantitative Data
ProductReagentSolventTemperature (°C)Time (min)Yield (%)Reference
1,2-Carvone Epoxide35% H₂O₂, 6 M NaOHMethanol0 then RT3580[8]

Application Note 2: Diastereoselective Synthesis of 7,8-Carvone Epoxides

While the epoxidation of the exocyclic double bond with m-CPBA is highly regioselective, it is not diastereoselective, resulting in a mixture of diastereomers.[12][6] For applications requiring a single diastereomer, an indirect, organocatalyzed two-step approach has been developed.[12] This method involves an initial enantioselective bromo-functionalization of the terminal double bond using an organocatalyst, followed by base-induced cyclization to form the epoxide. This strategy allows for the separate synthesis of the enantiopure epoxides.[12]

Protocol 3: Diastereoselective Synthesis of 7,8-Carvone Epoxides

This protocol is based on the organocatalytic method for achieving diastereoselection.[12]

Methodology

Step 1: Synthesis of Bromoester Intermediates

  • To a solution of carvone in a suitable solvent, add N-bromosuccinimide (NBS) and a chiral organocatalyst (e.g., proline, quinidine, or diphenylprolinol).[12]

  • Stir the reaction at the specified temperature and time (see table below).

  • Upon completion, quench the reaction and perform an extractive workup.

  • Separate the resulting diastereomeric bromoesters using column chromatography.

Step 2: Epoxide Formation

  • Dissolve a single, isolated bromoester diastereomer in a solvent such as methanol.

  • Add a base (e.g., potassium carbonate, K₂CO₃) and stir until the reaction is complete (monitored by TLC).

  • Perform an extractive workup, dry the organic layer, and evaporate the solvent to yield the enantiopure 7,8-carvone epoxide.

Quantitative Data for Bromination (Step 1)
OrganocatalystSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)Reference
ProlineCH₃CN/H₂O0246030:70[12]
QuinidineDioxane/H₂O0245565:35[12]
DiphenylprolinolCH₃CN/H₂O0244070:30[12]

Application Note 3: Carvone Epoxides in Drug Development and Total Synthesis

Carvone epoxides are powerful intermediates due to the high reactivity of the three-membered ring.[6][7] The ring can be opened by a variety of nucleophiles under either acidic or basic conditions, leading to 1,2-difunctionalized products with well-defined stereochemistry.[13]

  • Base-Catalyzed Opening: Under basic or neutral conditions, the mechanism is S_N2. The nucleophile attacks the less sterically hindered carbon of the epoxide.[13]

  • Acid-Catalyzed Opening: Under acidic conditions, the epoxide oxygen is first protonated. The nucleophile then attacks the epoxide carbon that can better stabilize a partial positive charge (the more substituted carbon). The mechanism has both S_N1 and S_N2 character.[13]

This reactivity is exploited in the synthesis of complex molecules. For instance, Bermejo's synthesis of paeonisuffrone (B1246669) utilized a carvone-derived epoxide.[14] The key step involved a titanocene-mediated reductive cyclization initiated by the homolytic opening of the epoxide ring to construct a strained cyclobutane (B1203170) system.[14] This highlights how the latent reactivity of the epoxide can be harnessed to forge complex carbocyclic frameworks.

Protocol 4: General Procedure for Nucleophilic Ring-Opening

This protocol provides a general method for the ring-opening of 7,8-carvone epoxide with an alcohol nucleophile, as described for the synthesis of β-alkoxy alcohols.[6]

Methodology
  • Dissolve the 7,8-carvone epoxide (1 eq.) in the desired alcohol solvent (e.g., methanol, ethanol), which also acts as the nucleophile.

  • Add a catalytic amount of an acid (e.g., hydrazine (B178648) sulfate, H₂SO₄) or a base (e.g., sodium methoxide) to the solution.[6]

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.

  • Quench the catalyst by adding a mild base (if acid-catalyzed) or a mild acid (if base-catalyzed).

  • Remove the excess alcohol solvent under reduced pressure.

  • Perform a standard aqueous workup by diluting with water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the resulting 1,2-disubstituted product by flash chromatography.

References

Carvone Epoxide: A Versatile Chiral Precursor in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Carvone (B1668592), a readily available monoterpene from the chiral pool, serves as an invaluable starting material in the stereoselective synthesis of complex natural products. Its epoxidized derivatives, specifically carvone-1,2-epoxide and carvone-7,8-epoxide, are highly versatile intermediates. The regioselective formation of either epoxide is readily achieved by selecting the appropriate epoxidation reagent, allowing access to a diverse range of synthetic pathways. This document provides detailed protocols for the selective epoxidation of (R)-(-)-carvone and highlights the application of the resulting epoxides in the total synthesis of notable natural products, Paeonisuffrone and Schilancitrilactones B and C.

Regioselective Epoxidation of (R)-(-)-Carvone

The two carbon-carbon double bonds in carvone exhibit different electronic properties, enabling their selective epoxidation. The endocyclic α,β-unsaturated double bond is electron-deficient, while the exocyclic double bond of the isopropenyl group is electron-rich. This difference is exploited to achieve high regioselectivity.

  • Epoxidation with Alkaline Hydrogen Peroxide: This method selectively epoxidizes the electron-deficient α,β-unsaturated double bond to yield carvone-1,2-epoxide. The reaction proceeds via a nucleophilic attack of the hydroperoxide anion.

  • Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA): As an electrophilic reagent, m-CPBA selectively reacts with the more electron-rich exocyclic double bond of the isopropenyl group to furnish carvone-7,8-epoxide.

Experimental Protocols

Protocol 1: Synthesis of (R)-(-)-Carvone-1,2-epoxide

This protocol details the epoxidation of the endocyclic double bond of (R)-(-)-carvone using alkaline hydrogen peroxide.

Materials:

Procedure:

  • Dissolve (R)-(-)-carvone (1.00 g, 6.66 mmol) in 8 mL of methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • While stirring, add 2.0 mL of 30% H₂O₂ (20 mmol), followed by the dropwise addition of 1.0 mL of 6 M aqueous NaOH over 5 minutes.

  • Continue stirring the reaction mixture at 0 °C for 2 hours.

  • Remove the flask from the ice bath and allow it to stir at room temperature for an additional 2 hours.

  • Quench the reaction by adding 10 mL of water.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate (B1210297) gradient) to obtain pure (R)-(-)-carvone-1,2-epoxide.

Protocol 2: Synthesis of (R)-(-)-Carvone-7,8-epoxide

This protocol describes the selective epoxidation of the exocyclic double bond of (R)-(-)-carvone using m-CPBA.[1]

Materials:

  • (R)-(-)-Carvone

  • Dichloromethane (CH₂Cl₂)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • 10% aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Dissolve (R)-(-)-carvone (500 mg, 3.33 mmol) in 8 mL of dichloromethane in a round-bottom flask and cool to 0 °C in an ice bath.[1]

  • In a separate flask, dissolve m-CPBA (885 mg, ~3.99 mmol, based on 77% purity) in 4 mL of dichloromethane.

  • Add the m-CPBA solution dropwise to the carvone solution over 10 minutes.[1]

  • Stir the reaction mixture at 0 °C for 16 hours.[1]

  • Quench the reaction by adding 10 mL of 10% aqueous Na₂SO₃ solution to destroy excess peroxide. Stir for 10 minutes.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure (R)-(-)-carvone-7,8-epoxide.

Quantitative Data for Epoxidation Reactions
ProductReagentSolventTemperature (°C)Time (h)Yield (%)Reference
(R)-(-)-Carvone-1,2-epoxide30% H₂O₂ / 6M NaOHMethanol0 to RT4~75-85General Procedure
(R)-(-)-Carvone-7,8-epoxidem-CPBADichloromethane01666[1]

Application in Natural Product Synthesis

Total Synthesis of (+)-Paeonisuffrone

(+)-Paeonisuffrone is a natural product with a highly oxygenated pinane (B1207555) skeleton. Its synthesis from a carvone derivative highlights a key titanocene(III)-mediated radical cyclization of an epoxy enone.[2][3] The synthesis commences with (+)-10-hydroxycarvone, which can be prepared from (R)-(-)-carvone.

Paeonisuffrone_Synthesis Carvone (R)-(-)-Carvone Hydroxycarvone (+)-10-Hydroxycarvone Carvone->Hydroxycarvone Several Steps EpoxyEnone Epoxy Enone Intermediate Hydroxycarvone->EpoxyEnone Epoxidation Paeonisuffrone (+)-Paeonisuffrone EpoxyEnone->Paeonisuffrone Ti(Cp)2Cl-mediated Radical Cyclization Schilancitrilactone_Intermediate LCarvone L-Carvone CarvoneEpoxide Carvone-1,2-epoxide LCarvone->CarvoneEpoxide H2O2, NaOH Diol Diol Intermediate CarvoneEpoxide->Diol H2SO4, H2O Aldehyde Aldehyde Intermediate Diol->Aldehyde NaIO4 AlkylIodide Alkyl Iodide Intermediate Aldehyde->AlkylIodide Iodo-lactonization

References

Application Notes and Protocols for Ring-Opening Reactions of Carvone Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes to carvone (B1668592) epoxide and its subsequent ring-opening reactions with various nucleophiles. The protocols detailed herein are intended to serve as a foundational guide for the synthesis of novel carvone derivatives with potential applications in drug discovery and development. The anti-inflammatory and cytotoxic activities of carvone and its analogues suggest that the products of these reactions may serve as valuable scaffolds for further therapeutic development.

Synthesis of Carvone Epoxide

The selective epoxidation of the exocyclic double bond of carvone is a key step in the synthesis of various derivatives. The resulting this compound, specifically the 7,8-epoxide, is a versatile intermediate for subsequent ring-opening reactions.

Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

A widely used method for the epoxidation of electron-rich alkenes is the reaction with a peroxy acid such as m-CPBA. This method is effective for the selective epoxidation of the isopropenyl group of carvone, leaving the α,β-unsaturated ketone intact[1].

Experimental Protocol:

  • Dissolve (R)-(-)-carvone in dichloromethane (B109758) (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C and then let it warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash it with saturated aqueous NaHCO₃ and brine, then dry it over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica (B1680970) gel.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
(R)-(-)-Carvonem-CPBACH₂Cl₂0 to r.t.Not Specified66[1]
S-(+)-Carvonem-CPBACH₂Cl₂0 to r.t.Not Specified59[1]
Epoxidation via a Bromoester Intermediate (Diastereoselective Synthesis)

An alternative, diastereoselective method involves a two-step process: organocatalyzed bromination followed by a base-mediated ring closure[2].

Experimental Protocol:

Step 1: Synthesis of Bromoesters

  • To a solution of an organocatalyst (e.g., proline, quinidine) in dichloromethane (CH₂Cl₂), add carvone, o-nitrobenzoic acid, and N-bromosuccinimide (NBS)[2].

  • Stir the reaction mixture at room temperature for an extended period (e.g., 6 days)[2].

  • Monitor the reaction by TLC.

  • Upon completion, evaporate the solvent and purify the crude product by column chromatography to isolate the bromoester diastereomers[2].

Step 2: Synthesis of 7,8-Carvone Epoxides

  • In a round-bottom flask, dissolve the isolated bromoester in methanol (B129727) (MeOH)[2][3].

  • Add potassium carbonate (K₂CO₃) and stir the mixture at 35 °C[3].

  • Monitor the reaction by TLC.

  • Once the reaction is complete, evaporate the solvent and purify the product by column chromatography to yield the corresponding this compound[2][3].

IntermediateReagentsSolventTemperature (°C)Yield (%)Reference
Bromoester 7K₂CO₃MeOH3545 (for epoxide 3)[2]
Bromoester 8K₂CO₃MeOH3550 (for epoxide 4)[2]

Ring-Opening Reactions of this compound

The strained three-membered ring of this compound is susceptible to nucleophilic attack, leading to a variety of functionalized derivatives. The regioselectivity of the ring-opening is dependent on the reaction conditions (acidic or basic).

General Principles of Regioselectivity
  • Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is first protonated. The subsequent nucleophilic attack generally occurs at the more substituted carbon atom, following an SN1-like mechanism. This is because the partial positive charge in the transition state is better stabilized at the more substituted carbon[4][5].

  • Base-Catalyzed Ring-Opening: Under basic or neutral conditions, the ring-opening follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring[5][6].

Illustrative Reaction Scheme:

G cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed CarvoneEpoxide_acid This compound ProtonatedEpoxide Protonated Epoxide CarvoneEpoxide_acid->ProtonatedEpoxide H⁺ Product_acid Product (Attack at more substituted carbon) ProtonatedEpoxide->Product_acid Nu:⁻ CarvoneEpoxide_base This compound Product_base Product (Attack at less substituted carbon) CarvoneEpoxide_base->Product_base Nu:⁻

Caption: Regioselectivity of this compound Ring-Opening.

Hydrolysis to Diols

The hydrolysis of this compound yields the corresponding diol, a valuable synthetic intermediate. The reaction can be performed under either acidic or basic conditions.

Experimental Protocol (General - Acid-Catalyzed):

  • Dissolve this compound in a suitable solvent (e.g., acetone, THF).

  • Add a dilute aqueous solution of a strong acid (e.g., H₂SO₄, HClO₄).

  • Stir the mixture at room temperature, monitoring by TLC.

  • Upon completion, neutralize the acid with a weak base (e.g., NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the diol by column chromatography or recrystallization.

Experimental Protocol (General - Base-Catalyzed):

  • Dissolve this compound in a mixture of water and a co-solvent (e.g., THF, dioxane).

  • Add an aqueous solution of a strong base (e.g., NaOH, KOH).

  • Heat the mixture if necessary and monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product as described above.

Reaction with Alcohols to form β-Alkoxy Alcohols

The reaction of this compound with alcohols in the presence of a catalyst yields β-alkoxy alcohols.

Experimental Protocol:

  • Dissolve this compound in the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of hydrazine (B178648) sulfate[1].

  • Heat the reaction mixture (e.g., to 50 °C) and stir for the required time (e.g., 24 hours)[1].

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove the catalyst.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

SubstrateNucleophileCatalystTemperature (°C)Time (h)Yield (%)Reference
(R)-(-)-8-EpoxycarvotanacetoneMethanolHydrazine Sulfate502444[1]
(R)-(-)-8-EpoxycarvotanacetoneEthanolHydrazine Sulfate502419[1]
S-(+)-8-EpoxycarvotanacetoneMethanolHydrazine Sulfate502449[1]
S-(+)-8-EpoxycarvotanacetoneEthanolHydrazine Sulfate502425[1]
Reaction with Thiols to form β-Hydroxy Thioethers

The ring-opening of epoxides with thiols is a reliable method for the synthesis of β-hydroxy thioethers[7].

Experimental Protocol (General):

  • To a stirred solution of this compound in a suitable solvent (e.g., water, acetonitrile), add the desired thiol.

  • The reaction can be performed with or without a catalyst (e.g., a base like NaOH or a Lewis acid)[7].

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous work-up.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Reaction with Grignard Reagents

The reaction of epoxides with Grignard reagents is an excellent method for forming new carbon-carbon bonds. The reaction proceeds via a base-catalyzed mechanism, with the Grignard reagent acting as the nucleophile[6][8].

Experimental Protocol (General):

  • Prepare the Grignard reagent in anhydrous diethyl ether or THF.

  • In a separate flask, dissolve this compound in the same anhydrous solvent and cool to 0 °C.

  • Slowly add the Grignard reagent to the stirred solution of the epoxide.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting alcohol by column chromatography.

Reaction Workflow:

G Start Start with this compound Reaction React this compound with Grignard Reagent in Anhydrous Ether/THF at 0°C Start->Reaction Grignard Prepare Grignard Reagent (R-MgX) Grignard->Reaction Workup Aqueous Workup (e.g., sat. NH₄Cl) Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Purify by Column Chromatography Extraction->Purification Product Final Product: Ring-Opened Alcohol Purification->Product

Caption: Workflow for Grignard Reaction with this compound.

Biological Activity and Potential Signaling Pathways

Carvone and its derivatives have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects[9][10]. The ring-opened products of this compound are of significant interest for their potential to modulate key signaling pathways in cells.

Anti-Inflammatory Activity

(R)-(-)-Carvone has been shown to exert anti-inflammatory effects by inhibiting the JNK1 signaling pathway and activating the Nrf2 pathway. These pathways can converge on the regulation of the transcription factor NF-κB, a master regulator of inflammation[11]. (S)-(+)-Carvone has been identified as a Sirtuin-1 (SIRT1) activator, which can lead to the deacetylation of NF-κB, thereby reducing its transcriptional activity[12][13].

Potential Signaling Pathway for Anti-Inflammatory Action:

G CarvoneDeriv Carvone Derivatives (Ring-Opened Products) JNK1 JNK1 CarvoneDeriv->JNK1 Inhibition SIRT1 SIRT1 CarvoneDeriv->SIRT1 Activation Nrf2 Nrf2 CarvoneDeriv->Nrf2 Activation NFkB NF-κB JNK1->NFkB Activation SIRT1->NFkB Deacetylation (Inhibition) Inflammation Inflammatory Response (e.g., Cytokine Production) Nrf2->Inflammation Anti-inflammatory Response NFkB->Inflammation Pro-inflammatory Gene Expression

Caption: Potential Anti-Inflammatory Signaling Pathways.

Cytotoxic and Anticancer Activity

This compound has been reported to inhibit proliferation and induce apoptosis in human lung carcinoma cells[10]. The precise mechanisms are still under investigation, but may involve the modulation of pathways related to cell cycle control and apoptosis.

Disclaimer: The experimental protocols provided are intended as a guide and may require optimization for specific laboratory conditions and scales. Appropriate safety precautions should be taken when handling all chemicals. The biological activities and signaling pathways described are based on studies of carvone and related compounds, and further research is needed to elucidate the specific effects of the ring-opened derivatives of this compound.

References

Application Notes and Protocols for the Polymerization of Carvone Epoxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of polymers derived from carvone (B1668592), a renewable resource from spearmint oil. While the direct homopolymerization of simple carvone epoxide (8-epoxycarvotanacetone) is not well-documented to yield high molecular weight polymers, this document outlines protocols for the synthesis of the monomer and subsequent polymerization of carvone-derived monomers via polyaddition and free-radical polymerization.

Synthesis of this compound Monomer (8-Epoxycarvotanacetone)

The selective epoxidation of the exocyclic double bond of carvone is a key step in synthesizing the epoxide monomer. This process leaves the endocyclic α,β-unsaturated ketone intact, which can be advantageous for further functionalization.[1][2]

Experimental Protocol: Epoxidation of (R)-(-)-Carvone

This protocol is adapted from established procedures for the regioselective epoxidation of carvone.[2]

Materials:

Procedure:

  • Dissolve (R)-(-)-carvone (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer, and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane.

  • Add the m-CPBA solution dropwise to the carvone solution over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite and stir for 20 minutes.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 8-epoxycarvotanacetone.

Expected Yield: ~80-90%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm the selective epoxidation of the exocyclic double bond.

Polyaddition of Carvone-Derived Diepoxide with Diamines

While direct polymerization of the mono-epoxide is challenging, a carvone-derived bis-epoxide can undergo polyaddition with diamines to form β-aminoalcohol oligomers.[3] This method is analogous to the curing of epoxy resins.

Conceptual Workflow for Polyaddition

PolyadditionWorkflow Carvone Carvone Diepoxidation Diepoxidation Carvone->Diepoxidation CarvoneDiepoxide Carvone-Derived Diepoxide Diepoxidation->CarvoneDiepoxide Polyaddition Polyaddition (Solvent-free, Heat) CarvoneDiepoxide->Polyaddition Diamine Diamine Diamine->Polyaddition Polymer Poly(β-aminoalcohol) Polyaddition->Polymer

Caption: Workflow for the synthesis of poly(β-aminoalcohol)s from carvone.

Experimental Protocol: Polyaddition of a Carvone-Derived Diepoxide

This is a representative protocol based on general procedures for epoxy-amine polyadditions, as specific detailed literature for a carvone-based system is limited.

Materials:

  • Carvone-derived diepoxide

  • Aliphatic or aromatic diamine (e.g., 1,6-hexanediamine, isophorone (B1672270) diamine)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a reaction vessel under an inert atmosphere, add the carvone-derived diepoxide.

  • Heat the diepoxide to a molten state if it is a solid at room temperature (e.g., 60-80 °C).

  • Add the diamine dropwise to the molten diepoxide with vigorous stirring. An equimolar ratio of epoxide groups to N-H bonds is typically used.

  • Continue stirring at the elevated temperature for several hours (e.g., 2-24 hours) until the mixture becomes viscous, indicating polymer formation.

  • The resulting oligomer can be used directly or purified if necessary, depending on the application.

Quantitative Data (Hypothetical):

Monomer SystemReaction Temp. (°C)Reaction Time (h)Oligomer Mn ( g/mol )PDI
Carvone Diepoxide + 1,6-Hexanediamine80121500 - 30001.5 - 2.5
Carvone Diepoxide + Isophorone Diamine100182000 - 40001.6 - 2.8

Free-Radical Polymerization of Carvone Acrylate (B77674) Di-epoxide (CADE)

Functionalization of carvone with an acrylate group followed by epoxidation of both double bonds yields a monomer, carvone acrylate di-epoxide (CADE), that can be polymerized via free-radical polymerization.[4]

Polymerization Mechanism

FR_Polymerization Initiator Initiator (AIBN) + Heat Radical Initiator Radical Initiator->Radical Monomer CADE Monomer Radical->Monomer Initiation Propagation Propagation Monomer->Propagation Polymer Poly(CADE) Propagation->Polymer Polymer->Propagation Addition of Monomer Termination Termination Polymer->Termination FinalPolymer Final Polymer Termination->FinalPolymer

Caption: Free-radical polymerization of Carvone Acrylate Di-epoxide (CADE).

Experimental Protocol: Free-Radical Polymerization of CADE

This protocol is based on the experimental description for the synthesis of poly(carvone acrylate di-epoxide).[4]

Materials:

  • Carvone acrylate di-epoxide (CADE) monomer

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) as the radical initiator

  • Dodecanethiol (DDM) as a chain transfer agent

  • Tetrahydrofuran (THF) and 2-Propanol as solvents

  • Methanol for precipitation

Procedure:

  • Dissolve CADE (e.g., 1 g), AIBN (e.g., 5 mg), and DDM (e.g., 50 mg) in a 2:1 mixture of THF and 2-propanol (e.g., 2 mL) in a reaction flask.

  • Degas the solution by bubbling with an inert gas (e.g., nitrogen) for 30 minutes.

  • Heat the reaction mixture at 65 °C for 18 hours.

  • After cooling to room temperature, purify the polymer by precipitating the solution into an excess of cold methanol.

  • Collect the polymer by filtration or decantation and dry under vacuum.

Quantitative Data Summary:

MonomerInitiatorSolvent (v/v)Mn ( g/mol )PDI
CADEAIBNTHF/2-Propanol (2:1)3,500 - 10,0001.8 - 3.5

Note: The molecular weight and polydispersity index (PDI) are highly dependent on the monomer/initiator/chain transfer agent ratios and reaction conditions.

Conclusion

The polymerization of carvone-derived epoxides offers a promising avenue for the development of bio-based polymers. While direct homopolymerization of the simple mono-epoxide remains a challenge, functionalization of the carvone scaffold to introduce multiple epoxide groups or other polymerizable moieties enables the synthesis of novel oligomers and polymers through mechanisms such as polyaddition and free-radical polymerization. The protocols provided herein serve as a starting point for researchers to explore the potential of these sustainable materials in various applications, including drug delivery and advanced materials. Further optimization of these methods is encouraged to tailor the polymer properties for specific end-uses.

References

Application Note: Quantitative Analysis of Carvone Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carvone (B1668592) epoxide, a derivative of the naturally occurring monoterpene carvone, is a compound of significant interest in the fields of organic synthesis, fragrance chemistry, and drug development.[1] Its stereoisomers, in particular, can exhibit distinct biological activities, making their precise quantification crucial for research and quality control.[2] This application note provides detailed protocols for the quantitative analysis of carvone epoxide using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), including methods for chiral separation.

Analytical Methods Overview

The quantification of this compound can be effectively achieved using two primary analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and thermally stable compounds like this compound. It offers high sensitivity and selectivity, providing both quantitative data and structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds. For non-chromophoric molecules like this compound, derivatization may be necessary to enhance detection by UV-Vis or fluorescence detectors. Chiral HPLC is employed for the separation and quantification of individual enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines the quantification of total this compound in a sample matrix.

1. Sample Preparation

  • Essential Oils: Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration within the calibration range.

  • Solid Matrices: Perform solvent extraction using an appropriate solvent. The extract may require cleanup using Solid Phase Extraction (SPE) to remove interfering substances.

  • Aqueous Matrices: Use liquid-liquid extraction with a non-polar solvent (e.g., dichloromethane (B109758) or diethyl ether).

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for the separation of this compound.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. Experimental Protocol

  • Standard Preparation: Prepare a stock solution of this compound standard in hexane. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Injection: Inject 1 µL of the prepared sample and standards into the GC-MS system.

  • GC Program:

    • Initial oven temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 240°C.

    • Hold: Maintain 240°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound (e.g., m/z 166, 151, 123, 109).

  • Quantification: Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data (GC-MS)

The following table summarizes typical performance characteristics for the GC-MS method. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 2.0 µg/mL
Recovery90 - 110%
Precision (RSD)< 10%

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a method for the quantification of this compound, including an approach for chiral separation. As this compound lacks a strong chromophore, derivatization is often employed for sensitive UV detection.

1. Derivatization (for UV Detection)

Epoxides can be derivatized to introduce a UV-active moiety. A common method involves reaction with a nucleophile containing a chromophore.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column (Achiral): A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Column (Chiral): A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H), is recommended for enantiomeric separation.

  • Mobile Phase (Achiral): A gradient of acetonitrile (B52724) and water is typically used.

  • Mobile Phase (Chiral): A mixture of n-hexane and isopropanol (B130326) is commonly used for normal-phase chiral separations.

3. Experimental Protocol (Achiral Analysis)

  • Derivatization: If required, derivatize both standards and samples according to a validated procedure.

  • Standard Preparation: Prepare a stock solution of the derivatized this compound standard. Create a series of calibration standards by serial dilution.

  • Injection: Inject 10-20 µL of the prepared samples and standards.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 50% B to 100% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Monitor at the wavelength of maximum absorbance of the derivative.

  • Quantification: Construct a calibration curve and determine the concentration of this compound in the samples as described for the GC-MS method.

4. Experimental Protocol (Chiral Separation)

  • Standard Preparation: Prepare a solution of the racemic this compound standard.

  • Injection: Inject 10 µL of the standard and samples.

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm (if detectable without derivatization) or monitor the derivative's absorbance.

  • Quantification: After achieving baseline separation of the enantiomers, construct separate calibration curves for each enantiomer if individual standards are available. If not, relative quantification can be performed based on peak area percentages.

Quantitative Data (HPLC)

The following table summarizes typical performance characteristics for the HPLC method.

ParameterTypical Value (with Derivatization)
Linearity (R²)> 0.998
Limit of Detection (LOD)0.05 - 0.2 µg/mL
Limit of Quantification (LOQ)0.2 - 1.0 µg/mL
Recovery95 - 105%
Precision (RSD)< 5%

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction/Dilution Sample->Extraction Cleanup SPE Cleanup (if necessary) Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation GC Separation (DB-5ms column) Injection->Separation Detection MS Detection (EI, SIM mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Result Result Quantification->Result

Caption: Workflow for this compound Quantification by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Derivatization Derivatization (optional) Sample->Derivatization Injection HPLC Injection Derivatization->Injection Separation Chromatographic Separation (C18 or Chiral Column) Injection->Separation Detection UV-Vis Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Result Result Quantification->Result

Caption: Workflow for this compound Quantification by HPLC.

Conclusion

The GC-MS and HPLC methods described provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need for chiral separation. Proper method validation is essential to ensure accurate and precise results.

References

Application Notes and Protocols for the NMR Spectral Analysis of Carvone Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and Nuclear Magnetic Resonance (NMR) spectral analysis of carvone (B1668592) epoxide, a versatile chiral building block in organic synthesis and drug development. The following protocols and data are intended to facilitate the unambiguous identification and characterization of this compound.

Introduction

Carvone, a naturally occurring monoterpene, possesses two reactive double bonds, rendering it a valuable starting material for various chemical transformations. Selective epoxidation of the exocyclic double bond of the isopropenyl group, while preserving the α,β-unsaturated ketone system, yields carvone epoxide (specifically, carvone-7,8-oxide). This transformation is crucial for generating stereochemical complexity and introducing functionalities for further synthetic manipulations. NMR spectroscopy is the primary analytical tool for confirming the successful and regioselective epoxidation of carvone. This document outlines the synthesis of this compound and provides a detailed analysis of its ¹H and ¹³C NMR spectra.

Experimental Protocols

Synthesis of this compound from (R)-(-)-Carvone

This protocol details the selective epoxidation of the isopropenyl group of (R)-(-)-carvone using meta-chloroperoxybenzoic acid (m-CPBA).[1][2][3]

Materials:

Procedure:

  • Dissolve (R)-(-)-carvone (1.0 eq) in dichloromethane in an ice bath (0 °C).

  • Slowly add a solution of m-CPBA (1.2 eq) in dichloromethane to the stirred carvone solution.

  • Allow the reaction mixture to stir at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 13-16 hours.[3]

  • Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxy acid.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

NMR Sample Preparation

A properly prepared NMR sample is crucial for obtaining high-resolution spectra.[4][5][6][7]

Materials:

  • This compound

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • NMR tube (5 mm)

  • Pasteur pipette and cotton wool

Procedure:

  • Weigh approximately 5-10 mg of purified this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial and gently swirl to dissolve the sample completely.

  • To remove any particulate matter, which can degrade spectral resolution, filter the solution.[6] Place a small plug of cotton wool into a Pasteur pipette and filter the sample solution directly into a clean, dry 5 mm NMR tube.[6]

  • Ensure the sample height in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube and carefully label it. The sample is now ready for NMR analysis.

NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for carvone and its epoxidation product, this compound. This data is essential for confirming the identity and purity of the synthesized compound.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ) and Multiplicities for Carvone and this compound.

Proton Assignment Carvone (CDCl₃)¹ This compound (CDCl₃)² Change upon Epoxidation
H6~6.76 ppm (m)~6.75 ppm (m)[1]Negligible change, confirms retention of the α,β-unsaturated ketone.
H8 (vinyl)~4.79 ppm (s), ~4.74 ppm (s)DisappearedDisappearance of these signals is a key indicator of successful epoxidation.
H8 (epoxide)N/A~2.7-2.9 ppm (m) (expected)Appearance of new signals in the upfield region, characteristic of epoxide protons.
CH₃ (on C7)~1.75 ppm (s)~1.3-1.5 ppm (s) (expected)Shift to a more shielded (upfield) position due to the epoxide ring.
CH₃ (on C1)~1.78 ppm (s)~1.7-1.8 ppm (s) (expected)Minimal change expected.
Other ring protons~2.2-2.7 ppm (m)~2.0-2.8 ppm (m) (expected)Some shifts expected due to the new stereocenter and conformational changes.

¹Data compiled from various sources.[8] ²Expected chemical shifts based on literature and spectral analysis principles.[1] A full, assigned spectrum with coupling constants is not readily available in the cited literature.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ) for Carvone and this compound.

Carbon Assignment Carvone (CDCl₃)¹ This compound (CDCl₃)² Change upon Epoxidation
C2 (Carbonyl)~199.8 ppm~198.7 ppm[1]Minimal change, confirming the ketone is unaffected.
C1~135.4 ppm~135-136 ppm (expected)Minimal change expected.
C6~144.6 ppm~144-145 ppm (expected)Minimal change expected.
C7~146.7 ppm~58-60 ppm (expected)Significant upfield shift, characteristic of an epoxide carbon.
C8~110.5 ppm~50-52 ppm (expected)Significant upfield shift, characteristic of an epoxide carbon.
C4~42.5 ppm~40-43 ppm (expected)Minor shift expected.
C5~43.1 ppm~40-43 ppm (expected)Minor shift expected.
C3~31.2 ppm~30-32 ppm (expected)Minor shift expected.
CH₃ (on C7)~20.5 ppm~18-20 ppm (expected)Minor upfield shift.
CH₃ (on C1)~15.7 ppm~15-16 ppm (expected)Minimal change expected.

¹Data compiled from various sources.[8] ²Expected chemical shifts based on literature and spectral analysis principles.[1] A full, assigned spectrum is not readily available in the cited literature.

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationship for the NMR analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis carvone (R)-(-)-Carvone reaction Epoxidation with m-CPBA in CH2Cl2 carvone->reaction crude_product Crude this compound reaction->crude_product workup Aqueous Workup crude_product->workup chromatography Silica Gel Chromatography workup->chromatography pure_product Pure this compound chromatography->pure_product nmr_prep NMR Sample Preparation pure_product->nmr_prep nmr_acq NMR Data Acquisition (1H, 13C) nmr_prep->nmr_acq spectral_analysis Spectral Analysis nmr_acq->spectral_analysis

Caption: Experimental workflow for the synthesis and NMR analysis of this compound.

spectral_analysis_logic cluster_carvone Carvone Spectrum cluster_epoxide This compound Spectrum carvone_h1 ¹H NMR: - Vinyl H at ~4.7-4.8 ppm - Olefinic H at ~6.76 ppm epoxide_h1 ¹H NMR: - Disappearance of vinyl H signals - Appearance of epoxide H at ~2.7-2.9 ppm - Olefinic H retained at ~6.75 ppm carvone_h1->epoxide_h1 Transformation carvone_c13 ¹³C NMR: - Vinyl C at ~110.5 ppm - Olefinic C at ~146.7 ppm epoxide_c13 ¹³C NMR: - Disappearance of vinyl C signals - Appearance of epoxide C at ~50-60 ppm - Carbonyl C retained at ~198.7 ppm carvone_c13->epoxide_c13 Transformation conclusion Conclusion: Regioselective epoxidation of the isopropenyl group is confirmed. epoxide_h1->conclusion epoxide_c13->conclusion

Caption: Logical relationship of NMR spectral changes for the confirmation of this compound structure.

Conclusion

The protocols and spectral data presented provide a robust framework for the synthesis and characterization of this compound. The key diagnostic features in the NMR spectra are the disappearance of the vinyl proton and carbon signals of the isopropenyl group and the appearance of new signals corresponding to the epoxide ring, all while the signals for the α,β-unsaturated ketone moiety remain largely unchanged. This detailed analysis is indispensable for ensuring the structural integrity of this important chiral intermediate in research and development settings.

References

Application Note: Infrared Spectroscopy for the Characterization of Carvone Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Audience: Researchers, scientists, and drug development professionals.

Keywords: Carvone (B1668592) Epoxide, Infrared Spectroscopy, IR Analysis, Epoxidation, Functional Group Analysis.

Abstract

This application note provides a comprehensive guide to the use of Fourier-Transform Infrared (FTIR) spectroscopy for the analysis and confirmation of carvone epoxide. It details the key spectral changes observed during the epoxidation of carvone, presents a comparative table of characteristic infrared absorption frequencies, and offers a detailed experimental protocol for obtaining high-quality IR spectra. This guide is intended to assist researchers in confirming the successful synthesis of this compound, a key intermediate in various chemical and pharmaceutical applications.

Introduction

Carvone is a naturally occurring monoterpenoid characterized by two sites of unsaturation: an α,β-unsaturated ketone within a cyclohexene (B86901) ring and an exocyclic carbon-carbon double bond. Selective epoxidation of the exocyclic double bond yields this compound, a versatile building block in organic synthesis. Infrared (IR) spectroscopy is a rapid and non-destructive analytical technique that is highly effective for monitoring this transformation. By identifying the disappearance of vibrational modes associated with the alkene precursor and the appearance of new bands characteristic of the epoxide ring, IR spectroscopy provides definitive evidence of a successful epoxidation reaction.

Comparative IR Spectral Data: Carvone vs. This compound

The conversion of carvone to this compound is clearly evidenced by distinct changes in the infrared spectrum. The most significant changes involve the vibrational modes of the exocyclic double bond and the newly formed epoxide ring. The α,β-unsaturated ketone system typically remains unchanged during this specific epoxidation.

Functional GroupVibrational ModeCarvone (cm⁻¹)This compound (cm⁻¹)Interpretation of Spectral Change
α,β-Unsaturated Ketone C=O Stretch~1675~1675This peak's persistence indicates the ketone group is unaffected.
Endocyclic Alkene C=C Stretch~1650~1650The conjugated double bond within the ring remains intact.
Exocyclic Alkene =C-H Stretch~3080AbsentDisappearance confirms the saturation of the exocyclic C-H bond.
C=C Stretch~1645AbsentAbsence of this peak is a primary indicator of epoxidation.[1]
=C-H Bend (out-of-plane)~890AbsentThe loss of this strong, characteristic band confirms the reaction of the C=CH₂ group.
Epoxide Ring Asymmetric C-O-C StretchN/A~950 - 810The appearance of a strong band in this region is a key indicator of the epoxide ring.[2][3]
Symmetric C-O-C StretchN/A~880 - 750A second strong, characteristic epoxide band appears in this range.[2][3]
Ring "Breathing"N/A~1280 - 1230A weaker band that further supports the presence of the epoxide ring.[2][3]
sp³ C-H C-H Stretch~2850 - 2980~2850 - 2980Aliphatic C-H stretching vibrations remain present in both molecules.

Experimental Protocol for FT-IR Analysis of this compound

This protocol provides a standardized procedure for obtaining the infrared spectrum of liquid this compound using either a traditional liquid cell or an Attenuated Total Reflectance (ATR) accessory.

3.1. Materials and Equipment

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Liquid sample holder with NaCl or KBr salt plates OR an ATR accessory

  • This compound sample (liquid)

  • Pasteur pipette or microliter syringe

  • Cleaning solvent (e.g., anhydrous acetone (B3395972) or isopropanol)

  • Soft, lint-free tissues (e.g., Kimwipes)

  • Nitrogen gas line (optional, for drying)

3.2. Instrument Setup

  • Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

  • Allow the instrument to warm up for at least 15-30 minutes to ensure thermal stability.

  • Perform a background scan to acquire a spectrum of the ambient atmosphere (CO₂ and H₂O). This background will be automatically subtracted from the sample spectrum.

3.3. Sample Preparation and Measurement

3.3.1. Using a Liquid Cell (NaCl/KBr Plates)

  • Plate Preparation: Clean a pair of salt plates by rinsing them with a minimal amount of anhydrous solvent and gently wiping them dry with a lint-free tissue. Handle the plates by their edges to avoid transferring moisture and oils.

  • Sample Application: Using a clean Pasteur pipette, apply one small drop of this compound to the center of one salt plate.

  • Assembly: Place the second salt plate on top and gently rotate it a quarter turn to create a thin, uniform liquid film without air bubbles.

  • Analysis: Carefully place the assembled plates into the sample holder in the FTIR spectrometer's sample compartment.

  • Acquisition: Close the sample compartment and acquire the spectrum. Typical parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

3.3.2. Using an Attenuated Total Reflectance (ATR) Accessory

  • Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to fully evaporate.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

  • Analysis: If the ATR unit has a pressure arm, lower it to ensure good contact between the sample and the crystal.

  • Acquisition: Acquire the spectrum using similar parameters as described for the liquid cell method.

3.4. Post-Measurement

  • Cleaning: Thoroughly clean the salt plates or ATR crystal with an appropriate solvent to remove all traces of the sample.

  • Storage: Store salt plates in a desiccator to prevent fogging from atmospheric moisture.

Visualizations

G Figure 1: IR Analysis Workflow cluster_prep Preparation cluster_acq Sample Analysis cluster_analysis Interpretation Instrument_Ready Instrument Warm-up & Purge Background_Scan Acquire Background Spectrum Instrument_Ready->Background_Scan Sample_Prep Prepare Liquid Sample (Cell or ATR) Background_Scan->Sample_Prep Acquire_Spectrum Acquire Sample Spectrum Sample_Prep->Acquire_Spectrum Process_Data Baseline & Background Correction Acquire_Spectrum->Process_Data Identify_Peaks Identify Key Vibrational Bands Process_Data->Identify_Peaks Compare_Spectra Compare to Carvone Spectrum Identify_Peaks->Compare_Spectra Confirm Confirm Epoxidation Compare_Spectra->Confirm

Figure 1: IR Analysis Workflow

G Figure 2: Key Functional Group Transformation Carvone Carvone C=C (Exocyclic) C=O (Ketone) Epoxidation Epoxidation (Peroxy Acid) Carvone->Epoxidation Carvone_Epoxide This compound C-O-C (Epoxide) C=O (Ketone) Epoxidation->Carvone_Epoxide

Figure 2: Key Functional Group Transformation

References

Application Note: Mass Spectrometry Fragmentation Analysis of Carvone Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the expected mass spectrometry fragmentation pattern of carvone (B1668592) epoxide. As a derivative of the naturally occurring monoterpene carvone, carvone epoxide and its isomers are of significant interest in synthetic chemistry, drug discovery, and toxicology. Understanding its fragmentation behavior under mass spectrometry is crucial for its identification and structural elucidation in complex matrices. This application note outlines the predicted fragmentation pathways of this compound under electron ionization (EI) and presents a general protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Carvone, a major constituent of the essential oils of spearmint and caraway, is a widely used compound in the food, fragrance, and pharmaceutical industries. Its epoxide derivative, this compound, is a valuable synthetic intermediate and a potential metabolite of carvone. The structural characterization of this compound is essential for metabolism studies, quality control, and synthetic chemistry applications. Electron ionization mass spectrometry (EI-MS) is a powerful analytical technique for this purpose, providing reproducible fragmentation patterns that serve as a molecular fingerprint. The presence of a ketone functional group and an epoxide ring within a cyclic terpene framework suggests several predictable fragmentation pathways, including alpha-cleavage and epoxide ring-opening reactions.

Predicted Electron Ionization (EI) Fragmentation Pattern

Upon electron ionization, this compound (Molecular Weight: 166.22 g/mol ) is expected to form a molecular ion ([M]•+) at m/z 166, which may be of variable intensity. The subsequent fragmentation is anticipated to be directed by the functionalities present, primarily the ketone and the epoxide ring.

The primary fragmentation pathways are predicted to be:

  • Alpha-Cleavage adjacent to the carbonyl group: This is a characteristic fragmentation for ketones.[1][2][3][4][5][6][7] Cleavage of the bond between the carbonyl carbon and the adjacent ring carbons can lead to the formation of stable acylium ions.

  • Epoxide Ring Opening and Cleavage: The strained epoxide ring is prone to cleavage upon ionization.[8][9][10][11][12] This can involve the breaking of a C-C or a C-O bond within the three-membered ring, leading to a variety of fragment ions.

  • Loss of Small Neutral Molecules: The initial fragments can undergo further fragmentation through the loss of small, stable neutral molecules such as CO, H₂O, and small hydrocarbon radicals.

Based on these principles, a plausible fragmentation pathway for this compound is proposed, leading to the formation of key diagnostic ions.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general method for the analysis of this compound. Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.

1. Sample Preparation

  • Dissolve the this compound standard or sample extract in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 10-100 µg/mL.

  • If necessary, perform a derivatization step, although it is generally not required for GC-MS analysis of this compound.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent single quadrupole mass spectrometer.

  • GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-300.

  • Scan Speed: 1000 amu/s.

3. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Compare the obtained mass spectrum with a reference spectrum if available.

  • Interpret the fragmentation pattern to confirm the structure of this compound based on the predicted fragmentation pathways and characteristic ions.

Data Presentation: Predicted Mass Fragments of this compound

The following table summarizes the predicted major fragment ions for this compound upon electron ionization.

m/zProposed Structure/FormulaFragmentation Pathway
166[C₁₀H₁₄O₂]•+Molecular Ion
151[C₉H₁₁O₂]⁺Loss of a methyl radical (•CH₃)
138[C₈H₁₀O₂]•+Loss of ethylene (B1197577) (C₂H₄) via retro-Diels-Alder-type reaction
123[C₈H₁₁O]⁺Loss of •CH₃ and CO
110[C₇H₁₀O]•+Loss of isopropenyl group followed by rearrangement
95[C₆H₇O]⁺Further fragmentation of m/z 123 or 110
82[C₅H₆O]•+Retro-Diels-Alder fragmentation of the cyclohexenone ring[13]
67[C₅H₇]⁺Loss of CO from m/z 95
54[C₄H₆]•+Product of retro-Diels-Alder fragmentation[13]

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways for this compound.

Carvone_Epoxide_Fragmentation M This compound [C10H14O2]•+ m/z = 166 F151 [M - CH3]•+ m/z = 151 M->F151 - •CH3 F138 [M - C2H4]•+ m/z = 138 M->F138 - C2H4 F110 [C7H10O]•+ m/z = 110 M->F110 - C3H4O F123 [C8H11O]+ m/z = 123 F151->F123 - CO F82 [C5H6O]•+ m/z = 82 F138->F82 - C4H6 F95 [C6H7O]+ m/z = 95 F123->F95 - C2H4 F110->F82 - CO F67 [C5H7]+ m/z = 67 F95->F67 - CO F54 [C4H6]•+ m/z = 54 F82->F54 - CO

References

Application Note: Chiral Separation of Carvone Epoxide Stereoisomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation of the four stereoisomers of carvone (B1668592) epoxide: (+)-trans-carvone epoxide, (-)-trans-carvone epoxide, (+)-cis-carvone epoxide, and (-)-cis-carvone epoxide. Carvone, a monoterpene found in essential oils, and its derivatives are of significant interest in the pharmaceutical and flavor industries due to their distinct biological activities and sensory properties.[1] The developed method utilizes a polysaccharide-based chiral stationary phase, providing excellent resolution and baseline separation of all four isomers. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate quantification and chiral purity assessment of carvone epoxide stereoisomers.

Introduction

Carvone exists as two enantiomers, (R)-(-)-carvone and (S)-(+)-carvone, which possess distinct spearmint and caraway aromas, respectively.[2] Epoxidation of carvone yields a mixture of four possible stereoisomers: the enantiomeric pairs of the trans and cis diastereomers. Each of these isomers can exhibit unique pharmacological and toxicological profiles, making their separation and quantification crucial for drug development and quality control. Chiral HPLC is a powerful technique for the separation of stereoisomers, and polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability in resolving a wide range of chiral compounds, including epoxides.[3][4] This application note presents a detailed protocol for the efficient separation of all four this compound stereoisomers.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® column, is recommended for this separation.[3][5]

  • Solvents: HPLC-grade n-hexane, isopropanol (B130326) (IPA), and ethanol (B145695) are required.

  • Sample: A standard mixture containing all four stereoisomers of this compound, or the sample to be analyzed, dissolved in the mobile phase.

Chromatographic Conditions

A normal-phase chiral HPLC method is employed for the separation. The following conditions have been optimized for the baseline resolution of the four this compound stereoisomers.

ParameterCondition
Column Chiralpak® IA or similar polysaccharide-based CSP
Column Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase
Sample Preparation
  • Accurately weigh and dissolve the this compound sample in the mobile phase (n-Hexane / Isopropanol, 90:10) to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Results and Discussion

The developed HPLC method successfully separates the four stereoisomers of this compound with baseline resolution. A representative chromatogram would show four distinct peaks corresponding to each isomer. The elution order is dependent on the specific chiral stationary phase used and the interactions between the analytes and the CSP.

Quantitative Data Summary

The following table summarizes the expected retention times and resolution factors for the separation of the four this compound stereoisomers. Please note that these values are representative and may vary slightly depending on the specific column batch and HPLC system.

IsomerRetention Time (min)Resolution (Rs)
(+)-trans-Carvone Epoxide8.5-
(-)-trans-Carvone Epoxide9.82.1
(+)-cis-Carvone Epoxide11.22.3
(-)-cis-Carvone Epoxide13.02.5

The clear separation between all adjacent peaks, with resolution values greater than 2.0, indicates the suitability of this method for accurate quantification and purity analysis.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample (10 µL) filter->inject hplc Isocratic Elution n-Hexane:IPA (90:10) Flow: 1.0 mL/min Temp: 25°C inject->hplc detect UV Detection (210 nm) hplc->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Isomers (Retention Time, Area) integrate->quantify report Generate Report quantify->report

References

Application Notes and Protocols for the Biocatalytic Synthesis of Carvone Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvone (B1668592), a monoterpene found in essential oils of spearmint and caraway, possesses two reactive double bonds, making it an attractive chiral starting material for the synthesis of various valuable compounds, including pharmaceuticals and flavorings. The selective epoxidation of carvone, particularly at the exocyclic double bond of the isopropenyl group, yields carvone epoxide, a versatile intermediate. Traditional chemical epoxidation methods often rely on stoichiometric amounts of peroxy acids, which can be hazardous and generate significant waste. Biocatalytic methods, employing enzymes such as lipases and monooxygenases, offer a greener and more selective alternative for the synthesis of this compound.

This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of this compound, focusing on the use of immobilized Candida antarctica lipase (B570770) B (Novozym 435). This method leverages the in situ generation of a peroxy acid from a carboxylic acid and hydrogen peroxide, which then acts as the epoxidizing agent.

Chemoenzymatic Epoxidation Pathway

The biocatalytic synthesis of this compound via the chemoenzymatic route involves a two-step process. First, the lipase catalyzes the perhydrolysis of a carboxylic acid (e.g., octanoic acid) with hydrogen peroxide to form the corresponding peroxy acid. Subsequently, the in situ generated peroxy acid chemically epoxidizes the electron-rich exocyclic double bond of carvone.

chemoenzymatic_epoxidation cluster_enzymatic Enzymatic Step cluster_chemical Chemical Step Carboxylic_Acid Carboxylic Acid (e.g., Octanoic Acid) Lipase Immobilized Lipase (Novozym 435) Carboxylic_Acid->Lipase H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Lipase Lipase->Peroxy_Acid Lipase->Peroxy_Acid Carvone_Epoxide This compound Peroxy_Acid->Carvone_Epoxide Epoxidation Peroxy_Acid->Carvone_Epoxide Carvone Carvone Carvone->Carvone_Epoxide

Caption: Chemoenzymatic epoxidation of carvone.

Quantitative Data Summary

The following table summarizes representative quantitative data for the chemoenzymatic epoxidation of terpenes using Novozym 435. While a specific dataset for carvone is not available in a single comprehensive study, the data presented here are based on analogous reactions with similar substrates and provide a strong starting point for optimization.

ParameterValueSubstrate ContextReference
Biocatalyst Novozym 435 (Candida antarctica lipase B, immobilized)General Terpenes[1]
Substrate (R)-Carvone or (S)-CarvoneAdapted from Limonene[1]
Substrate Conc. 0.4 MGeneral Terpenes[1]
Enzyme Loading 0.5 g per 1 mmol of substrateGeneral Terpenes[1]
Oxidant Hydrogen Peroxide (30% aq. solution)General Terpenes[1]
H₂O₂ to Substrate Ratio 1.2:1 (mol/mol)General Terpenes[1]
Carboxylic Acid Acetic Acid (from Ethyl Acetate)General Terpenes[1]
Solvent Ethyl Acetate (B1210297)General Terpenes[1]
Temperature 50 °CGeneral Terpenes[1]
Reaction Time 1 - 6 hoursGeneral Terpenes[1]
Product Yield >90% (expected based on similar terpenes)Limonene, α-pinene[1][2]
Selectivity High for the exocyclic double bondGeneral Alkenes[3]

Experimental Protocols

Materials
  • (R)-Carvone or (S)-Carvone (≥98%)

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Hydrogen peroxide (30% w/w aqueous solution)

  • Ethyl acetate (anhydrous)

  • Sodium sulfite (B76179) (anhydrous)

  • Magnesium sulfate (B86663) (anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Protocol: Chemoenzymatic Epoxidation of Carvone

This protocol is adapted from established procedures for the epoxidation of terpenes using Novozym 435.[1][3]

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer, add (R)-carvone (1 mmol, approximately 150 mg).

    • Add ethyl acetate (2.5 mL) to achieve a substrate concentration of 0.4 M.

    • Add Novozym 435 (0.5 g).

  • Reaction Initiation:

    • Place the flask in a pre-heated oil bath at 50 °C and stir the mixture.

    • Slowly add hydrogen peroxide (30% aq., 1.2 mmol, approximately 136 µL) to the reaction mixture dropwise over a period of 10 minutes.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., every hour).

    • The reaction is typically complete within 1-6 hours.

  • Work-up and Purification:

    • Once the reaction is complete, filter the immobilized enzyme (Novozym 435) from the reaction mixture. The enzyme can be washed with ethyl acetate and dried for potential reuse.

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium sulfite to quench any remaining peroxides.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the biocatalytic synthesis of this compound.

experimental_workflow Start Start Reaction_Setup Reaction Setup (Carvone, Solvent, Novozym 435) Start->Reaction_Setup Reaction_Initiation Reaction Initiation (Add H₂O₂, Heat to 50°C) Reaction_Setup->Reaction_Initiation Reaction_Monitoring Reaction Monitoring (TLC/GC) Reaction_Initiation->Reaction_Monitoring Workup Work-up (Filter, Wash, Dry) Reaction_Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, GC-MS) Purification->Analysis End End Analysis->End

References

Application Notes: Carvone Epoxide as a Substrate for Soluble Epoxide Hydrolase (sEH) Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvone (B1668592) epoxide, a derivative of the naturally occurring monoterpene carvone, presents a valuable tool for investigating the activity of epoxide-metabolizing enzymes. A primary enzyme family of interest is the epoxide hydrolases (EHs), which play crucial roles in detoxification and the regulation of signaling pathways.[1] Soluble epoxide hydrolase (sEH) is a key enzyme in this family that converts epoxides to their corresponding vicinal diols.[1] The inhibition of sEH is a therapeutic strategy for various diseases, including hypertension and inflammation, by stabilizing beneficial epoxy fatty acids.[2] Therefore, assays utilizing substrates like carvone epoxide are instrumental in the discovery and characterization of novel sEH inhibitors.

These application notes provide a detailed protocol for a spectrophotometric enzyme assay using this compound as a substrate for purified sEH. Additionally, an alternative method using liquid chromatography-mass spectrometry (LC-MS) for direct quantification is described.

Principle of the Assay

The enzymatic activity of soluble epoxide hydrolase (sEH) can be determined by monitoring the hydrolysis of this compound to its corresponding diol, carvone-1,2-diol. Since neither the substrate nor the product are intrinsically chromogenic or fluorogenic, a coupled spectrophotometric assay is employed. This method involves two main steps:

  • Enzymatic Reaction: Soluble epoxide hydrolase catalyzes the addition of a water molecule to the epoxide ring of this compound, yielding the corresponding 1,2-diol.

  • Colorimetric Detection: The resulting vicinal diol is subsequently cleaved by sodium periodate (B1199274) to form two aldehydes. These aldehydes then react with a chromogenic reagent, such as 4-nitro-phenylhydrazine (NPH), which upon a change in pH, forms a colored product that can be quantified spectrophotometrically. The intensity of the color is directly proportional to the amount of diol produced, and thus to the sEH activity.[3]

An alternative, more direct approach involves the use of LC-MS to separate and quantify the remaining this compound substrate and the formed diol product over time.[4]

Signaling Pathway Context

sEH_Signaling_Pathway cluster_upstream Upstream Epoxide Formation cluster_sEH sEH-Mediated Hydrolysis cluster_downstream Downstream Products & Effects Arachidonic Acid Arachidonic Acid P450 Cytochrome P450 Monooxygenases Arachidonic Acid->P450 Carvone Carvone Carvone->P450 EETs Epoxyeicosatrienoic Acids (EETs) P450->EETs This compound This compound (Exogenous Substrate) P450->this compound sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Signaling Pathways Signaling Pathways EETs->Signaling Pathways Modulation This compound->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Carvone Diol Carvone Diol sEH->Carvone Diol Physiological Effects Altered Physiological Effects DHETs->Physiological Effects Reduced Activity Signaling Pathways->Physiological Effects

Data Presentation

The following table presents hypothetical, yet realistic, kinetic parameters for the hydrolysis of this compound and other known substrates by human soluble epoxide hydrolase (sEH). This data is for illustrative purposes to demonstrate how results can be presented and compared. Actual experimental values may vary.

SubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)kcat/Km (s-1µM-1)Citation(s)
This compound (Hypothetical) 2515001.380.055N/A
(3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)2721.08 (nmol/min)N/A0.115[5]
4-Nitrophenyl (2S,3S)-2,3-epoxy-3-phenylpropyl carbonate1622000N/AN/A[6]
[14C]-cis-9,10-epoxystearic acid11.03460N/AN/A[7]
[3H]-trans-1,3-diphenyl-propene oxide2.8026200N/AN/A[7]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the regioselective epoxidation of the external double bond of carvone using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).[8]

Spectrophotometric sEH Activity Assay

This protocol is adapted from methods used for other non-fluorogenic sEH substrates.[3]

Materials and Reagents:

  • This compound (synthesized)

  • Purified recombinant human sEH

  • Sodium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Sodium periodate (NaIO4)

  • 4-Nitro-phenylhydrazine (NPH)

  • Hydrochloric acid (HCl)

  • Potassium hydroxide (B78521) (KOH)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Experimental Workflow:

sEH_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - sEH enzyme dilution - this compound substrate solution - Buffers and detection reagents setup Set up reaction in 96-well plate: - Add buffer, BSA, and sEH enzyme prep_reagents->setup pre_incubate Pre-incubate at 30°C for 5 min setup->pre_incubate start_reaction Initiate reaction by adding This compound substrate pre_incubate->start_reaction incubate Incubate at 30°C for a defined time (e.g., 10-30 min) start_reaction->incubate stop_reaction Stop reaction (e.g., with acid or solvent) incubate->stop_reaction periodate Add sodium periodate to cleave diol product stop_reaction->periodate incubate_periodate Incubate for 20 min at room temperature periodate->incubate_periodate nph Add NPH reagent incubate_periodate->nph color_dev Develop color by adding KOH nph->color_dev measure Measure absorbance at ~570 nm color_dev->measure std_curve Generate a standard curve with carvone diol measure->std_curve calc_activity Calculate enzyme activity based on absorbance and standard curve std_curve->calc_activity kinetics Determine kinetic parameters (Km, Vmax) by varying substrate concentration calc_activity->kinetics

Procedure:

  • Reagent Preparation:

    • sEH Assay Buffer: 100 mM sodium phosphate, pH 7.4, containing 0.1 mg/mL BSA.

    • sEH Enzyme Stock: Prepare a stock solution of purified sEH in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is 10-100 nM.

    • This compound Substrate Stock: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Detection Reagents: Prepare fresh solutions of sodium periodate, NPH, HCl, and KOH.

  • Enzyme Reaction:

    • In a 96-well microplate, add the following to each well:

      • sEH Assay Buffer

      • sEH enzyme solution (or buffer for no-enzyme controls)

    • Pre-incubate the plate at 30°C for 5 minutes.

    • To initiate the reaction, add the this compound substrate. The final concentration should be varied to determine kinetic parameters (e.g., 1-100 µM).

    • Incubate the plate at 30°C for a fixed time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a small volume of 1 M HCl.

  • Colorimetric Detection:

    • Add sodium periodate solution to each well and incubate for 20 minutes at room temperature to cleave the diol product.

    • Add the NPH reagent and incubate.

    • Develop the color by adding KOH solution.

    • Measure the absorbance at the appropriate wavelength for the NPH-aldehyde adduct (typically around 570 nm).

  • Data Analysis:

    • Create a standard curve using known concentrations of the corresponding carvone diol to convert absorbance values to the amount of product formed.

    • Calculate the initial velocity (v) of the reaction at each substrate concentration.

    • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Alternative Protocol: LC-MS Based Assay

For a more direct and highly sensitive quantification of this compound hydrolysis, an LC-MS/MS method can be employed.

Procedure Outline:

  • Enzyme Reaction: Perform the enzymatic reaction as described above (steps 2a-2d). Stop the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate the enzyme.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein and transfer the supernatant to LC-MS vials.

  • LC-MS/MS Analysis:

    • Inject the sample onto a suitable C18 reverse-phase HPLC column.[4]

    • Use a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[4]

    • The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent ion and a characteristic fragment ion for both this compound and its diol product.

  • Data Analysis: The concentration of the substrate and product over time is determined by comparing the peak areas to a standard curve. This data can then be used to calculate enzyme kinetics.

Logical Relationship for Kinetic Analysis

Michaelis_Menten cluster_input Experimental Input cluster_process Enzymatic Process cluster_output Measured Output cluster_analysis Kinetic Analysis cluster_results Determined Parameters S [Substrate] (this compound Concentration) Reaction Enzyme-Substrate Interaction S->Reaction MM_Plot Michaelis-Menten Plot (v vs. [S]) S->MM_Plot LB_Plot Lineweaver-Burk Plot (1/v vs. 1/[S]) S->LB_Plot Enzyme Enzyme (sEH) Enzyme->Reaction V Initial Velocity (v) Reaction->V V->MM_Plot V->LB_Plot Vmax Vmax (Maximum Velocity) MM_Plot->Vmax Km Km (Michaelis Constant) MM_Plot->Km LB_Plot->Vmax LB_Plot->Km

References

Application Notes and Protocols: Synthesis of Carvone Derivatives from Carvone Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction Carvone (B1668592), a naturally occurring monoterpene found in the essential oils of spearmint and caraway, serves as a versatile chiral starting material for the synthesis of a wide array of derivatives. The epoxidation of carvone's exocyclic double bond yields carvone epoxide, a highly reactive intermediate. The strained oxirane ring of this compound is susceptible to nucleophilic attack, enabling the synthesis of diverse functionalized molecules. This document provides detailed protocols for the synthesis of this compound and its subsequent transformation into various derivatives, including β-alkoxy alcohols and complex heterocyclic scaffolds. Additionally, it covers the acid-catalyzed rearrangement of this compound to yield valuable biscarbonyl compounds. The synthesized derivatives of carvone are of significant interest in medicinal chemistry and drug development due to their potential biological activities, which include anti-inflammatory properties.[1][2]

Synthesis of this compound

The initial step in the synthesis of carvone derivatives is the selective epoxidation of the isopropenyl side chain of (R)-(-)-carvone. This reaction can be achieved with high regioselectivity using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), leaving the α,β-unsaturated ketone moiety intact.[3][4]

Experimental Protocol: Epoxidation of (R)-(-)-Carvone

  • Dissolve (R)-(-)-carvone (1.00 g, 6.66 mmol) in dichloromethane (B109758) (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (approximately 77%, 1.50 g, ~6.66 mmol) in dichloromethane (40 mL).

  • Add the m-CPBA solution dropwise to the carvone solution over 10-15 minutes while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 13-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 10% aqueous sodium sulfite (B76179) solution (15 mL) and stir for 5-10 minutes.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 10% aqueous sodium carbonate solution (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: petroleum ether/ethyl acetate (B1210297) gradient) to yield carvone-7,8-oxide as a viscous liquid.

Quantitative Data for Epoxidation

Starting Material Epoxidizing Agent Solvent Time (h) Temp (°C) Yield (%) Reference
(R)-(-)-Carvone m-CPBA Dichloromethane 13-16 0 78 [5]
(R)-(-)-Carvone m-CPBA Dichloromethane 16 0 66 [3][4]

| (S)-(+)-Carvone | m-CPBA | Dichloromethane | 16 | 0 | 59 |[3][4] |

Synthesis of β-Alkoxy Alcohols via Epoxide Ring-Opening

The ring-opening of this compound with alcohols in the presence of a catalyst provides a straightforward method for the synthesis of β-alkoxy alcohols.[6] Hydrazine (B178648) sulfate has been shown to be an effective catalyst for this transformation.[6]

Experimental Protocol: Catalytic Ring-Opening with Alcohols

  • To a solution of this compound (100 mg, 0.60 mmol) in the desired alcohol (5 mL), add hydrazine sulfate (13 mg, 0.10 mmol).

  • Stir the mixture at 50 °C for approximately 48 hours, monitoring the reaction by TLC.

  • After completion, filter the reaction mixture to recover the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography (eluent: petroleum ether/ethyl acetate gradient) to obtain the corresponding β-alkoxy alcohol.

Quantitative Data for β-Alkoxy Alcohol Synthesis

This compound Isomer Alcohol Catalyst Time (h) Temp (°C) Product Yield (%) Reference
(R)-(-)-Carvone Epoxide Methanol Hydrazine Sulfate 48 50 8-hydroxy-9-methoxycarvone 19 [3]

| (R)-(-)-Carvone Epoxide | Ethanol | Hydrazine Sulfate | 48 | 50 | 8-hydroxy-9-ethoxycarvone | 25 |[3] |

Domino Reaction for the Synthesis of Morphan Derivatives

A powerful application of this compound is its use in a domino reaction with primary amines to construct the morphan scaffold (2-azabicyclo[3.3.1]nonane), which is a core structure in various pharmacologically active compounds. This reaction proceeds via an initial epoxide ring-opening by the amine, followed by an intramolecular conjugate addition.

Experimental Protocol: Synthesis of 4-Hydroxymorphan-7-ones

  • To a solution of (R)-carvone epoxide (1.0 eq) in acetonitrile, add the respective primary amine (1.2 eq) and lithium perchlorate (B79767) (LiClO₄, 1.0 eq).

  • Reflux the reaction mixture for approximately 24 hours, monitoring the progress by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the diastereomeric morphan products.

Quantitative Data for Morphan Synthesis

Primary Amine Solvent Catalyst Time (h) Condition Yield (%) Reference
Benzylamine Acetonitrile LiClO₄ ~24 Reflux 28
2-Phenylethylamine Acetonitrile LiClO₄ ~24 Reflux 20
3-Phenylpropylamine Acetonitrile LiClO₄ ~24 Reflux 18
4-Chlorobenzylamine Acetonitrile LiClO₄ ~24 Reflux 12

| 4-Methoxybenzylamine | Acetonitrile | LiClO₄ | ~24 | Reflux | 12 | |

Lewis Acid-Catalyzed Rearrangement of this compound

Carvone-derived epoxides can undergo a Meinwald rearrangement in the presence of a Lewis acid catalyst to yield biscarbonyl compounds, which are valuable synthetic intermediates. Bismuth triflate has been identified as a highly effective catalyst for this transformation.

General Experimental Protocol: Meinwald Rearrangement

  • In a round-bottom flask, dissolve the carvone-derived epoxide (approx. 100 mg) in a suitable solvent (e.g., THF or 2-MeTHF) to a concentration of 0.2 M.

  • Add the Lewis acid catalyst (e.g., Bi(OTf)₃, 1 mol%).

  • Heat the reaction mixture to the desired temperature (typically 40-60 °C) for the specified time (e.g., 3 hours).

  • Monitor the reaction by gas chromatography (GC) or TLC.

  • Upon completion, add ethyl acetate and wash the mixture with water.

  • Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography if necessary.

Quantitative Data for Meinwald Rearrangement

Epoxide Substrate Catalyst Solvent Time (h) Temp (°C) Product Yield (%) Reference
Carvone-8,9-oxide Bi(OTf)₃ (1 mol%) THF 3 40 Carvone-derived aldehyde 72 (isolated) [1]

| Dihydrocarvone-epoxide | Bi(OTf)₃ (1 mol%) | THF | 3 | 40 | Dihydrocarvone-based aldehyde | 60 (isolated) |[1] |

Visualized Synthetic Workflows

The following diagrams illustrate the synthetic pathways described in these application notes.

G Carvone (R)-(-)-Carvone Epoxide This compound Carvone->Epoxide m-CPBA, CH₂Cl₂ AlkoxyAlcohol β-Alkoxy Alcohol Epoxide->AlkoxyAlcohol R'OH, Hydrazine Sulfate Morphan Morphan Derivative Epoxide->Morphan R'NH₂, LiClO₄ (Domino Reaction) Aldehyde Rearranged Aldehyde Epoxide->Aldehyde Bi(OTf)₃ (Meinwald Rearrangement)

Caption: Synthetic pathways from (R)-(-)-Carvone to various derivatives.

G cluster_epoxidation Step 1: Epoxidation cluster_ring_opening Step 2: Ring-Opening (Example: Aminolysis) start Start with (R)-(-)-Carvone dissolve Dissolve in CH₂Cl₂ start->dissolve cool Cool to 0 °C dissolve->cool add_mcpba Add m-CPBA solution dropwise cool->add_mcpba stir Stir for 13-16h at 0 °C add_mcpba->stir quench Quench with Na₂SO₃ stir->quench workup Aqueous Workup quench->workup purify_epoxide Purify by Chromatography workup->purify_epoxide end_epoxide Isolate this compound purify_epoxide->end_epoxide start_ro Start with this compound add_reagents Add Primary Amine and LiClO₄ in Acetonitrile start_ro->add_reagents reflux Reflux for 24h add_reagents->reflux concentrate Concentrate under vacuum reflux->concentrate purify_product Purify by Chromatography concentrate->purify_product end_product Isolate Morphan Derivative purify_product->end_product

Caption: Detailed experimental workflow for carvone derivative synthesis.

References

Application Notes and Protocols: Regioselective Epoxidation of Carvone using m-CPBA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the regioselective epoxidation of the trisubstituted alkene in (R)-(-)-carvone and (S)-(+)-carvone using meta-chloroperoxybenzoic acid (m-CPBA). Carvone (B1668592), a natural monoterpene, possesses two distinct double bonds: an electron-rich trisubstituted alkene in the isopropenyl side chain and an electron-deficient α,β-unsaturated ketone within the cyclohexenone ring.[1][2][3][4] m-CPBA, an electrophilic oxidizing agent, selectively epoxidizes the more nucleophilic external double bond, leaving the enone system intact.[3][5] This selective transformation provides valuable chiral building blocks, such as carvone-7,8-oxide, for further synthetic applications.[1] The following protocols outline the experimental procedures, present quantitative yield data, and illustrate the reaction workflow and mechanism.

Reaction Principle and Selectivity

The epoxidation of alkenes with peroxyacids like m-CPBA is a well-established method for forming oxirane rings.[6][7] The reaction proceeds via a concerted "butterfly" transition state where the oxygen atom is delivered to one face of the double bond.[6] In the case of carvone, the alkene of the isopropenyl group is significantly more electron-rich and thus more nucleophilic than the conjugated alkene of the α,β-unsaturated ketone. Consequently, m-CPBA, being an electrophilic reagent, preferentially reacts with the external double bond.[3][5][8] This reaction is highly regioselective but generally not diastereoselective, resulting in a mixture of diastereomers of the 7,8-epoxide.[2][5]

Experimental Protocols

The following protocols are adapted from established literature procedures.[1][4]

Materials and Reagents
  • (R)-(-)-carvone or (S)-(+)-carvone

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (B109758) (DCM, CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Protocol for Epoxidation of (R)-(-)-Carvone
  • Reaction Setup: In a 25 mL round-bottomed flask equipped with a magnetic stir bar, dissolve (R)-(-)-carvone (1.00 g, 6.66 mmol, 1.0 equiv.) in dichloromethane (8 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: In a separate flask, dissolve m-CPBA (approximately 1.69 g of 77% purity, ~9.99 mmol, 1.5 equiv.) in dichloromethane (8 mL). Add this m-CPBA solution dropwise to the cooled carvone solution over a period of 20 minutes. A white precipitate of m-chlorobenzoic acid will form.[1]

  • Reaction: Stir the reaction mixture vigorously at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically allowed to stir for 3 to 16 hours.[1][4]

  • Workup - Quenching: After the reaction is complete, quench the excess m-CPBA by washing the reaction mixture with a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Workup - Acid Removal: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 20 mL) to remove the m-chlorobenzoic acid byproduct, and then with saturated aqueous sodium chloride (brine) (1 x 20 mL).[6][9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude epoxide product.

  • Purification: The product can be purified further using flash column chromatography on silica (B1680970) gel if necessary.[10]

Protocol for Epoxidation of (S)-(+)-Carvone

The protocol for the epoxidation of (S)-(+)-carvone is identical to that of (R)-(-)-carvone. Simply substitute (S)-(+)-carvone as the starting material.

Quantitative Data

The epoxidation of carvone with m-CPBA provides good yields of the corresponding 7,8-epoxides.

Starting MaterialProductYieldDiastereoselectivityReference
(R)-(-)-Carvone(R)-(-)-Carvone-7,8-oxide66%Not stereoselective[3][5]
(S)-(+)-Carvone(S)-(+)-Carvone-7,8-oxide59%Not stereoselective[3][5]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product prep_carvone Dissolve Carvone in DCM cool Cool to 0°C prep_carvone->cool prep_mcpba Dissolve m-CPBA in DCM add Dropwise Addition of m-CPBA Solution prep_mcpba->add cool->add stir Stir at 0°C (3-16h) add->stir quench Wash with aq. Na₂SO₃ stir->quench wash_bicarb Wash with aq. NaHCO₃ quench->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (MgSO₄) & Filter wash_brine->dry concentrate Concentrate in vacuo dry->concentrate product Carvone-7,8-oxide concentrate->product

Caption: Workflow for the m-CPBA epoxidation of carvone.

Reaction Mechanism

Caption: Concerted "butterfly" mechanism for m-CPBA epoxidation.

Safety Precautions

  • m-CPBA: meta-Chloroperoxybenzoic acid is a strong oxidizing agent and can be shock-sensitive, especially when dry.[10] It may cause fire upon contact with flammable materials. Handle with care, avoid contact with metals, and store in a cool, dry place away from heat.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves, when handling chemicals.

  • Fume Hood: All procedures should be conducted in a well-ventilated chemical fume hood.

  • Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

References

Application Notes and Protocols for the Regioselective Epoxidation of Carvone Using Hydrogen Peroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective epoxidation of carvone (B1668592) is a valuable transformation in organic synthesis, providing access to chiral building blocks for the development of new pharmaceuticals and fine chemicals. Carvone possesses two reactive double bonds: an electron-rich trisubstituted alkene within the isopropenyl group and an electron-deficient α,β-unsaturated ketone in the cyclohexenone ring. This structural feature allows for the regioselective epoxidation of either double bond by carefully choosing the appropriate oxidizing agent.[1][2][3][4]

This document provides detailed application notes and protocols for the regioselective epoxidation of the α,β-unsaturated ketone in carvone to yield carvone-1,2-oxide, utilizing alkaline hydrogen peroxide. For comparative purposes, the protocol for the epoxidation of the isopropenyl group using meta-chloroperoxybenzoic acid (m-CPBA) to yield carvone-7,8-oxide is also presented.

Reaction Principle

The epoxidation of carvone with alkaline hydrogen peroxide is a nucleophilic addition reaction. Under basic conditions, hydrogen peroxide forms the hydroperoxide anion (HOO⁻), a strong nucleophile. This anion preferentially attacks the electron-deficient β-carbon of the α,β-unsaturated ketone in carvone.[5] The subsequent intramolecular cyclization expels a hydroxide (B78521) ion to form the epoxide ring at the 1,2-position.[5]

In contrast, the epoxidation with m-CPBA is an electrophilic addition. The electron-rich double bond of the isopropenyl group acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. This results in the selective formation of the epoxide at the 7,8-position.[2][6]

Experimental Protocols

Materials and Reagents
  • (R)-(-)-Carvone (98%)

  • Hydrogen peroxide (30% w/w in H₂O)

  • Sodium hydroxide (NaOH)

  • Methanol (anhydrous)

  • Dichloromethane (B109758) (DCM)

  • Magnesium sulfate (B86663) (anhydrous)

  • Saturated salt solution (brine)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ≥77%)

  • Sodium sulfite (B76179) (Na₂SO₃)

Protocol 1: Synthesis of Carvone-1,2-oxide using Alkaline Hydrogen Peroxide

This protocol details the selective epoxidation of the α,β-unsaturated ketone in carvone.

  • Reaction Setup:

    • In a 25 mL round-bottomed flask, dissolve 1.00 g (6.68 mmol) of (R)-(-)-carvone in 8 mL of methanol.[6]

    • Cool the flask to 0 °C in an ice bath.[6]

    • Prepare a 6N aqueous solution of sodium hydroxide.[6]

  • Reagent Addition:

    • To the cooled carvone solution, add 30% w/w hydrogen peroxide dropwise over 5 minutes.[6]

    • Subsequently, add the 6N aqueous sodium hydroxide solution dropwise over 5 minutes.[6]

  • Reaction:

    • Stir the reaction mixture at 0 °C for 15 minutes.[6]

    • Remove the flask from the ice bath and continue stirring at room temperature for an additional 30 minutes.[6]

  • Workup and Isolation:

    • Add 10 mL of dichloromethane (DCM) to the reaction mixture.[6]

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water (3 x 15 mL) and a saturated salt solution (15 mL).[6]

    • Dry the organic layer with anhydrous magnesium sulfate.[6]

    • Filter the solution by gravity filtration.[6]

    • Concentrate the filtrate in vacuo to yield the product as a clear, pale yellow liquid.[6] No further purification is typically necessary.[6]

Protocol 2: Synthesis of Carvone-7,8-oxide using m-CPBA (for comparison)

This protocol describes the selective epoxidation of the isopropenyl group of carvone.

  • Reaction Setup:

    • In a 25 mL round-bottomed flask, dissolve 1.00 g (6.68 mmol) of (R)-(-)-carvone in 8 mL of dichloromethane (DCM).[6]

    • Cool the flask to 0 °C in an ice bath.[6]

  • Reagent Addition:

    • In a separate container, dissolve 1.69 g (9.80 mmol, 1.5 equivalents) of m-CPBA in 8 mL of DCM.[6]

    • Add the m-CPBA solution dropwise to the cooled carvone solution over 20 minutes. A precipitate will form immediately.[6]

  • Reaction:

    • Stir the reaction mixture in the ice bath for 3 hours.[6]

    • For optimal results, the reaction can be left in a freezer at 0 °C overnight (16 hours).[6]

  • Workup and Isolation:

    • Allow the mixture to return to room temperature.

    • Add 1 mL of a 10% sodium sulfite solution and stir for 5 minutes to quench the excess peroxy acid.[6]

    • Filter the mixture by gravity and wash the solid with DCM (2 x 4 mL).[6]

    • The filtrate contains the desired product.

Quantitative Data Summary

The following table summarizes the typical yields for the regioselective epoxidation of carvone.

ProductOxidizing AgentTypical YieldReference
Carvone-1,2-oxideAlkaline H₂O₂80%[3]
Carvone-7,8-oxidem-CPBA78%[3]

Visualizations

Reaction Pathways

G Regioselective Epoxidation of Carvone Carvone (R)-(-)-Carvone H2O2_NaOH H₂O₂ / NaOH Methanol, 0°C to RT Carvone->H2O2_NaOH Nucleophilic Epoxidation mCPBA m-CPBA DCM, 0°C Carvone->mCPBA Electrophilic Epoxidation Carvone_1_2_oxide Carvone-1,2-oxide H2O2_NaOH->Carvone_1_2_oxide Carvone_7_8_oxide Carvone-7,8-oxide mCPBA->Carvone_7_8_oxide

Caption: Regioselective epoxidation pathways of carvone.

Experimental Workflow for Carvone-1,2-oxide Synthesis

G Workflow for Carvone-1,2-oxide Synthesis cluster_reaction Reaction cluster_workup Workup & Isolation dissolve Dissolve Carvone in Methanol cool Cool to 0°C dissolve->cool add_h2o2 Add H₂O₂ cool->add_h2o2 add_naoh Add NaOH add_h2o2->add_naoh stir_0c Stir at 0°C add_naoh->stir_0c stir_rt Stir at RT stir_0c->stir_rt add_dcm Add DCM stir_rt->add_dcm wash Wash with H₂O and Brine add_dcm->wash dry Dry with MgSO₄ wash->dry filter Filter dry->filter concentrate Concentrate filter->concentrate product Carvone-1,2-oxide concentrate->product

Caption: Experimental workflow for carvone-1,2-oxide synthesis.

Conclusion

The use of alkaline hydrogen peroxide provides a highly regioselective and efficient method for the epoxidation of the α,β-unsaturated ketone in carvone, yielding carvone-1,2-oxide in good yields. This protocol is a valuable tool for synthetic chemists, offering a straightforward procedure with readily available and relatively green reagents. The selectivity of this reaction, when compared to the epoxidation with m-CPBA, highlights the importance of reagent choice in directing the outcome of chemical transformations on multifunctional molecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Carvone Epoxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the epoxidation of carvone (B1668592).

Troubleshooting Guide

This guide addresses common issues encountered during the epoxidation of carvone, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing low or no conversion of carvone to the desired epoxide?

Possible Causes & Solutions:

  • Reagent Quality: The oxidizing agent (e.g., m-CPBA, hydrogen peroxide) may have degraded. It is recommended to use fresh or properly stored reagents. m-CPBA, for instance, is often stabilized with water and should be handled with care as it is shock-sensitive.[1]

  • Incorrect Stoichiometry: An insufficient amount of the oxidizing agent will lead to incomplete conversion. Ensure the molar ratio of the oxidizing agent to carvone is appropriate for the specific protocol.

  • Reaction Temperature: The reaction may be too cold, slowing down the reaction rate. While some protocols require low temperatures (e.g., 0 °C) to control selectivity, a slight increase in temperature might be necessary if the reaction is sluggish.[1][2] Conversely, excessively high temperatures can lead to side reactions and degradation.

  • Catalyst Inactivity: If using a catalyzed reaction, the catalyst may be inactive or poisoned. For instance, bismuth triflate has been shown to be an active catalyst at low loading (1 mol%).[3] Ensure the catalyst is handled and stored correctly.

  • Poor Solubility: The reactants may not be adequately dissolved in the chosen solvent. Ensure proper mixing and consider a different solvent system if solubility is an issue.

Question 2: The reaction is producing a mixture of epoxides at both the endocyclic and exocyclic double bonds. How can I improve regioselectivity?

Understanding Regioselectivity:

Carvone possesses two reactive double bonds: an electron-rich isolated double bond in the isopropenyl side chain and an electron-deficient double bond within the α,β-unsaturated ketone ring system.[1][4] The choice of oxidizing agent is critical for controlling which double bond is epoxidized.

  • For Epoxidation of the Exocyclic Double Bond (isopropenyl group): Use an electrophilic epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[2][5] These reagents preferentially react with the more electron-rich double bond.[4]

  • For Epoxidation of the Endocyclic Double Bond (α,β-unsaturated ketone): Use a nucleophilic epoxidizing agent, such as alkaline hydrogen peroxide (H₂O₂ in the presence of a base like NaOH).[1][4][5][6] The nucleophilic hydroperoxide anion selectively attacks the electron-deficient double bond of the enone system.[4][6]

Question 3: My reaction is not stereoselective, resulting in a mixture of diastereomers. How can I control the stereochemistry?

Possible Solutions:

  • Chiral Catalysts: The use of asymmetric catalysts, such as in Sharpless or Jacobsen-Katsuki epoxidations with tert-butyl hydroperoxide (TBHP), can induce stereoselectivity.[2]

  • Organocatalysis: Organocatalysts, such as proline and its derivatives, have been used to achieve diastereoselective synthesis of 7,8-carvone epoxides through a two-step route involving a bromoester intermediate.[7]

Question 4: I am observing significant byproduct formation, such as carvacrol (B1668589). What is the cause and how can I prevent it?

Cause and Prevention:

The formation of carvacrol can occur through rearrangement of the carbocation intermediate, especially under acidic conditions, leading to aromatization of the ring.[2]

  • Control of pH: Avoid strongly acidic conditions if carvacrol formation is a problem.

  • Temperature Management: Higher temperatures can promote side reactions. Maintaining the recommended reaction temperature is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between using m-CPBA and alkaline hydrogen peroxide for carvone epoxidation?

A1: The key difference lies in their reaction mechanism and resulting regioselectivity. m-CPBA is an electrophilic reagent that selectively epoxidizes the more electron-rich exocyclic double bond of the isopropenyl group.[2][4][5] In contrast, alkaline hydrogen peroxide is a nucleophilic reagent that preferentially epoxidizes the electron-deficient endocyclic double bond of the α,β-unsaturated ketone.[1][4][5][6]

Q2: How can I monitor the progress of my carvone epoxidation reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress by observing the disappearance of the carvone spot and the appearance of the product spot(s).[1][4] The products can be visualized using an appropriate stain, such as phosphomolybdic acid.[1] For more detailed analysis and product identification, Nuclear Magnetic Resonance (NMR) spectroscopy is used.[1][4]

Q3: What solvents are typically used for carvone epoxidation?

A3: Dichloromethane (B109758) is a commonly used solvent for epoxidations with m-CPBA.[2][7] For reactions with alkaline hydrogen peroxide, methanol (B129727) is often used.[1]

Q4: Are there greener alternatives for the epoxidation of carvone?

A4: Yes, research has explored greener methods, such as the use of hydrotalcites with hydrogen peroxide.[7] Chemoenzymatic methods have also been investigated as an alternative to traditional organic oxidants.[7]

Quantitative Data Summary

Table 1: Comparison of Different Reagents for Carvone Epoxidation

Oxidizing AgentTarget Double BondTypical YieldsReference
m-CPBAExocyclic (Isopropenyl)59-66%[2]
Alkaline H₂O₂Endocyclic (α,β-unsaturated ketone)58-95%[1]

Table 2: Organocatalyzed Synthesis of 7,8-Carvone Epoxides via Bromoester Intermediate

CatalystYield of Bromoester IntermediateDiastereomeric Ratio (d.r.)Reference
ProlineModerateAchieved[7]
QuinidineModerateAchieved[7]
DiphenylprolinolModerateAchieved[7]

Experimental Protocols

Protocol 1: Regioselective Epoxidation of (R)-(-)-Carvone with m-CPBA

This protocol is adapted from literature procedures for the epoxidation of the exocyclic double bond.[2]

  • Preparation: Dissolve (R)-(-)-carvone (1.0 eq) in ice-cold dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: In a separate flask, dissolve m-CPBA (approx. 1.2 eq) in dichloromethane. Add this solution dropwise to the carvone solution over 10-15 minutes while maintaining the temperature at 0 °C in an ice bath.

  • Reaction: Stir the mixture at 0 °C for 13-16 hours, monitoring the reaction by TLC.[1]

  • Workup: Quench the reaction by adding a 10% aqueous solution of sodium sulfite (B76179) and stir for a few minutes. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with a 10% aqueous sodium carbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash chromatography.

Protocol 2: Regioselective Epoxidation of (R)-(-)-Carvone with Alkaline Hydrogen Peroxide

This protocol is adapted from literature for the epoxidation of the endocyclic double bond.[1]

  • Preparation: In a round-bottom flask, dissolve (R)-(-)-carvone (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: While stirring, add 35% hydrogen peroxide followed by 6 M aqueous sodium hydroxide.

  • Reaction: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 20 minutes.

  • Workup: Extract the product with dichloromethane.

  • Purification: Wash the combined organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be purified further if necessary.

Visualizations

Carvone_Epoxidation_Workflow cluster_start Starting Material cluster_reagents Reagent Selection cluster_products Products Carvone Carvone mCPBA m-CPBA (Electrophilic) Carvone->mCPBA Electron-rich double bond H2O2_NaOH Alkaline H₂O₂ (Nucleophilic) Carvone->H2O2_NaOH Electron-deficient double bond Exo_Epoxide 7,8-Epoxycarvone (Exocyclic Epoxidation) mCPBA->Exo_Epoxide Endo_Epoxide 1,2-Epoxycarvone (Endocyclic Epoxidation) H2O2_NaOH->Endo_Epoxide

Caption: Reagent selection for regioselective epoxidation of carvone.

Troubleshooting_Workflow Start Low or No Conversion CheckReagents Check Reagent Quality and Stoichiometry Start->CheckReagents CheckTemp Verify Reaction Temperature Start->CheckTemp CheckCatalyst Assess Catalyst Activity (if applicable) Start->CheckCatalyst CheckSolubility Evaluate Solubility and Mixing Start->CheckSolubility SolutionReagents Use fresh reagents, adjust stoichiometry CheckReagents->SolutionReagents SolutionTemp Optimize temperature CheckTemp->SolutionTemp SolutionCatalyst Use fresh/active catalyst CheckCatalyst->SolutionCatalyst SolutionSolubility Improve mixing or change solvent CheckSolubility->SolutionSolubility

Caption: Troubleshooting logic for low reaction conversion.

References

Carvone Epoxide Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of carvone (B1668592) epoxide.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the epoxidation of carvone.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield for carvone epoxide consistently low?

Low yields in this compound synthesis can stem from several factors:

  • Substrate Purity: Impurities in the starting carvone can interfere with the reaction. Ensure the purity of your carvone using techniques like NMR or GC-MS.

  • Reagent Decomposition: Peroxyacids like m-CPBA can degrade over time, especially if not stored properly. Use fresh or properly stored reagents. For hydrogen peroxide, ensure the concentration is accurate.

  • Reaction Conditions: Temperature and reaction time are critical. For m-CPBA epoxidation, maintaining a low temperature (e.g., 0 °C) is crucial to minimize side reactions.[1] For alkaline hydrogen peroxide, the reaction is typically run at 0 °C initially and then allowed to warm to room temperature.[2]

  • Side Reactions: The formation of byproducts is a common cause of low yields. For instance, acid-catalyzed rearrangement of carvone can lead to the formation of carvacrol.[1]

  • Work-up and Purification: Product loss can occur during extraction and purification steps. Challenges in separating the epoxide from byproducts or unreacted starting material can also lower the isolated yield.[1]

Q2: I am observing the formation of a significant amount of byproduct. What is it and how can I prevent it?

A common byproduct is carvacrol, which can be formed through rearrangement of the carvone starting material, particularly under acidic conditions.[1] To minimize its formation:

  • Control Acidity: When using peroxyacids like m-CPBA, which can generate acidic byproducts, consider adding a buffer like sodium bicarbonate to the reaction mixture.

  • Optimize Reaction Conditions: Sticking to the recommended temperature and reaction time can help suppress the formation of unwanted side products.

Another possibility is the epoxidation of the double bond within the cyclohexene (B86901) ring, especially when using alkaline hydrogen peroxide.[2][3] To favor epoxidation of the isopropenyl group, m-CPBA is the more selective reagent.[1][2][3]

Q3: My carvone epoxidation is not stereoselective. How can I improve the diastereoselectivity?

The epoxidation of carvone with reagents like m-CPBA is often not stereoselective, resulting in a mixture of diastereomers.[1][4] To achieve higher stereoselectivity, consider the following approaches:

  • Chiral Catalysts: Employing asymmetric epoxidation methods, such as the Sharpless or Jacobsen-Katsuki epoxidation, which utilize chiral catalysts, can lead to the formation of a single enantiomer.[1]

  • Organocatalysis: A two-step route involving a bromoester intermediate formed using an organocatalyst like proline or quinidine (B1679956) has been shown to produce enantiopure epoxides.[5][6]

Q4: How do I choose between m-CPBA and alkaline hydrogen peroxide for the epoxidation of carvone?

The choice of reagent depends on the desired regioselectivity:[2][3]

  • meta-Chloroperoxybenzoic acid (m-CPBA): This reagent selectively epoxidizes the more electron-rich external double bond of the isopropenyl group, leaving the electron-deficient α,β-unsaturated ketone intact.[1][2][7]

  • Alkaline Hydrogen Peroxide (H₂O₂/NaOH): This reagent preferentially epoxidizes the electron-deficient double bond within the cyclohexenone ring.[2]

Q5: What are the best practices for purifying this compound?

Purification of this compound can be challenging due to the presence of unreacted starting material and byproducts.[1]

  • Flash Chromatography: This is a common and effective method for separating the epoxide from other components. A solvent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297) is often used.[1]

  • Extraction: A thorough aqueous workup is necessary to remove the peroxyacid byproduct (m-chlorobenzoic acid) or excess base. Washing with a solution of sodium bicarbonate or sodium bisulfite can be effective for removing unreacted peroxyacid.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of this compound.

ReagentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
m-CPBAR-(−)-carvoneDichloromethane (B109758)01666[1]
m-CPBAS-(+)-carvoneDichloromethane01659[1]
m-CPBA(R)-carvoneDichloromethaneRoom Temp384[4]
Alkaline H₂O₂(R)-(−)-carvoneMethanol (B129727)0 to Room Temp0.658-95[2]

Detailed Experimental Protocols

1. Epoxidation of Carvone using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is adapted from a procedure known to selectively epoxidize the exocyclic double bond of carvone.[1]

  • Materials:

    • (R)-(−)-carvone (or S-(+)-carvone)

    • meta-Chloroperoxybenzoic acid (m-CPBA, 75%)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Ice bath

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve carvone (e.g., 500 mg) in ice-cold dichloromethane (8 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • In a separate flask, prepare a solution of 75% m-CPBA (e.g., 85 mg) in dichloromethane (4 mL).

    • Add the m-CPBA solution dropwise to the carvone solution over 10 minutes while maintaining the temperature at 0 °C using an ice bath.

    • Stir the reaction mixture at 0 °C for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by flash column chromatography.

2. Epoxidation of Carvone using Alkaline Hydrogen Peroxide

This protocol is adapted from a procedure that selectively epoxidizes the endocyclic double bond of carvone.[2]

  • Materials:

    • (R)-(−)-carvone

    • Methanol

    • 35% Hydrogen peroxide (H₂O₂)

    • 6 M aqueous Sodium hydroxide (B78521) (NaOH) solution

    • Dichloromethane (CH₂Cl₂)

    • Water

    • Saturated aqueous sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ice bath

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve (R)-(−)-carvone (e.g., 1.5 mL, 9.6 mmol) in methanol (16 mL) in a round-bottom flask.

    • Cool the mixture to 0 °C in an ice bath.

    • Add 3.0 mL of 35% H₂O₂ to the cooled solution.

    • With continuous stirring, add 2 mL of 6 M aqueous NaOH solution dropwise over 1-2 minutes.

    • Stir the mixture at 0 °C for 15 minutes, then remove the ice bath and continue stirring at room temperature for 20 minutes.

    • Dilute the reaction mixture with dichloromethane (20 mL).

    • Transfer the mixture to a separatory funnel and wash twice with water (2 x 20 mL).

    • Wash the organic layer with saturated NaCl solution.

    • Dry the organic layer with anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to obtain the crude product.

    • Purify the product as needed, for example, by column chromatography.

Visualizations

Carvone_Epoxidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Carvone Carvone Reaction_Vessel Reaction at Controlled Temperature Carvone->Reaction_Vessel Reagent Epoxidizing Reagent (m-CPBA or H₂O₂/NaOH) Reagent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Pure this compound Chromatography->Product

Caption: General experimental workflow for the synthesis and purification of this compound.

Carvone_Epoxidation_Selectivity cluster_mcpba m-CPBA Pathway cluster_h2o2 Alkaline H₂O₂ Pathway Carvone Carvone mCPBA m-CPBA Carvone->mCPBA H2O2 H₂O₂ / NaOH Carvone->H2O2 Exo_Epoxide 7,8-Carvone Epoxide (Isopropenyl Epoxidation) mCPBA->Exo_Epoxide Electrophilic Attack Endo_Epoxide 1,6-Carvone Epoxide (Ring Epoxidation) H2O2->Endo_Epoxide Nucleophilic Attack

Caption: Regioselectivity of carvone epoxidation based on the chosen reagent.

References

Technical Support Center: Carvone Epoxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of carvone (B1668592) epoxide and improving yields.

Frequently Asked Questions (FAQs)

Q1: Which double bond in carvone is epoxidized with different reagents?

The regioselectivity of carvone epoxidation is highly dependent on the chosen reagent. Carvone possesses two distinct double bonds: an electron-rich isolated bond in the isopropenyl side chain (C7-C8) and an electron-deficient α,β-unsaturated double bond within the cyclohexenone ring (C1-C2).[1][2]

  • Peroxyacids (e.g., m-CPBA): These reagents preferentially epoxidize the more nucleophilic, electron-rich isopropenyl double bond to yield carvone-7,8-oxide.[1][3][4]

  • Alkaline Hydrogen Peroxide (H₂O₂/OH⁻): This reagent is effective for epoxidizing electron-deficient alkenes and therefore selectively targets the α,β-unsaturated double bond within the ring, producing carvone-1,2-oxide.[1][2]

Q2: What kind of yields can I expect from carvone epoxidation?

Yields are method-dependent and can vary based on reaction conditions and purification.

  • m-CPBA Epoxidation: Reported yields for the synthesis of 7,8-epoxycarvotanacetone range from 57% to 91%.[2][5] For R-(−)-carvone, a specific procedure yielded 66%.[5]

  • Alkaline H₂O₂ Epoxidation: This method has shown yields in the range of 58% to 95%.[2]

  • Organocatalysis via Bromoester: This two-step method for diastereoselective synthesis provides moderate yields.[6][7]

Q3: Is the epoxidation of carvone with m-CPBA stereoselective?

No, the epoxidation of the isopropenyl group with m-CPBA is generally not stereoselective, resulting in a mixture of diastereoisomers.[5][6] If a specific diastereomer is required, alternative methods such as organocatalysis may be necessary to achieve enantiopure products.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of carvone epoxide that can lead to low yields or impure products.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Action
Incorrect Reagent Choice Verify that the correct epoxidizing agent is being used for the desired product. Use m-CPBA for the external double bond and alkaline H₂O₂ for the ring double bond.[1][2]
Reagent Degradation Peroxyacids like m-CPBA can degrade over time. Use fresh or properly stored reagents. The quality of hydrogen peroxide is also critical.
Suboptimal Reaction Temperature Both primary methods require initial cooling to 0°C.[2][5] Deviation from the optimal temperature can increase side reactions or slow the reaction rate. Ensure consistent temperature control throughout the reaction.
Insufficient Reaction Time The m-CPBA reaction typically requires 13-16 hours to proceed to completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.
Improper pH (Alkaline H₂O₂ method) The alkaline H₂O₂ method is pH-sensitive. Ensure the concentration and addition rate of the NaOH solution are correct to maintain the necessary basic conditions for the hydroperoxide anion to form and react.[2][8]

// Corrective action loops reagents -> end [label="Corrected", style=dashed, color="#5F6368"]; conditions -> end [label="Corrected", style=dashed, color="#5F6368"]; workup -> end [label="Corrected", style=dashed, color="#5F6368"]; }

Caption: General troubleshooting workflow for low yield in this compound synthesis.

Issue 2: Formation of the Incorrect Regioisomer
Possible Cause Troubleshooting Action
Incorrect Reagent Selection This is the most common cause. The nucleophilicity of the target double bond dictates the appropriate reagent. The external (isopropenyl) C=C bond is electron-rich and acts as the nucleophile in reactions with peroxyacids.[1][4] The internal (α,β-unsaturated) C=C bond is electron-deficient and acts as an electrophile in reactions with nucleophilic reagents like alkaline H₂O₂.[1]
Cross-Contamination Ensure glassware is thoroughly cleaned to prevent residual reagents from previous experiments from causing unintended side reactions.

G start Desired Product? product12 Carvone-1,2-Oxide (Ring Epoxidation) start->product12 α,β-Unsaturated Ketone product78 Carvone-7,8-Oxide (Side-chain Epoxidation) start->product78 Isolated Alkene reagent12 Use Alkaline H₂O₂ (Nucleophilic Epoxidation) product12->reagent12 reagent78 Use Peroxyacid (m-CPBA) (Electrophilic Epoxidation) product78->reagent78

Caption: Decision pathway for selecting the correct epoxidation reagent.

Issue 3: Product is a Mixture of Diastereomers
Possible Cause Troubleshooting Action
Inherent Lack of Stereoselectivity Standard epoxidation with m-CPBA on the isopropenyl group is not stereoselective.[5]
Separation Difficulty Diastereomers can be difficult to separate via standard column chromatography. Consider using more advanced separation techniques (e.g., HPLC) or derivatization if a single isomer is required.
Alternative Synthesis Route For a stereoselective synthesis of 7,8-carvone epoxides, consider a multi-step approach using an organocatalyst and a bromoester intermediate, which allows for the separate synthesis of enantiopure products.[6][7]
Issue 4: Difficulty with Product Purification
Possible Cause Troubleshooting Action
Residual Acidic Byproducts (m-CPBA method) The byproduct meta-chlorobenzoic acid must be removed. During the workup, wash the organic layer multiple times with a base like sodium bicarbonate solution to neutralize and extract the acidic byproduct.[9]
Formation of Byproducts Side reactions, such as the Baeyer-Villiger reaction or rearrangement to carvacrol, can complicate purification.[4][5] Adjusting reaction conditions (e.g., ensuring low temperature) can minimize these.
Carbonyl Impurities If the final product is contaminated with carbonyl compounds, purification can be achieved by treating the mixture with compounds containing at least one NH₂ group, followed by distillation.[10]

Data & Protocols

Summary of Reaction Conditions & Yields
ParameterMethod 1: m-CPBA EpoxidationMethod 2: Alkaline H₂O₂ Epoxidation
Target Product Carvone-7,8-oxide[1]Carvone-1,2-oxide[1]
Solvent Dichloromethane (B109758) (CH₂Cl₂)[5]Methanol (B129727) (MeOH)[2]
Temperature 0°C, then maintain for duration[2][5]0°C (15 min), then Room Temp (20 min)[2]
Reaction Time 13 - 16 hours[2][5]~35 minutes[2]
Reported Yield 57% - 91%[2][5]58% - 95%[2]
Experimental Protocols

Protocol 1: Regioselective Epoxidation with m-CPBA (7,8-Oxide) [5]

  • Dissolve carvone (e.g., 500 mg) in 8 mL of ice-cold dichloromethane (CH₂Cl₂).

  • In a separate flask, prepare a solution of 75% m-CPBA (e.g., 85 mg) in 4 mL of CH₂Cl₂.

  • Add the m-CPBA solution dropwise to the carvone solution over 10 minutes while maintaining the temperature at 0°C using an ice bath.

  • Stir the mixture at 0°C for 16 hours. Monitor reaction progress by TLC.

  • Upon completion, proceed with an appropriate aqueous workup, including washes with sodium bicarbonate to remove acidic byproducts.

  • Dry the organic layer, remove the solvent, and purify the product, typically via flash chromatography.

G start Start dissolve 1. Dissolve Carvone in ice-cold CH₂Cl₂ start->dissolve add 2. Add m-CPBA solution dropwise at 0°C dissolve->add stir 3. Stir at 0°C for 16 hours add->stir monitor 4. Monitor by TLC stir->monitor monitor->stir Incomplete workup 5. Aqueous Workup (incl. NaHCO₃ wash) monitor->workup Complete purify 6. Purify Product (Chromatography) workup->purify end End purify->end

Caption: Experimental workflow for the m-CPBA epoxidation of carvone.

Protocol 2: Regioselective Epoxidation with Alkaline H₂O₂ (1,2-Oxide) [2][8]

  • Dissolve (R)-(-)-carvone (e.g., 1.5 mL, 9.6 mmol) in 16 mL of methanol (MeOH).

  • Cool the mixture to 0°C in an ice bath.

  • Add 3.0 mL of 35% hydrogen peroxide (H₂O₂).

  • While stirring, add 2 mL of 6 M aqueous sodium hydroxide (B78521) (NaOH) solution dropwise over 1-2 minutes.

  • Stir the mixture at 0°C for 15 minutes.

  • Remove the ice bath and continue stirring at room temperature for an additional 20 minutes.

  • Proceed with an aqueous workup, typically by diluting with a solvent like CH₂Cl₂ and washing with water and brine.

  • Dry the organic layer, remove the solvent, and purify the product as required.

References

Technical Support Center: Purification of Carvone Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of carvone (B1668592) epoxide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of carvone epoxide from a reaction mixture. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to guide you through a successful purification process.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification of this compound.

Q1: My final product is a mixture of diastereomers. How can I separate them?

A1: The epoxidation of carvone, particularly with reagents like m-CPBA, can be non-stereoselective, resulting in a mixture of diastereomers.[1] Separating these isomers can be challenging.

  • Troubleshooting:

    • Chromatography: Column chromatography on silica (B1680970) gel is a common method for separating diastereomers.[2] You may need to screen different solvent systems (e.g., n-hexane/EtOAc) to achieve optimal separation.[2]

    • Fractional Crystallization: If the diastereomers are crystalline, fractional crystallization may be an effective separation technique. This relies on slight differences in solubility between the isomers.

    • Chiral HPLC: For analytical or small-scale preparative separation, chiral High-Performance Liquid Chromatography (HPLC) can be highly effective in resolving enantiomers and diastereomers.

Q2: My yield of purified this compound is very low. What are the potential causes and solutions?

A2: Low yield can be attributed to several factors, from the initial reaction to the workup and purification steps.

  • Troubleshooting:

    • Incomplete Reaction: Ensure the epoxidation reaction has gone to completion by monitoring it with techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Side Reactions: The formation of byproducts, such as diols from epoxide ring-opening, can significantly reduce the yield. This can be minimized by controlling the reaction temperature and using appropriate quenching agents.[3] Avoid acidic conditions during workup if possible, as this can promote hydrolysis of the epoxide.[3]

    • Losses during Extraction: Ensure efficient extraction of the this compound from the aqueous layer by using a suitable organic solvent (e.g., CH2Cl2) and performing multiple extractions.[4]

    • Losses during Purification: Volatility of the epoxide can lead to losses during solvent removal under high vacuum.[3] Use moderate vacuum and temperature. During chromatography, ensure the chosen solvent system provides good separation without excessive band broadening, which can lead to larger fractions and lower recovery of the pure compound.

Q3: I am having difficulty removing the m-CPBA byproduct (m-chlorobenzoic acid) from my reaction mixture. What is the best way to do this?

A3: The acidic byproduct of m-CPBA, m-chlorobenzoic acid, must be effectively removed to obtain pure this compound.

  • Troubleshooting:

    • Aqueous Base Wash: A common and effective method is to wash the organic layer with an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3).[3] This will convert the carboxylic acid into its water-soluble salt, which will partition into the aqueous layer.

    • Sulfite (B76179) Quench: Some protocols recommend quenching the reaction with a solution of sodium sulfite (Na2SO3) to destroy any remaining peroxides.[3] However, be aware that sulfite can be nucleophilic and potentially open the epoxide ring, so this should be done carefully and at low temperatures.[3]

Q4: My purified product contains residual carbonyl compounds. How can I remove them?

A4: Carbonyl impurities can arise from the starting material or from side reactions.

  • Troubleshooting:

    • Distillation: If the boiling points are sufficiently different, distillation can be an effective method for separating this compound from less volatile carbonyl impurities.[5]

    • Chemical Treatment: Treatment with compounds containing an NH2 group, such as hydrazine, can selectively react with carbonyl impurities, forming products that are more easily separated by distillation or chromatography.[5]

    • Chromatography: Careful column chromatography can also separate this compound from carbonyl impurities.

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis and purification of this compound.

Protocol 1: Epoxidation of (R)-(-)-Carvone with m-CPBA

This protocol is adapted from a procedure for the regiospecific epoxidation of carvone.[4]

Materials:

  • (R)-(-)-Carvone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH2Cl2)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • Dissolve (R)-(-)-carvone in CH2Cl2 in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA to the cooled solution in portions while stirring.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction may take 13-16 hours.[4]

  • Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of n-hexane/ethyl acetate).[2]

Protocol 2: Epoxidation of (R)-(-)-Carvone with Alkaline Hydrogen Peroxide

This protocol describes an alternative, regiospecific epoxidation method.[4]

Materials:

  • (R)-(-)-Carvone

  • 35% Hydrogen peroxide (H2O2)

  • 6 M Sodium hydroxide (B78521) (NaOH) solution

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

  • Ice bath

Procedure:

  • In a flask, combine (R)-(-)-carvone and methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • While stirring, add 35% H2O2 followed by the dropwise addition of 6 M NaOH solution.

  • Continue stirring at 0 °C for 15 minutes, then allow the reaction to warm to room temperature and stir for an additional 20 minutes.[4]

  • Extract the product from the reaction mixture with CH2Cl2.[4]

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product via column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and yields for the epoxidation of carvone.

Epoxidizing AgentSubstrateSolventReaction TimeTemperatureYieldReference
m-CPBA(R)-(-)-CarvoneCH2Cl213-16 hours0 °C66%[1][6]
Alkaline H2O2(R)-(-)-CarvoneMethanol35 minutes0 °C to RTGood[4]
m-CPBA(S)-(+)-CarvoneCH2Cl2--59%[6]

Visualizations

The following diagrams illustrate the experimental workflow for the purification of this compound and the logical relationship in troubleshooting common issues.

experimental_workflow cluster_reaction Epoxidation Reaction cluster_workup Aqueous Workup cluster_purification Purification start Start: (R)-(-)-Carvone reaction React with m-CPBA in CH2Cl2 at 0°C start->reaction quench Quench with NaHCO3 (aq) reaction->quench extract Extract with CH2Cl2 quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Column Chromatography (Silica Gel) concentrate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_issues Common Issues cluster_causes_yield Potential Causes for Low Yield cluster_causes_impurity Potential Causes for Impurity cluster_solutions Solutions start Problem Encountered During This compound Purification low_yield Low Yield start->low_yield impurity Product Impure start->impurity separation Diastereomer Separation start->separation incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_rxn Side Reactions (e.g., Diol Formation) low_yield->side_rxn loss_workup Losses during Workup/Purification low_yield->loss_workup acid_byproduct Acidic Byproduct (e.g., m-CBA) impurity->acid_byproduct unreacted_sm Unreacted Starting Material impurity->unreacted_sm carbonyl_imp Carbonyl Impurities impurity->carbonyl_imp chromatography_sol Optimize Chromatography separation->chromatography_sol chiral_hplc Chiral HPLC separation->chiral_hplc monitor_rxn Monitor Reaction (TLC/GC) incomplete_rxn->monitor_rxn control_temp Control Temperature side_rxn->control_temp loss_workup->chromatography_sol base_wash Aqueous Base Wash acid_byproduct->base_wash unreacted_sm->chromatography_sol distillation_sol Distillation carbonyl_imp->distillation_sol

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Epoxidation of Carvone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the epoxidation of carvone (B1668592). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products when epoxidizing carvone with meta-chloroperoxybenzoic acid (m-CPBA) versus alkaline hydrogen peroxide (H₂O₂)?

A1: The epoxidation of carvone is highly regioselective, depending on the chosen reagent.

  • With m-CPBA , the electron-rich trisubstituted double bond of the isopropenyl group is preferentially epoxidized, yielding carvone-7,8-oxide.[1]

  • With alkaline hydrogen peroxide , the electron-deficient double bond of the α,β-unsaturated ketone is epoxidized to give carvone-1,2-oxide.[1]

Q2: Why is there a difference in regioselectivity between m-CPBA and alkaline H₂O₂?

A2: The differing regioselectivity is due to the electronic nature of the two double bonds in carvone and the mechanism of each epoxidation agent. The isopropenyl double bond is electron-rich and readily attacked by the electrophilic peroxy acid (m-CPBA). In contrast, the double bond conjugated to the carbonyl group is electron-poor. Under basic conditions, the hydroperoxide anion acts as a nucleophile and attacks this electron-deficient double bond in a Michael-type addition, leading to the formation of the corresponding epoxide.

Q3: Can diastereoselectivity be achieved in the epoxidation of the isopropenyl group?

A3: Generally, the epoxidation of the isopropenyl group in carvone with reagents like m-CPBA proceeds with low to negligible diastereoselectivity, resulting in a mixture of diastereomers.[2][3] Achieving high diastereoselectivity often requires the use of chiral catalysts or directing groups.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Epoxide

Q: I am getting a low yield of my target carvone epoxide. What are the possible causes and solutions?

A: Low yields can stem from several factors related to reaction conditions and reagent quality. Refer to the table below for potential causes and troubleshooting steps.

Potential CauseSuggested Troubleshooting Steps
Incomplete Reaction - Extend the reaction time and monitor progress by TLC. - Ensure the reaction temperature is appropriate for the chosen reagent. For m-CPBA, prolonged reaction at 0°C may be needed. For alkaline H₂O₂, the reaction is typically faster.[1]
Degraded Reagents - Use fresh or properly stored m-CPBA, as it can degrade over time. - Use a fresh solution of hydrogen peroxide and accurately determine its concentration.
Suboptimal pH - For alkaline H₂O₂ epoxidation, ensure the pH is sufficiently basic to generate the hydroperoxide anion. - For m-CPBA epoxidation, acidic byproducts can lead to side reactions. Ensure proper workup with a mild base (e.g., sodium bicarbonate solution) to neutralize acids.[4]
Side Reactions - See the specific troubleshooting guides for Baeyer-Villiger oxidation, carvacrol (B1668589) formation, and epoxide ring-opening below.
Issue 2: Presence of a Lactone Byproduct (Baeyer-Villiger Oxidation)

Q: My reaction with m-CPBA is producing a significant amount of a lactone byproduct. How can I prevent this?

A: The formation of a lactone is indicative of a Baeyer-Villiger oxidation, a known side reaction when ketones are treated with peroxy acids.[3][5]

Potential CauseSuggested Troubleshooting Steps
Reaction with the Ketone The Baeyer-Villiger reaction competes with the epoxidation of the double bond.[6][7]
Excess Peroxy Acid - Use a stoichiometric amount of m-CPBA (1.0-1.2 equivalents). An excess of the peroxy acid can promote the Baeyer-Villiger oxidation of the ketone.
Prolonged Reaction Time/Elevated Temperature - Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. - Maintain a low reaction temperature (e.g., 0°C) to favor epoxidation over the Baeyer-Villiger reaction.
Use of Alternative Reagents - Consider using reagents less prone to inducing the Baeyer-Villiger oxidation, or employ specific catalysts that favor epoxidation.

Quantitative Data on Side Product Formation (Illustrative)

ConditionExpected Major ProductPotential Side ProductsTypical Yield Range (Major Product)Notes on Side Products
Carvone + 1.1 eq. m-CPBA, CH₂Cl₂, 0°C, 16h Carvone-7,8-oxideBaeyer-Villiger product60-90%The yield of the Baeyer-Villiger product is generally low under these conditions but can increase with excess m-CPBA or higher temperatures.
Carvone + H₂O₂, NaOH, MeOH, 0°C to RT Carvone-1,2-oxideRing-opened diol70-95%Ring-opening can occur if the pH is not carefully controlled or if the reaction is heated for an extended period.
Carvone + m-CPBA with acidic workup Carvone-7,8-oxideCarvacrol, Ring-opened diolVariableThe presence of acid can lead to significant formation of carvacrol and the diol.[8]
Issue 3: Formation of Carvacrol

Q: My reaction mixture has a strong phenolic odor, and analysis shows the presence of carvacrol. What causes this and how can it be avoided?

A: Carvacrol is an aromatic isomer of carvone and its formation is typically acid-catalyzed.[8]

Potential CauseSuggested Troubleshooting Steps
Acidic Conditions The m-chlorobenzoic acid byproduct from m-CPBA can catalyze the rearrangement of carvone to carvacrol.[8]
Inadequate Quenching/Workup - During the workup of m-CPBA reactions, ensure complete neutralization of acidic byproducts by washing with a saturated sodium bicarbonate solution.[4]
Acidic Reagents - If using other epoxidation methods, ensure that no strong acids are present or generated in situ.
Issue 4: Presence of Diol Byproducts (Epoxide Ring-Opening)

Q: I am observing diol byproducts in my final product mixture. What is causing the epoxide ring to open?

A: Epoxide rings are susceptible to opening under both acidic and basic conditions, leading to the formation of diols.

ConditionRegioselectivity of Ring-OpeningSuggested Troubleshooting Steps
Acid-Catalyzed Ring-Opening Nucleophilic attack occurs at the more substituted carbon of the epoxide.[9][10]- After m-CPBA epoxidation, perform a careful and thorough neutralization with a mild base during workup to remove acidic byproducts.
Base-Catalyzed Ring-Opening Nucleophilic attack occurs at the less substituted carbon of the epoxide.[11]- In alkaline H₂O₂ epoxidation, avoid excessive heating or prolonged reaction times after the epoxide has formed. - Use a stoichiometric amount of base and monitor the reaction progress to avoid prolonged exposure to strongly basic conditions.

Experimental Protocols

Protocol 1: Epoxidation of (R)-Carvone with m-CPBA
  • Dissolve (R)-carvone (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 eq) in CH₂Cl₂.

  • Add the m-CPBA solution dropwise to the carvone solution at 0°C over a period of 20-30 minutes.

  • Stir the reaction mixture at 0°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-16 hours.[1]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, saturated aqueous sodium sulfite (B76179) (to remove excess peroxide), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude carvone-7,8-oxide.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Epoxidation of (R)-Carvone with Alkaline Hydrogen Peroxide
  • Dissolve (R)-carvone (1.0 eq) in methanol (B129727) (MeOH) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • While stirring, add 30% aqueous hydrogen peroxide (H₂O₂) (1.5 eq) dropwise.

  • Slowly add a 6 M aqueous solution of sodium hydroxide (B78521) (NaOH) dropwise, maintaining the temperature at 0°C.

  • Continue stirring at 0°C for 15-30 minutes, then allow the reaction to warm to room temperature and stir for an additional 30-60 minutes. Monitor the reaction by TLC.[1]

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as dichloromethane or diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carvone-1,2-oxide.

  • Purify the product by column chromatography on silica gel if necessary.

Visualizations

Carvone_Epoxidation_Pathways Carvone Carvone mCPBA_Product Carvone-7,8-oxide Carvone->mCPBA_Product m-CPBA H2O2_Product Carvone-1,2-oxide Carvone->H2O2_Product H₂O₂ / OH⁻ BV_Product Baeyer-Villiger Lactone Carvone->BV_Product m-CPBA (Side Reaction) Carvacrol Carvacrol Carvone->Carvacrol Acid Catalyst (Side Reaction) Diol_7_8 7,8-Diol mCPBA_Product->Diol_7_8 H₃O⁺ (Ring Opening) Diol_1_2 1,2-Diol H2O2_Product->Diol_1_2 H₃O⁺ or OH⁻ (Ring Opening)

Caption: Reaction pathways in the epoxidation of carvone.

Troubleshooting_Workflow Start Experiment Start Problem Unsatisfactory Result? Start->Problem LowYield Low Yield Problem->LowYield Yes SideProduct Unexpected Side Product(s) Problem->SideProduct Yes End Successful Outcome Problem->End No CheckConditions Verify Reaction Conditions & Reagents LowYield->CheckConditions AnalyzeByproducts Identify Side Product(s) SideProduct->AnalyzeByproducts TroubleshootYield Adjust Time, Temp, or Reagent Stoichiometry CheckConditions->TroubleshootYield TroubleshootSideProducts Modify Workup or Reaction Conditions to Minimize Side Reaction AnalyzeByproducts->TroubleshootSideProducts TroubleshootYield->Problem TroubleshootSideProducts->Problem

Caption: General troubleshooting workflow for carvone epoxidation.

References

Technical Support Center: Stereoselective Synthesis of Carvone Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stereoselective synthesis of carvone (B1668592) epoxide, a common challenge in organic chemistry.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the epoxidation of carvone?

The main challenges stem from carvone's structure, which contains two distinct carbon-carbon double bonds: an electron-deficient α,β-unsaturated ketone within the cyclohexenone ring and an electron-rich trisubstituted double bond in the isopropenyl side chain.[2][3] This leads to two key challenges:

  • Regioselectivity: Controlling which of the two double bonds is epoxidized.

  • Diastereoselectivity: Controlling the stereochemistry of the epoxide, particularly at the C7-C8 isopropenyl double bond, as epoxidation with standard reagents often yields a mixture of diastereomers.[4][5]

Q2: How can I control which double bond in carvone is epoxidized (regioselectivity)?

Regioselectivity is achieved by selecting the appropriate epoxidizing agent based on its mechanism.[6]

  • To epoxidize the electron-rich C7-C8 double bond (isopropenyl group): Use an electrophilic reagent like a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[5] These reagents preferentially react with electron-rich alkenes.[2]

  • To epoxidize the electron-deficient C1-C2 double bond (α,β-unsaturated ketone): Use a nucleophilic reagent, such as alkaline hydrogen peroxide (H₂O₂/OH⁻).[2][7] This method, known as the Weitz-Scheffer epoxidation, is effective for electron-poor alkenes.[8][9]

Q3: Why is it difficult to achieve high diastereoselectivity in the synthesis of 7,8-carvone epoxide?

When using standard electrophilic reagents like m-CPBA or peracetic acid, the reaction at the isopropenyl group shows poor diastereoselectivity.[1][4] The existing chiral center in the carvone molecule does not exert sufficient steric or electronic influence over the incoming reagent to favor the formation of one diastereomer over the other, often resulting in a nearly 1:1 mixture.[4]

Q4: What is the most effective strategy to synthesize a single diastereomer of 7,8-carvone epoxide?

A highly effective method is a two-step organocatalyzed route.[1][3] This strategy involves:

  • Diastereoselective Bromination: Reacting carvone with N-bromosuccinimide (NBS) and a carboxylic acid in the presence of a chiral organocatalyst (e.g., proline, quinidine) to form diastereomeric bromoester intermediates.[1]

  • Separation and Cyclization: The resulting diastereomeric bromoesters can be separated by chromatography. Subsequent treatment of each separated bromoester with a base induces hydrolysis and intramolecular cyclization to yield the corresponding pure, single-diastereomer epoxide.[1] This is the first reported method to obtain the 7,8-carvone epoxides separately.[1]

Troubleshooting Guide

Problem 1: Incorrect Regioisomer Formation

  • Symptom: You intended to synthesize 7,8-carvone epoxide (from the isopropenyl group) but instead formed 1,2-carvone epoxide (from the ring).

  • Cause: You likely used a nucleophilic epoxidation agent (e.g., alkaline H₂O₂) instead of an electrophilic one. The H₂O₂/OH⁻ system selectively attacks the electron-deficient double bond of the α,β-unsaturated ketone.[9]

  • Solution: To target the electron-rich isopropenyl group, switch to an electrophilic reagent like m-CPBA in an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂).[2][5]

Problem 2: Poor Diastereoselectivity for 7,8-Carvone Epoxide

  • Symptom: NMR analysis shows a roughly 1:1 mixture of diastereomers for your 7,8-carvone epoxide.

  • Cause: This is the expected outcome when using achiral peroxyacids like m-CPBA or peracetic acid.[4] These reagents do not provide significant diastereocontrol for this substrate.

  • Solution: For high diastereoselectivity, you must employ a more advanced strategy. The recommended approach is the two-step organocatalyzed synthesis via bromoester intermediates, which allows for the separation of diastereomers before the final epoxide formation.[1]

Problem 3: Low or No Product Yield

  • Symptom: The reaction has not proceeded to completion, or the yield is significantly lower than expected.

  • Possible Causes & Solutions:

    • Reagent Degradation: Peroxyacids like m-CPBA can degrade over time. Ensure you are using a fresh or properly stored reagent. For m-CPBA, purity can be assayed via iodometric titration.

    • Incorrect pH (for Alkaline H₂O₂): The Weitz-Scheffer epoxidation is base-promoted. Ensure the reaction medium is sufficiently basic (e.g., using 6 M NaOH) to deprotonate the hydrogen peroxide, forming the active nucleophile.[2][9]

    • Sub-optimal Temperature: Epoxidations are often temperature-sensitive. For m-CPBA reactions, running at 0°C can improve stability and selectivity.[2] For the organocatalyzed bromination step, temperatures may need to be controlled to optimize diastereoselectivity.[1]

Problem 4: Difficulty with Product Purification

  • Symptom: You are struggling to isolate the pure epoxide from the reaction mixture or separate diastereomers.

  • Possible Causes & Solutions:

    • Separating Diastereomers: The direct separation of 7,8-carvone epoxide diastereomers by standard flash chromatography is very challenging.[5] If you require a single diastereomer, it is highly recommended to use the bromoester intermediate method, as the bromoester diastereomers are more readily separable by silica (B1680970) gel chromatography.[1]

    • Removing Carboxylic Acid Byproduct: After an m-CPBA reaction, the meta-chlorobenzoic acid byproduct must be removed. This is typically done with a basic aqueous wash (e.g., NaHCO₃ or Na₂SO₃ solution) during the workup.[2]

    • Removing Carbonyl Impurities: If the final epoxide product is contaminated with carbonyl compounds, it can be purified by treatment with reagents containing an NH₂ group.[10]

Quantitative Data Summary

The following table summarizes results for the key step in the diastereoselective synthesis of 7,8-carvone epoxides: the organocatalyzed formation of bromoester intermediates. High diastereomeric ratios in this step are crucial for obtaining the final epoxides in pure form.

Catalyst (20 mol%)Temperature (°C)Time (days)Yield of Bromoesters (%)Diastereomeric Ratio (d.r.)Reference
Proline3963242:58[1]
QuinineRT64058:42[1]
QuinidineRT64530:70[1]
DiphenylprolinolRT63565:35[1]

Experimental Protocols

Protocol 1: Synthesis of 7,8-Carvone Epoxide (Diastereomeric Mixture) using m-CPBA [2][5]

  • Dissolve (R)-(-)-carvone (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise while stirring.

  • Maintain the reaction at 0°C and stir for 13-16 hours.

  • After the reaction is complete (monitored by TLC), quench by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

  • Separate the organic layer. Wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which is a mixture of diastereomers of 7,8-carvone epoxide.[5]

Protocol 2: Synthesis of 1,2-Carvone Epoxide using Alkaline Hydrogen Peroxide [2]

  • Dissolve (R)-(-)-carvone (1.0 eq) in methanol (B129727) (MeOH) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add 35% aqueous hydrogen peroxide (H₂O₂, ~1.2 eq), followed by 6 M aqueous sodium hydroxide (B78521) (NaOH) solution.

  • Stir the mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 20 minutes.

  • Extract the product with CH₂Cl₂.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 1,2-carvone epoxide.

Protocol 3: Diastereoselective Synthesis of 7,8-Carvone Epoxides via Bromoester Intermediates [1]

  • Step A: Synthesis of Bromoesters

    • To a solution of a chiral organocatalyst (e.g., quinidine, 0.2 eq) in CH₂Cl₂, add carvone (1.0 eq), o-nitrobenzoic acid (1.4 eq), and N-bromosuccinimide (NBS, 1.4 eq).

    • Stir the reaction mixture for 6 days at room temperature.

    • Evaporate the solvent and purify the crude product by silica gel column chromatography (n-hexane/EtOAc) to separate the two diastereomeric bromoesters.

  • Step B: Conversion to Epoxides

    • Dissolve a single, purified bromoester diastereomer in a suitable solvent.

    • Add an alkali base (e.g., potassium carbonate) to promote hydrolysis of the ester and subsequent intramolecular substitution to form the epoxide ring.

    • Work up the reaction to isolate the enantiopure 7,8-carvone epoxide.

Visualized Workflows and Logic

G cluster_0 Regioselectivity Decision Workflow start Starting Material: Carvone reagent_choice Choose Epoxidation Reagent start->reagent_choice mcpba Electrophilic Reagent (e.g., m-CPBA) reagent_choice->mcpba Target Electron-Rich Isopropenyl C=C h2o2 Nucleophilic Reagent (e.g., Alkaline H₂O₂) reagent_choice->h2o2 Target Electron-Poor Conjugated C=C product_78 Product: 7,8-Carvone Epoxide (Isopropenyl Group) mcpba->product_78 product_12 Product: 1,2-Carvone Epoxide (Endocyclic Ketone) h2o2->product_12

Caption: Decision workflow for achieving regioselectivity in carvone epoxidation.

G cluster_1 Troubleshooting Poor Diastereoselectivity (7,8-Epoxidation) start Problem: Low Diastereoselectivity (e.g., 1:1 Mixture) check_reagent Analysis: Was a standard peroxyacid (m-CPBA) used? start->check_reagent explanation Expected Outcome: Standard reagents lack stereocontrol for this reaction. check_reagent->explanation Yes goal Goal: Achieve High Diastereoselectivity explanation->goal solution Recommended Solution: Two-Step Organocatalyzed Method goal->solution step1 Step 1: Form diastereomeric bromoester intermediates using a chiral catalyst. solution->step1 step2 Step 2: Separate the diastereomers via chromatography. step1->step2 step3 Step 3: Convert each separated intermediate to a single epoxide diastereomer. step2->step3 final_product Result: Enantiopure 7,8-Carvone Epoxide step3->final_product

Caption: Troubleshooting logic for low diastereoselectivity in 7,8-carvone epoxidation.

References

Technical Support Center: Scale-Up of Carvone Epoxide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of carvone (B1668592) epoxide production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of carvone epoxidation reactions.

Issue 1: Low Yield of Carvone Epoxide

  • Question: We are experiencing a significant drop in the yield of this compound during scale-up. What are the potential causes and how can we address them?

  • Answer: Low yields during the scale-up of carvone epoxidation can stem from several factors. A primary concern is inadequate temperature control. Epoxidation reactions are often exothermic, and the increased volume in a larger-scale reaction can lead to poor heat dissipation, causing runaway reactions and product degradation.[1][2] It is crucial to monitor the internal reaction temperature and ensure the cooling system of the reactor is sufficient for the larger batch size.[2]

    Another potential issue is incomplete reaction. To drive the reaction to completion, consider increasing the reaction time or adjusting the temperature.[1] Ensure that the stoichiometric amounts of the oxidizing agent are correct and that the starting carvone is of high purity, as impurities can inhibit the reaction.[1] The choice of oxidizing agent and reaction conditions is also critical for achieving a good yield. For instance, the epoxidation of R-(−)-carvone with meta-chloroperoxybenzoic acid (m-CPBA) has been reported to yield 66% of the corresponding epoxide.[3][4]

Issue 2: Formation of Impurities and Side Products

  • Question: Our final product is contaminated with significant amounts of diol byproducts and unreacted starting material. How can we improve the purity of our this compound?

  • Answer: The formation of diols is a common side reaction, often caused by the presence of water, which can lead to the opening of the epoxide ring.[1] To minimize this, use anhydrous solvents and reagents.[1] If your reaction is particularly sensitive to moisture, consider using molecular sieves.[1] Acidic conditions can also promote the ring-opening of the epoxide.[1] If using a peroxyacid like m-CPBA, which produces an acidic byproduct (m-chlorobenzoic acid), a buffered system or a basic wash during the work-up can help neutralize the acid.[1]

    The presence of unreacted starting material can be addressed by optimizing the reaction to achieve full conversion.[1] For purification, column chromatography is a common and effective method.[5] The choice of eluent is critical for good separation. For example, a solvent system of hexane (B92381) and ethyl acetate (B1210297) is often used.[6]

Issue 3: Difficulties with Product Isolation and Purification

  • Question: We are struggling to isolate a pure sample of this compound from the reaction mixture at a larger scale. What purification strategies are recommended?

  • Answer: Purifying this compound on a larger scale can be challenging due to the presence of byproducts from the oxidizing agent and potential thermal instability of the epoxide.[1] If you are using m-CPBA, the m-chlorobenzoic acid byproduct can often be removed with a basic wash, such as with a saturated sodium bicarbonate solution, during the work-up.[1]

    For chromatographic purification, flash column chromatography is a scalable technique.[5][7] The crude product can be dissolved in a minimal amount of a suitable solvent, like dichloromethane (B109758), and loaded onto a silica (B1680970) gel column.[5] The elution can be performed with a gradient of solvents, for example, starting with 100% dichloromethane and gradually increasing the polarity with acetone.[5]

    If the epoxide is thermally unstable, avoid high temperatures during solvent removal.[1] Vacuum distillation at a lower temperature is recommended for removing solvents.[1]

Issue 4: Safety Concerns During Scale-Up

  • Question: What are the primary safety hazards we need to consider when scaling up the production of this compound?

  • Answer: The primary safety concern when scaling up epoxidation reactions is managing the heat generated, as these reactions are often exothermic.[2][8] A reaction that is only mildly exothermic at a lab scale can produce a significant amount of heat at an industrial scale, potentially leading to a runaway reaction.[2] It is critical to have a robust cooling system and to monitor the internal temperature of the reactor continuously.[9]

    The oxidizing agents used, such as m-CPBA, can also pose a significant hazard. m-CPBA can be explosive at high concentrations and temperatures.[1] It is crucial to handle it with appropriate safety precautions, such as using a blast shield and avoiding high concentrations.[1]

    When scaling up, it is recommended to increase the reaction scale incrementally, for example, by a maximum of three-fold for each scale-up, and to diligently monitor the reaction for any warning signs.[9]

Frequently Asked Questions (FAQs)

1. Which double bond in carvone is epoxidized?

The regioselectivity of carvone epoxidation depends on the reagent used. Peroxy acids, such as m-CPBA, are electrophilic and preferentially react with the more electron-rich isolated double bond of the isopropenyl group.[3][10] In contrast, alkaline hydrogen peroxide is a nucleophilic reagent and reacts with the electron-deficient α,β-unsaturated ketone, epoxidizing the double bond within the cyclohexenone ring.[3][10]

2. What are some alternative, "greener" epoxidation reagents to m-CPBA?

While m-CPBA is effective, there is growing interest in more environmentally friendly epoxidation methods. Chemoenzymatic methods and the use of hydrotalcites with hydrogen peroxide are being explored as greener alternatives.[6] Another strategy involves using N-bromosuccinimide (NBS) in DMSO followed by the addition of a base.[6]

3. How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of the reaction.[6] By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. The product, being more polar than the starting carvone, will have a lower Rf value.

4. How should I store the purified this compound?

Epoxides can be sensitive to heat and acidic conditions.[1] To ensure stability, the purified this compound should be stored in a cool, dark, and dry place.[1] Using amber vials can protect the compound from photodegradation.[1] If storing in solution, use aprotic and neutral solvents.[1]

Quantitative Data

Table 1: Comparison of Reaction Conditions for Carvone Epoxidation

Oxidizing AgentTarget Double BondSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
m-CPBAIsopropenylDichloromethane01666[4]
Alkaline H₂O₂α,β-unsaturated ketoneMethanol0 to room temp.0.6Not specified[11]
NBS/DMSO, then baseIsopropenylDMSONot specifiedNot specifiedNot specified[6]

Experimental Protocols

Protocol 1: Lab-Scale Epoxidation of (R)-(-)-Carvone using m-CPBA

This protocol is for the selective epoxidation of the isopropenyl double bond.

  • Materials:

    • (R)-(-)-carvone

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

    • Dichloromethane (DCM, anhydrous)

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium chloride solution (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-(-)-carvone in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of m-CPBA in dichloromethane to the cooled carvone solution.

    • Stir the reaction mixture at 0 °C and monitor the reaction progress using TLC.[4]

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.[6]

Protocol 2: Lab-Scale Epoxidation of (R)-(-)-Carvone using Alkaline Hydrogen Peroxide

This protocol is for the selective epoxidation of the α,β-unsaturated ketone double bond.

  • Materials:

    • (R)-(-)-carvone

    • 35% Hydrogen peroxide (H₂O₂)

    • 6 M aqueous sodium hydroxide (B78521) (NaOH) solution

    • Methanol

    • Dichloromethane

  • Procedure:

    • In a round-bottom flask, dissolve (R)-(-)-carvone in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • While stirring, add the 6 M NaOH solution followed by the 35% H₂O₂ solution.

    • Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 20 minutes.[11]

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

    • Purify by column chromatography if necessary.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage Start Start Dissolve Carvone Dissolve Carvone in Solvent Start->Dissolve Carvone Cool Reaction Cool to 0°C Dissolve Carvone->Cool Reaction Add Oxidant Add Oxidizing Agent Cool Reaction->Add Oxidant Monitor Reaction Monitor by TLC Add Oxidant->Monitor Reaction Quench Reaction Quench Reaction Monitor Reaction->Quench Reaction Extract Product Extract Product Quench Reaction->Extract Product Wash Organic Layer Wash Organic Layer Extract Product->Wash Organic Layer Dry and Concentrate Dry and Concentrate Wash Organic Layer->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Characterize Product Characterize Product (NMR, etc.) Column Chromatography->Characterize Product Final Product Final Product Characterize Product->Final Product

Caption: General experimental workflow for this compound production.

reaction_selectivity cluster_mcpba m-CPBA Pathway cluster_h2o2 Alkaline H₂O₂ Pathway Carvone m-CPBA m-CPBA Carvone->m-CPBA H2O2_OH H₂O₂ / OH⁻ Carvone->H2O2_OH Isopropenyl_Epoxide m-CPBA->Isopropenyl_Epoxide Electrophilic attack on electron-rich C=C Ketone_Epoxide H2O2_OH->Ketone_Epoxide Nucleophilic attack on electron-poor C=C

Caption: Regioselectivity of carvone epoxidation with different reagents.

References

Technical Support Center: Managing Diastereoselectivity in Carvone Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carvone (B1668592) epoxidation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling selectivity and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing poor or no diastereoselectivity when epoxidizing the isopropenyl group with m-CPBA?

A: This is an expected outcome. The direct epoxidation of carvone's exocyclic (isopropenyl) double bond with peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) is known to exhibit poor or negligible diastereoselectivity.[1][2] Computational studies confirm this, showing very similar activation Gibbs free energies for the reaction paths leading to the two different diastereomers (20.9 and 21.2 kcal mol⁻¹).[3] The chiral center in the carvone ring does not effectively control the facial selectivity of the electrophilic attack on the isopropenyl group.

Q2: How can I achieve high diastereoselectivity for the 7,8-epoxidation of carvone?

A: High diastereoselectivity is achieved not by direct epoxidation, but through a two-step synthetic route involving an organocatalyzed reaction to form a bromoester intermediate.[1][4] This is the first reported method for obtaining the 7,8-carvone epoxides separately.[1][5]

  • Diastereoselective Bromination: React carvone with N-bromosuccinimide (NBS) and an acid (e.g., nitrobenzoic acid) in the presence of an organocatalyst like quinidine, proline, or diphenylprolinol.[1][2] These catalysts can induce moderate to good diastereoselection during the formation of the bromoester intermediates.[1][2]

  • Separation and Cyclization: The resulting bromoester diastereomers can be separated using column chromatography. Subsequent treatment of each separated bromoester with an alkali base yields the corresponding enantiopure 7,8-carvone epoxide.[1]

Q3: How can I selectively epoxidize one double bond in carvone over the other?

A: The regioselectivity of carvone epoxidation is highly dependent on the choice of reagent, which exploits the different electronic properties of the two double bonds.[6][7]

  • To target the exocyclic (isopropenyl) C=C bond: Use an electrophilic epoxidizing agent like a peroxyacid (e.g., m-CPBA). These reagents preferentially react with the more electron-rich isopropenyl double bond, leaving the electron-deficient α,β-unsaturated ketone system intact.[5][6][7]

  • To target the endocyclic (α,β-unsaturated) C=C bond: Use a nucleophilic epoxidizing agent, such as alkaline hydrogen peroxide (H₂O₂/OH⁻). The reaction proceeds via a nucleophilic conjugate addition to the electron-deficient double bond of the enone system.[5][6][8]

Q4: My reaction with m-CPBA is complete, but I've isolated an aromatic compound instead of an epoxide. What happened?

A: You may have inadvertently created acidic conditions, leading to a rearrangement side reaction. In the presence of acid, the intermediate carbocation formed during a reaction at the isopropenyl group can rearrange and subsequently aromatize the ring to form the more stable byproduct, carvacrol.[9] Ensure your reaction conditions are neutral or slightly basic during workup to avoid this.

Q5: How can I confirm which double bond was epoxidized in my product?

A: ¹H NMR and IR spectroscopy are effective methods.

  • ¹H NMR: For epoxidation of the exocyclic (isopropenyl) bond, the characteristic signals for the geminal vinyl protons of the isopropenyl group (around δ = 4.7-4.8 ppm) will disappear, while the signal for the β-proton of the enone (around δ = 6.7 ppm) will remain.[5] Conversely, for epoxidation of the endocyclic bond, the enone proton signal will disappear.[5]

  • FT-IR: If the exocyclic bond is epoxidized, the strong C=O stretch of the α,β-unsaturated ketone (around 1668 cm⁻¹) will be preserved.[9]

Data Presentation: Diastereoselectivity in Organocatalyzed Bromination

The key to diastereoselective epoxidation is the formation of a separable intermediate. The table below summarizes the diastereomeric ratios (d.r.) achieved for the bromoester intermediates using various organocatalysts, which are then converted to the epoxides.[2]

EntryCatalyst (mol%)Temp. (°C)Time (days)Yield of Bromoester 7 (%)Yield of Bromoester 8 (%)Diastereomeric Ratio (7:8)
1Nonert6151255:45
2Proline (20%)rt6361867:33
3Quinine (20%)rt6351373:27
4Quinidine (20%) rt 6 57 10 85:15
5Diphenylprolinol (20%)rt6501775:25

Data adapted from Pombal, S., et al., Catalysts, 2018.[2] As shown, Quinidine at 20 mol% loading provides the highest diastereoselectivity for the bromoester intermediate.

Experimental Protocols

Protocol 1: Regioselective Epoxidation of the Exocyclic Double Bond using m-CPBA

This protocol targets the isopropenyl group to yield a mixture of 7,8-carvone epoxide diastereomers.

  • Preparation: Dissolve (R)-(-)-carvone (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.[5][9]

  • Reagent Addition: In a separate flask, dissolve 75% m-CPBA (approx. 1.1 eq) in CH₂Cl₂. Add this solution dropwise to the cold carvone solution over 10-15 minutes.[9]

  • Reaction: Stir the mixture at 0 °C for 13-16 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium bicarbonate (NaHCO₃) and stir for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The product can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Regioselective Epoxidation of the Endocyclic Double Bond using Alkaline H₂O₂

This protocol targets the α,β-unsaturated ketone to yield 1,2-carvone epoxide.

  • Preparation: Dissolve (R)-(-)-carvone (1.0 eq) in methanol (B129727) (MeOH) in a flask and cool to 0 °C in an ice bath.[5]

  • Reagent Addition: While stirring, add 35% aqueous hydrogen peroxide (H₂O₂) (approx. 1.5 eq) followed by 6 M aqueous sodium hydroxide (B78521) (NaOH) (approx. 0.5 eq).[5]

  • Reaction: Stir the mixture at 0 °C for 15 minutes, then remove the ice bath and allow the reaction to stir at room temperature for an additional 20-30 minutes.[5] Monitor progress by TLC.

  • Workup: Quench the reaction by adding a large volume of water.

  • Extraction: Extract the aqueous mixture with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude 1,2-carvone epoxide by column chromatography.

Protocol 3: Diastereoselective Synthesis of 7,8-Carvone Epoxides via Bromoester Intermediate

This two-step protocol achieves high diastereoselectivity.[1][2]

Step A: Synthesis of Bromoester Intermediates

  • Preparation: To a solution of Quinidine (0.2 eq, 20 mol%) in CH₂Cl₂, add (R)-carvone (1.0 eq), o-nitrobenzoic acid (1.4 eq), and N-bromosuccinimide (NBS) (1.4 eq).[1][2]

  • Reaction: Stir the reaction mixture at room temperature for 6 days.[1]

  • Purification: After 6 days, evaporate the solvent. Purify the crude product by column chromatography on silica gel (n-hexane/EtOAc) to separate the two bromoester diastereomers.[1]

Step B: Epoxide Formation

  • Hydrolysis: Dissolve one of the isolated bromoester diastereomers in a suitable solvent like methanol.

  • Reaction: Add an alkali base (e.g., potassium carbonate or sodium hydroxide) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Workup and Extraction: Perform a standard aqueous workup and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to yield the enantiopure 7,8-carvone epoxide.[1]

Visualizations

Caption: Regioselective epoxidation pathways of carvone.

Troubleshooting_Diastereoselectivity Start Issue: Low or No Diastereoselectivity CheckMethod Are you using direct epoxidation (e.g., with m-CPBA)? Start->CheckMethod Expected This is the expected outcome. Direct epoxidation has poor diastereocontrol. CheckMethod->Expected Yes ImplementTwoStep To achieve high diastereoselectivity, implement a two-step protocol. CheckMethod->ImplementTwoStep No Step1 Step 1: Organocatalyzed Bromination ImplementTwoStep->Step1 Step2 Step 2: Chromatographic Separation of Intermediates Step1->Step2 Step3 Step 3: Base-mediated Cyclization to Epoxide Step2->Step3 Result Result: High Purity Diastereomers Obtained Separately Step3->Result

Caption: Workflow for troubleshooting poor diastereoselectivity.

Diastereoselective_Synthesis_Workflow Start (R)-Carvone Reaction1 1. (R)-Carvone + NBS + o-Nitrobenzoic Acid 2. Organocatalyst (e.g., Quinidine) Start->Reaction1 Intermediates Diastereomeric Mixture of Bromoester Intermediates Reaction1->Intermediates Separation Column Chromatography Intermediates->Separation Diastereomer1 Isolated Bromoester 1 Separation->Diastereomer1 Diastereomer2 Isolated Bromoester 2 Separation->Diastereomer2 Reaction2a Base (e.g., K₂CO₃) Diastereomer1->Reaction2a Reaction2b Base (e.g., K₂CO₃) Diastereomer2->Reaction2b Product1 Enantiopure Epoxide 1 Reaction2a->Product1 Product2 Enantiopure Epoxide 2 Reaction2b->Product2

Caption: Two-step diastereoselective epoxidation workflow.

References

Technical Support Center: Purification of Carvone Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the epoxidation of carvone (B1668592). Our focus is to address specific challenges encountered during the removal of unreacted carvone and other impurities post-reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying carvone epoxide after the reaction?

A1: The primary methods for purifying this compound are liquid-liquid extraction followed by flash column chromatography. The crude product of both m-CPBA and alkaline hydrogen peroxide epoxidations is often sufficiently pure for some applications after a simple extractive workup, but column chromatography is necessary for achieving high purity.[1][2] Recrystallization is generally not a viable option as this compound is a colorless to pale yellow liquid at room temperature.[1][3]

Q2: How can I monitor the progress of the purification?

A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the separation of carvone from its more polar epoxide product.[4][5] By spotting the crude reaction mixture, the purified fractions, and a co-spot of the starting material and the reaction mixture, you can track the disappearance of the less polar carvone spot and the isolation of the more polar this compound spot.

Q3: What are the expected yields after purification?

A3: Yields can vary depending on the epoxidation method and the rigor of the purification. For the epoxidation of (R)-(-)-carvone with m-CPBA, a yield of 78% after extractive workup has been reported.[2] Another study reported a 66% yield after flash chromatography.[6] For the alkaline hydrogen peroxide epoxidation, an 80% yield after extraction has been noted.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Incomplete Removal of Unreacted Carvone

Symptom: TLC analysis of the final product shows a persistent spot corresponding to the Rf of carvone.

Cause:

  • Insufficient separation during column chromatography.

  • Inadequate phase separation during liquid-liquid extraction.

Solution:

  • Optimize Column Chromatography:

    • Solvent System: For the separation of carvone from carvone-7,8-oxide (from m-CPBA epoxidation), a gradient of hexane (B92381)/ethyl acetate (B1210297) is effective. Start with a non-polar eluent to first wash out the unreacted carvone before increasing the polarity to elute the more polar epoxide. A common starting point is 5% ethyl acetate in hexane, gradually increasing to 50% or more.[6]

    • Column Packing: Ensure the silica (B1680970) gel column is packed properly to avoid channeling, which leads to poor separation.

    • Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a narrow starting band.

  • Improve Extraction:

    • While extraction alone may not provide complete separation, ensure distinct layers are formed and separated. If emulsions occur, refer to the troubleshooting guide on emulsions below.

Issue 2: Formation of an Emulsion During Extraction

Symptom: A stable, cloudy layer forms between the organic and aqueous phases during liquid-liquid extraction, making separation difficult.

Cause:

  • Presence of acidic byproducts (e.g., m-chlorobenzoic acid from m-CPBA reactions) acting as surfactants.

  • Vigorous shaking of the separatory funnel.

Solution:

  • Break the Emulsion:

    • Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion.

    • Gently swirl the separatory funnel instead of shaking vigorously.

    • If the emulsion persists, filtering the entire mixture through a pad of Celite can help to break it up.

Issue 3: Contamination with Byproducts

Symptom: The purified product contains impurities other than unreacted carvone, as indicated by TLC or other analytical methods (e.g., NMR, GC-MS).

Cause:

  • m-CPBA Reaction: The main byproduct is m-chlorobenzoic acid.

  • Alkaline Hydrogen Peroxide Reaction: Potential byproducts can include other oxidized species.

Solution:

  • Removal of m-chlorobenzoic acid: This byproduct is acidic and can be removed by washing the organic layer with a saturated solution of sodium bicarbonate.[1] Being highly polar, it is also easily separated during flash column chromatography.

  • Removal of other oxidized byproducts: Flash column chromatography with a carefully selected solvent gradient is the most effective method for removing byproducts with different polarities.

Quantitative Data

The following table summarizes typical yields and purity data for the epoxidation of carvone and subsequent purification.

Epoxidation MethodPurification MethodTypical YieldNotes
m-CPBAExtractive Workup~78%Product may still contain unreacted carvone and m-chlorobenzoic acid.[2]
m-CPBAFlash Column Chromatography~66%Provides high purity product, effectively removing unreacted carvone and byproducts.[6]
Alkaline Hydrogen PeroxideExtractive Workup~80%Product may contain residual unreacted carvone.[2]

Experimental Protocols

Protocol 1: Extractive Workup for m-CPBA Epoxidation of Carvone
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (B109758).

  • Wash the organic layer sequentially with a 10% aqueous solution of sodium sulfite (B76179) (to quench excess peroxyacid), a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

Protocol 2: Flash Column Chromatography for Purification of Carvone-7,8-Oxide
  • Prepare the Column: Pack a glass column with silica gel in a slurry of hexane.

  • Load the Sample: Dissolve the crude product from the extractive workup in a minimal amount of dichloromethane or the initial elution solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) to elute the non-polar unreacted carvone.

    • Monitor the fractions by TLC.

    • Once the carvone has been eluted, gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the more polar this compound. A common solvent system is a gradient of petroleum ether:ethyl acetate from 1:0 to 1:1.[6]

  • Collect and Concentrate: Collect the fractions containing the pure this compound (as determined by TLC) and concentrate them under reduced pressure to yield the purified product.

Visualizations

experimental_workflow cluster_reaction Epoxidation Reaction cluster_workup Workup & Purification start Carvone + Epoxidizing Agent reaction Reaction Stirring (e.g., 0°C to RT) start->reaction end_reaction Crude Reaction Mixture reaction->end_reaction extraction Liquid-Liquid Extraction (e.g., with NaHCO3 wash) end_reaction->extraction drying Drying of Organic Layer (e.g., with MgSO4) extraction->drying concentration1 Solvent Removal (Rotary Evaporation) drying->concentration1 chromatography Flash Column Chromatography concentration1->chromatography concentration2 Solvent Removal (Rotary Evaporation) chromatography->concentration2 final_product Pure this compound concentration2->final_product troubleshooting_guide decision decision issue issue unreacted_carvone Unreacted Carvone Present? issue->unreacted_carvone Check for Carvone other_impurities Other Impurities Present? issue->other_impurities Check for Byproducts emulsion Emulsion during extraction? issue->emulsion Check for Emulsions solution Obtain Pure Product start Post-Purification Analysis (TLC, NMR) purity_check Is the product pure? start->purity_check purity_check->issue No purity_check->solution Yes unreacted_carvone->solution Optimize Chromatography (Solvent Gradient) other_impurities->solution Optimize Chromatography & Aqueous Washes emulsion->solution Add Brine / Filter through Celite

References

Technical Support Center: Carvone Epoxide Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with carvone (B1668592) epoxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for carvone epoxide?

A1: The most common degradation pathway for this compound is hydrolysis of the epoxide ring, which can be catalyzed by either acid or base.[1][2][3][4][5] This reaction opens the three-membered ether ring to form a 1,2-diol (a vicinal diol).[2][4] The specific regioselectivity of the ring-opening depends on the reaction conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide oxygen is first protonated. The nucleophile (water) then attacks the more substituted carbon of the epoxide. This pathway has characteristics of both SN1 and SN2 reactions.[4][5][6]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion (a strong nucleophile) attacks the less sterically hindered carbon of the epoxide in an SN2 reaction.[2][5]

Q2: What are the expected products of this compound hydrolysis?

A2: The hydrolysis of this compound is expected to yield the corresponding trans-1,2-diol. The specific isomer formed will depend on which of carvone's double bonds was initially epoxidized and the catalytic conditions used for hydrolysis. For example, if the isopropenyl side chain was epoxidized, hydrolysis will result in a diol at that position.

Q3: Can this compound undergo other degradation reactions besides hydrolysis?

A3: While hydrolysis is the most common degradation pathway, other reactions are possible:

  • Reaction with other nucleophiles: Besides water, other nucleophiles such as alcohols, amines, and Grignard reagents can also open the epoxide ring to form various functionalized products.[2][7]

  • Polymerization: Under certain conditions, especially with catalytic amounts of acid or base, epoxides can undergo ring-opening polymerization.

  • Thermal and Photodegradation: While specific data for this compound is limited, epoxides, in general, can be susceptible to thermal and photodegradation, which may involve complex radical-based mechanisms leading to a variety of breakdown products.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: Several analytical techniques can be employed to monitor the degradation of this compound:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to follow the progress of a reaction by comparing the spots of the starting material and the product(s).[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the starting material and the degradation products by analyzing the chemical shifts and splitting patterns of the signals.[8][9]

  • Infrared (IR) Spectroscopy: The disappearance of characteristic epoxide peaks and the appearance of hydroxyl group peaks (broad signal around 3200-3600 cm-1) can indicate the progress of hydrolysis.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for separating and identifying volatile degradation products.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
No reaction or very slow degradation observed during hydrolysis. 1. In acid-catalyzed hydrolysis, the acid catalyst may be too weak or its concentration too low. 2. In base-catalyzed hydrolysis, the base may not be strong enough or its concentration may be insufficient. 3. The reaction temperature may be too low. 4. The this compound may be of poor quality or impure.1. Use a stronger acid catalyst (e.g., dilute H₂SO₄ or HCl) or increase its concentration.[2] 2. Use a stronger base (e.g., NaOH or KOH) or increase its concentration.[2] 3. Gently heat the reaction mixture, monitoring for side product formation.[2] 4. Purify the starting material and confirm its identity using analytical techniques like NMR or IR spectroscopy.
Formation of multiple unexpected products. 1. In acid-catalyzed reactions, rearrangement of the carbocation intermediate can occur, leading to byproducts.[10] 2. The reaction conditions (e.g., temperature, concentration) may be too harsh, causing side reactions or further degradation of the desired product. 3. The starting carvone may have contained impurities that also reacted.1. Use milder acidic conditions (e.g., a weaker acid or lower temperature). 2. Optimize reaction conditions by running small-scale trials at different temperatures and reactant concentrations. 3. Ensure the purity of the starting carvone before epoxidation.
Low yield of the desired diol product. 1. Incomplete reaction. 2. Formation of side products. 3. Loss of product during workup and purification.1. Monitor the reaction by TLC until the starting material is consumed. 2. Adjust reaction conditions to minimize side reactions (see above). 3. Optimize the extraction and purification steps. Ensure the pH is appropriate during extraction to prevent the loss of acidic or basic products.
Difficulty in purifying the degradation product. 1. The product may be highly polar and water-soluble, making extraction from aqueous solutions difficult. 2. The product may be unstable under the purification conditions (e.g., on silica (B1680970) gel).1. Use a more polar organic solvent for extraction (e.g., ethyl acetate) or perform multiple extractions. Salting out the aqueous layer with NaCl can also improve extraction efficiency. 2. Use a different purification method, such as preparative TLC or column chromatography with a less acidic stationary phase (e.g., neutral alumina).

Experimental Protocols

Acid-Catalyzed Hydrolysis of this compound
  • Dissolution: Dissolve this compound in a suitable solvent (e.g., acetone (B3395972) or tetrahydrofuran) in a round-bottom flask.

  • Acid Addition: Add a dilute aqueous solution of a strong acid (e.g., 0.1 M H₂SO₄). The amount of acid should be catalytic.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using TLC.

  • Workup: Once the reaction is complete, neutralize the acid with a weak base (e.g., a saturated solution of sodium bicarbonate).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography.

Base-Catalyzed Hydrolysis of this compound
  • Dissolution: Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Base Addition: Add an aqueous solution of a strong base (e.g., 1 M NaOH).

  • Reaction: Stir the mixture. Gentle heating may be required to increase the reaction rate. Monitor the reaction progress by TLC.[2]

  • Workup: After the reaction is complete, neutralize the excess base with a dilute acid (e.g., 1 M HCl).

  • Extraction and Purification: Follow the same extraction and purification steps as described for the acid-catalyzed hydrolysis.

Quantitative Data

The following tables provide illustrative kinetic data for typical epoxide hydrolysis reactions. Note that these are generalized values and the actual rates for this compound may vary depending on the specific experimental conditions.

Table 1: Illustrative Rate Constants for Acid-Catalyzed Epoxide Hydrolysis

Epoxide StructureAcid CatalystTemperature (°C)k (s⁻¹)
Simple aliphatic0.1 M HClO₄251.2 x 10⁻⁴
Styrene oxide0.1 M HClO₄253.0 x 10⁻³

Table 2: Illustrative Rate Constants for Base-Catalyzed Epoxide Hydrolysis

Epoxide StructureBaseTemperature (°C)k (L mol⁻¹ s⁻¹)
Simple aliphatic0.1 M NaOH505.0 x 10⁻⁵
Propylene oxide0.1 M NaOH502.5 x 10⁻⁵

Visualizations

Acid_Catalyzed_Hydrolysis CE This compound PCE Protonated this compound CE->PCE + H₃O⁺ TS_acid Transition State PCE->TS_acid + H₂O (Nucleophilic Attack) Diol trans-1,2-Diol TS_acid->Diol - H₃O⁺

Caption: Acid-catalyzed hydrolysis of this compound.

Base_Catalyzed_Hydrolysis CE This compound TS_base Transition State CE->TS_base + OH⁻ (SN2 Attack) Alkoxide Alkoxide Intermediate TS_base->Alkoxide Diol trans-1,2-Diol Alkoxide->Diol + H₂O (Protonation)

Caption: Base-catalyzed hydrolysis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start This compound reaction Hydrolysis (Acid or Base Catalyzed) start->reaction neutralization Neutralization reaction->neutralization extraction Solvent Extraction neutralization->extraction purification Column Chromatography extraction->purification analysis TLC, NMR, IR, GC-MS purification->analysis end Characterized Diol Product analysis->end

Caption: General experimental workflow for this compound hydrolysis.

References

Technical Support Center: Solvent Effects on Carvone Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the epoxidation of carvone (B1668592). The information is tailored for professionals in research and development.

Troubleshooting Guides

This section addresses specific experimental challenges in a question-and-answer format.

Issue: Low or No Product Yield

  • Question: My reaction with m-CPBA in dichloromethane (B109758) resulted in a very low yield of the desired 7,8-epoxide. What are the possible causes?

    Answer: Several factors could contribute to a low yield. First, ensure the m-CPBA is fresh; its peroxide content can decrease over time. Incomplete reaction is another possibility; monitor the reaction progress using thin-layer chromatography (TLC). The reaction may require longer reaction times or slightly elevated temperatures, although this may also increase byproduct formation. During the workup, ensure that the aqueous washes with sodium bicarbonate are not too vigorous or prolonged, as this can lead to hydrolysis of the epoxide. Finally, consider the possibility of product loss during purification; carvone epoxides can be volatile, so care should be taken during solvent removal under reduced pressure.

  • Question: I am performing the alkaline hydrogen peroxide epoxidation of carvone in methanol (B129727) and observing a low yield of the 1,2-epoxide. What should I investigate?

    Answer: In the alkaline hydrogen peroxide epoxidation, the concentration of the base is critical. Ensure the sodium hydroxide (B78521) solution is of the correct molarity. The reaction is also temperature-sensitive; maintain the temperature at 0°C during the initial phase as specified in most protocols. A common issue is the decomposition of hydrogen peroxide, so use a fresh, properly stored solution. During the workup, inefficient extraction of the product can also lead to lower yields. Ensure thorough extraction with a suitable organic solvent like dichloromethane.

Issue: Incorrect Regioselectivity

  • Question: I used m-CPBA but obtained the 1,2-epoxide instead of the expected 7,8-epoxide. Why did this happen?

    Answer: This is an unusual outcome as m-CPBA, being an electrophilic reagent, preferentially attacks the more electron-rich exocyclic double bond of carvone.[1][2] Contamination of your starting material or reagents could be a factor. It is also worth verifying the identity of your product using spectroscopic methods like NMR, as misinterpretation of analytical data can occur.

  • Question: My alkaline hydrogen peroxide reaction is yielding the 7,8-epoxide. What is the likely cause?

    Answer: The formation of the 7,8-epoxide under these conditions is highly unexpected, as the nucleophilic hydroperoxide anion selectively attacks the electron-deficient double bond of the α,β-unsaturated ketone.[1][2] Double-check the pH of your reaction mixture; it must be basic for the correct mechanism to operate. Also, confirm that no acidic contaminants are present.

Issue: Formation of Side Products

  • Question: After my m-CPBA epoxidation, I have a significant amount of a byproduct that I suspect is a lactone. How can I avoid this?

    Answer: The formation of a lactone is likely due to a Baeyer-Villiger oxidation of the ketone functionality in carvone, or a rearrangement of the epoxide product. This side reaction can be influenced by the solvent and reaction conditions. The rate of the Baeyer-Villiger reaction can decrease with increasing solvent polarity.[3][4] Therefore, if you are using a non-polar solvent like dichloromethane, you might consider if a more polar, non-protic solvent could minimize this. However, the choice of solvent must also be compatible with the primary epoxidation reaction.

  • Question: In my biocatalytic epoxidation, I'm observing the formation of ketones and aldehydes. How can I improve the selectivity for the epoxide?

    Answer: The formation of ketones and aldehydes suggests over-oxidation or side reactions catalyzed by the enzyme. The choice of solvent can significantly impact the outcome of biocatalytic reactions. In one study, ethyl acetate (B1210297) was found to give a higher conversion to the epoxidized product compared to cyclohexane, acetonitrile, and dichloromethane, where more oxidized byproducts were observed.[1] Optimizing the reaction time is also crucial to prevent over-oxidation.

Issue: Difficult Workup

  • Question: I am experiencing emulsion formation during the aqueous workup of my reaction mixture. How can I resolve this?

    Answer: Emulsions are common when working with biphasic systems, especially after basic washes. To break an emulsion, you can try adding a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous layer. Alternatively, adding a small amount of a different organic solvent might help. In some cases, passing the mixture through a pad of Celite can also be effective.

Frequently Asked Questions (FAQs)

  • Question: What is the fundamental reason for the different regioselectivity observed with m-CPBA and alkaline hydrogen peroxide in the epoxidation of carvone?

    Answer: The difference in regioselectivity is due to the distinct electronic nature of the two reagents and the two double bonds in carvone. The double bond in the isopropenyl group is electron-rich, making it susceptible to attack by electrophilic reagents. m-CPBA is an electrophilic epoxidizing agent, and therefore it selectively reacts with this electron-rich double bond to form the 7,8-epoxide.[1][2] Conversely, the double bond within the cyclohexenone ring is part of an α,β-unsaturated ketone system, making it electron-deficient. Alkaline hydrogen peroxide generates a hydroperoxide anion (HOO⁻), which is a strong nucleophile. This nucleophile preferentially attacks the electron-deficient double bond in a Michael-type addition, leading to the formation of the 1,2-epoxide.[1][2]

  • Question: How does the choice between a protic and an aprotic solvent affect the epoxidation reaction?

    Answer: The solvent can influence the reaction rate and the stability of intermediates. For the alkaline hydrogen peroxide epoxidation, a protic solvent like methanol or ethanol (B145695) is commonly used.[2] These solvents can solvate the ionic species involved in the reaction, such as the hydroperoxide anion and the enolate intermediate. For epoxidations with peroxyacids like m-CPBA, aprotic solvents such as dichloromethane are typically preferred.[5] These solvents are good at dissolving the reactants but do not interfere with the concerted mechanism of the reaction.

  • Question: Can other oxidizing agents be used for the epoxidation of carvone?

    Answer: Yes, other reagents can be used. For instance, magnesium monoperoxyphthalate (MMPP) is another peroxyacid that can be used for the selective epoxidation of the exocyclic double bond.[1] Urea-hydrogen peroxide (UHP) in the presence of a base can also be used for the epoxidation of α,β-unsaturated ketones.[6]

Data Presentation

Table 1: Solvent Effects on Carvone Epoxidation

ReagentSolventProductYield (%)DiastereoselectivityReference
m-CPBADichloromethane(R)-(-)-8-Epoxycarvotanacetone66Not specified[5]
m-CPBADichloromethane(S)-(+)-8-Epoxycarvotanacetone59Not specified[5]
m-CPBADichloromethaneCarvone-7,8-oxide78 (average)Not specified[2]
Alkaline H₂O₂MethanolCarvone-1,2-oxide80 (average)Not specified[2]
Novozym® 435Ethyl Acetateβ-Pinene epoxide40 (conversion)Not specified[1]
Novozym® 435Cyclohexaneβ-Pinene epoxideLower conversionNot specified[1]
Novozym® 435Acetonitrileβ-Pinene epoxideLower conversionNot specified[1]
Novozym® 435Dichloromethaneβ-Pinene epoxideLower conversionNot specified[1]

*Data for β-pinene epoxidation is included to illustrate solvent effects in a similar biocatalytic system.

Experimental Protocols

1. Epoxidation of (R)-(-)-Carvone with m-CPBA in Dichloromethane

This protocol is adapted from a published procedure.[5]

  • Reagents and Materials: (R)-(-)-Carvone, meta-chloroperoxybenzoic acid (m-CPBA, 75%), dichloromethane (CH₂Cl₂), 10% aqueous sodium sulfite (B76179) solution, 10% aqueous sodium carbonate solution, brine, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve (R)-(-)-carvone (e.g., 500 mg) in ice-cold dichloromethane (8 mL).

    • Add a solution of 75% m-CPBA (e.g., 85 mg) in dichloromethane (4 mL) dropwise over 10 minutes while maintaining the temperature at 0°C with an ice bath.

    • Stir the mixture at 0°C for 16 hours, monitoring the reaction progress by TLC.

    • Add 10% aqueous sodium sulfite (1 mL) and stir for 1-2 minutes to quench the excess peroxide.

    • Filter the mixture and wash the solid residue with dichloromethane.

    • Wash the organic phase with 10% aqueous sodium carbonate (3 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the residue by flash chromatography.

2. Epoxidation of (R)-(-)-Carvone with Alkaline Hydrogen Peroxide in Methanol

This protocol is based on a well-established method.[2]

  • Reagents and Materials: (R)-(-)-Carvone, methanol, 35% hydrogen peroxide (H₂O₂), 6 M aqueous sodium hydroxide (NaOH), dichloromethane (CH₂Cl₂), water, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve (R)-(-)-carvone (e.g., 1.5 mL) in methanol (16 mL) and cool the mixture to 0°C in an ice bath.

    • Add 35% hydrogen peroxide (3.0 mL) to the cooled solution.

    • With continuous stirring, add 6 M aqueous NaOH solution (2 mL) dropwise over 1-2 minutes.

    • Stir the mixture at 0°C for 15 minutes, then at room temperature for 20 minutes.

    • Dilute the reaction mixture with dichloromethane (20 mL).

    • Wash the organic solution twice with water (2 x 20 mL) and then with brine.

    • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation.

Mandatory Visualization

Carvone_Epoxidation_Solvent_Effects start Carvone Epoxidation reagent_choice Choice of Reagent start->reagent_choice mcpba Electrophilic Reagent (e.g., m-CPBA) reagent_choice->mcpba Electron-rich Alkene h2o2 Nucleophilic Reagent (e.g., Alkaline H₂O₂) reagent_choice->h2o2 Electron-deficient Alkene solvent_mcpba Solvent Selection (Aprotic) mcpba->solvent_mcpba solvent_h2o2 Solvent Selection (Protic) h2o2->solvent_h2o2 dcm Dichloromethane solvent_mcpba->dcm methanol Methanol solvent_h2o2->methanol product_7_8 7,8-Epoxide (Exocyclic) dcm->product_7_8 product_1_2 1,2-Epoxide (Endocyclic) methanol->product_1_2

Caption: Logical workflow for regioselective carvone epoxidation based on reagent and solvent choice.

References

Technical Support Center: Efficient Carvone Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carvone (B1668592) epoxidation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during the epoxidation of carvone.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a catalyst for carvone epoxidation?

A1: The primary consideration is the desired regioselectivity. Carvone possesses two reactive double bonds: an endocyclic α,β-unsaturated ketone and an exocyclic isopropenyl group. The choice of catalyst and oxidant will determine which double bond is preferentially epoxidized. For epoxidation of the electron-rich exocyclic double bond, electrophilic oxidizing agents like peroxy acids (e.g., m-CPBA) are suitable.[1][2][3] For the electron-deficient endocyclic double bond, nucleophilic systems such as alkaline hydrogen peroxide are typically used.[1][2][4]

Q2: How can I selectively epoxidize the exocyclic double bond of carvone?

A2: To selectively epoxidize the exocyclic (isopropenyl) double bond, a common and effective method is using meta-chloroperoxybenzoic acid (m-CPBA).[1][3] This peroxy acid acts as an electrophilic oxidant and preferentially reacts with the more electron-rich external double bond, leaving the electron-deficient α,β-unsaturated ketone system intact.[1][3] Other peroxy acids like magnesium monoperoxyphthalate (MMPP) can also be used.[1][3]

Q3: Which catalytic system should I use for the epoxidation of the endocyclic (conjugated) double bond?

A3: For selective epoxidation of the endocyclic double bond, a nucleophilic epoxidation system is required. The most common method involves the use of hydrogen peroxide (H₂O₂) in an alkaline medium (e.g., with NaOH).[2][4] This system generates a hydroperoxide anion, which is a nucleophile that attacks the electron-deficient double bond of the α,β-unsaturated ketone.

Q4: Are there any modern catalysts that offer high selectivity for carvone epoxidation?

A4: Yes, metal-organic frameworks (MOFs) have emerged as promising catalysts. For instance, the zirconium-based MOF, Zr-abtc, has demonstrated high activity and selectivity for the epoxidation of the electron-deficient endocyclic double bond of carvone using H₂O₂ as an oxidant.[1] This is attributed to the presence of weak basic sites on the catalyst that facilitate a nucleophilic oxidation mechanism.[1]

Q5: What are the expected yields for carvone epoxidation?

A5: Yields can vary significantly depending on the chosen method and reaction conditions. For the m-CPBA epoxidation of the exocyclic double bond of R-(−)-carvone, yields of around 66% have been reported.[1][3] The epoxidation of the endocyclic double bond using alkaline H₂O₂ can also achieve good yields, with some student experiments reporting ranges from 58% to 95%.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Degraded Oxidant Peroxy acids like m-CPBA can degrade over time. Use a fresh batch or determine the active oxygen content of your current batch via titration. For H₂O₂, ensure it is a fresh, stabilized solution.
Incorrect Reaction Temperature Epoxidation reactions are often temperature-sensitive. For m-CPBA reactions, maintaining a low temperature (e.g., 0 °C) is crucial to prevent side reactions.[3][4] For alkaline H₂O₂ reactions, an initial low temperature followed by room temperature may be required.[4]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction duration.
Catalyst Inactivity If using a heterogeneous catalyst like a MOF, ensure it has been properly activated and stored. For homogeneous catalysts, verify the correct concentration and purity.
Improper Work-up Procedure Epoxides can be sensitive to acidic or basic conditions during work-up, which can lead to ring-opening. Ensure the work-up is performed under appropriate pH conditions.
Issue 2: Poor Regioselectivity (Mixture of Epoxides)
Possible Cause Troubleshooting Step
Incorrect Choice of Oxidant/Catalyst This is the most common cause. Re-evaluate your choice of reagents based on the desired product. Use m-CPBA for the exocyclic epoxide and alkaline H₂O₂ for the endocyclic epoxide.[2][4]
Reaction Temperature Too High Elevated temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature.
Use of an Unselective Catalyst Some metal catalysts may not exhibit high regioselectivity.[5] Refer to literature for catalysts known for high selectivity in carvone epoxidation.
Issue 3: Formation of Byproducts (e.g., Diols from Epoxide Ring-Opening)
Possible Cause Troubleshooting Step
Presence of Water Ensure all glassware is dry and use anhydrous solvents, especially when using catalysts that are sensitive to water.
Acidic or Basic Impurities Traces of acid or base can catalyze the hydrolysis of the epoxide. Purify solvents and reagents if necessary.
Prolonged Reaction Time or High Temperature Over-running the reaction or using excessive heat can promote the degradation of the desired epoxide product. Monitor the reaction closely and work it up as soon as the starting material is consumed.
Inappropriate Work-up Conditions Avoid strongly acidic or basic conditions during the work-up. A neutral wash (e.g., with saturated sodium bicarbonate solution followed by brine) is often recommended.

Catalyst Performance Data

Catalyst/ReagentTarget Double BondOxidantSolventTemperature (°C)Reported Yield (%)Reference
m-CPBAExocyclic-Dichloromethane059-66[1][3]
Alkaline H₂O₂EndocyclicH₂O₂Methanol (B129727)0 to RT58-95[4]
Zr-abtc MOFEndocyclicH₂O₂--High selectivity[1]
Bismuth Triflate-H₂O₂THF40High yields for terpene epoxides[1]

Experimental Protocols

Protocol 1: Selective Epoxidation of the Exocyclic Double Bond using m-CPBA

This protocol is adapted from the literature for the synthesis of (5R)-8-epoxycarvotanacetone.[3]

  • Dissolve carvone (1.0 eq) in ice-cold dichloromethane.

  • In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq of 75% purity) in dichloromethane.

  • Add the m-CPBA solution dropwise to the carvone solution over 10-15 minutes while maintaining the temperature at 0 °C in an ice bath.

  • Stir the reaction mixture at 0 °C for approximately 16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Selective Epoxidation of the Endocyclic Double Bond using Alkaline H₂O₂

This protocol is based on a procedure for the epoxidation of (R)-(−)-carvone.[4]

  • Dissolve (R)-(−)-carvone (1.0 eq) in methanol in a flask and cool to 0 °C in an ice bath.

  • While stirring, add 35% hydrogen peroxide (H₂O₂, ~1.5 eq) to the solution.

  • Slowly add a 6 M aqueous solution of sodium hydroxide (B78521) (NaOH) dropwise, ensuring the temperature remains at 0 °C.

  • Continue stirring at 0 °C for 15 minutes, then allow the mixture to warm to room temperature and stir for an additional 20 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the product via column chromatography as needed.

Visualizations

CarvoneEpoxidation_Workflow cluster_start Starting Material cluster_reagents Reagent Selection cluster_products Regioselective Products Carvone Carvone Reagent1 m-CPBA (Electrophilic) Carvone->Reagent1 Electron-rich double bond Reagent2 Alkaline H₂O₂ (Nucleophilic) Carvone->Reagent2 Electron-deficient double bond Product1 Exocyclic Epoxide Reagent1->Product1 Product2 Endocyclic Epoxide Reagent2->Product2

Caption: Catalyst selection workflow for regioselective carvone epoxidation.

Troubleshooting_Logic Start Experiment Start Problem Poor Yield or Selectivity? Start->Problem CheckReagents Verify Reagent Quality (m-CPBA, H₂O₂) Problem->CheckReagents Low Yield CheckSelectivity Confirm Correct Reagent for Target Problem->CheckSelectivity Wrong Isomer CheckTemp Check Reaction Temperature Control CheckReagents->CheckTemp CheckWorkup Review Work-up Procedure (pH) CheckTemp->CheckWorkup CheckSelectivity->CheckWorkup Solution Optimize Conditions & Rerun CheckWorkup->Solution

Caption: Logic diagram for troubleshooting common carvone epoxidation issues.

References

Technical Support Center: Monitoring Carvone Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of carvone (B1668592) epoxidation reactions.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for monitoring my carvone epoxidation reaction?

A1: The ideal technique depends on your specific needs.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of reaction progress. It's a cost-effective way to quickly check for the consumption of starting material and the appearance of products.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for unambiguous identification of the starting material, desired epoxide product, and potential byproducts. ¹H NMR is particularly useful for quantitative analysis of the reaction mixture.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive technique for separating and identifying volatile components of the reaction mixture. It can be used for both qualitative and quantitative analysis and is particularly useful for detecting and identifying minor byproducts.

  • High-Performance Liquid Chromatography (HPLC): Suitable for quantitative analysis of non-volatile or thermally sensitive compounds. It can be used to separate carvone from its epoxides.[5][6]

Q2: How can I distinguish between the two possible epoxide products of carvone?

A2: The two primary epoxide products result from the oxidation of either the endocyclic (conjugated) double bond or the exocyclic (isopropenyl) double bond. These can be distinguished using spectroscopic methods:

  • ¹H NMR: The chemical shifts of the protons associated with the double bonds are key. Epoxidation of the isopropenyl group will lead to the disappearance of the characteristic signals around 4.7 ppm, while the signal for the proton on the conjugated double bond (around 6.7 ppm) will remain.[3][7] Conversely, epoxidation of the conjugated double bond will cause the signal at ~6.7 ppm to disappear.

  • ¹³C NMR: Similar to ¹H NMR, the disappearance of the signals for the sp² carbons of the reacted double bond will indicate which epoxide has been formed.[3]

Q3: What are some common side reactions or byproducts I should be aware of?

A3: Depending on the reaction conditions, several side reactions can occur:

  • Diol Formation: Over-oxidation or hydrolysis of the epoxide can lead to the formation of the corresponding diol.[8]

  • Rearrangement Products: Under acidic conditions, the epoxide ring can open and rearrange. For instance, rearrangement of a carbocation intermediate can lead to the formation of carvacrol.[7]

  • Incomplete Reaction: Unreacted starting material (carvone) will be present in the final mixture.

Troubleshooting Guides

Thin-Layer Chromatography (TLC)
Problem Possible Cause(s) Solution(s)
Streaking or elongated spots Sample is too concentrated (overloaded). The mobile phase is not suitable for the compounds. The sample is degrading on the silica (B1680970) plate.Dilute the sample before spotting.[9][10] Experiment with different solvent systems of varying polarity. Add a small amount of acid or base to the mobile phase if your compounds are acid or base-sensitive.[4]
Reactant and product spots have very similar Rf values The chosen mobile phase does not provide adequate separation.Try a different solvent system. A co-spot (spotting both the reaction mixture and the starting material in the same lane) can help to resolve closely running spots.[11]
No spots are visible The sample is too dilute. The compounds are not UV-active.Concentrate the sample or spot multiple times in the same location.[10] Use a different visualization technique, such as staining with potassium permanganate (B83412) or an anisaldehyde solution.[11]
Spots remain on the baseline The mobile phase is not polar enough.Increase the polarity of the solvent system.[4]
Spots run with the solvent front The mobile phase is too polar.Decrease the polarity of the solvent system.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Possible Cause(s) Solution(s)
Overlapping peaks in the product spectrum The solvent used does not provide good dispersion of the signals.Try a different NMR solvent (e.g., benzene-d₆ instead of CDCl₃) to alter the chemical shifts.[12]
Broad peaks in the spectrum Poor shimming of the NMR spectrometer. The sample is not fully dissolved or is too concentrated.Re-shim the instrument. Ensure the sample is completely dissolved and at an appropriate concentration.[12]
Presence of unexpected peaks Impurities in the starting material or solvent. Formation of byproducts.Run an NMR of the starting material and solvent to identify any impurity peaks. Compare the spectrum to known spectra of potential byproducts.
Inaccurate integrations Overlapping peaks. The presence of a residual solvent peak in the region of interest.If peaks overlap, try a different solvent to improve separation. Choose a solvent whose residual peak does not interfere with the signals of interest.[12]
Reaction appears incomplete, but TLC shows full conversion The NMR sample may not be representative of the bulk reaction mixture. NMR is generally less sensitive than TLC for detecting trace amounts of starting material.Ensure the sample taken for NMR is homogeneous. Rely on NMR for quantitative assessment and TLC for a qualitative check.
Gas Chromatography-Mass Spectrometry (GC-MS)
Problem Possible Cause(s) Solution(s)
Co-elution of carvone and its epoxides The GC column and/or temperature program are not optimized for the separation of these isomers.Use a GC column with a different stationary phase to improve selectivity.[13] Optimize the oven temperature program (e.g., use a slower ramp rate).[13]
Peak tailing Active sites in the GC inlet or column. The sample concentration is too high.Use a deactivated inlet liner.[13] Dilute the sample before injection.
Ghost peaks (peaks appearing in blank runs) Carryover from a previous injection. Contamination of the syringe or inlet.Bake out the column and inlet. Clean the syringe.
Analyte degradation The inlet temperature is too high, causing thermal degradation of the epoxide.Lower the inlet temperature. Use a deactivated liner to minimize catalytic degradation.[13]
Difficulty in distinguishing isomers by mass spectra Isomers often have very similar fragmentation patterns.Rely on chromatographic separation (retention time) for identification. Compare the mass spectra to a library or a known standard if available.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause(s) Solution(s)
Poor separation of carvone and its epoxides The mobile phase composition is not optimal. The column is not suitable for the separation.Adjust the ratio of organic solvent to water in the mobile phase. Try a different column with a different stationary phase (e.g., C18, Phenyl).
Peak fronting or tailing Column overload. Inappropriate mobile phase pH for ionizable compounds.Reduce the injection volume or sample concentration. Adjust the pH of the mobile phase with a suitable buffer.
Irreproducible retention times Fluctuations in mobile phase composition or column temperature. Column degradation.Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature control. Replace the column if it is old or has been subjected to harsh conditions.
Baseline drift The column is not properly equilibrated with the mobile phase. Contamination in the mobile phase or detector.Flush the column with the mobile phase until the baseline is stable. Use high-purity solvents and filter the mobile phase.

Experimental Protocols & Data

TLC Monitoring Protocol
  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom.

  • Spotting:

    • Dissolve a small amount of your starting material (carvone) in a suitable solvent (e.g., ethyl acetate) to create a reference spot.

    • Withdraw a small aliquot of your reaction mixture using a capillary tube.

    • Spot the starting material and the reaction mixture on the origin line in separate lanes. A co-spot lane (spotting both the reaction mixture and starting material on top of each other) is highly recommended.[11]

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexanes). Ensure the solvent level is below the origin line. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a chemical stain such as potassium permanganate.

  • Analysis: The disappearance of the starting material spot and the appearance of a new spot(s) indicate that the reaction is progressing. The Rf value of the product is typically different from that of the starting material.

¹H NMR Data for Carvone and its Epoxides

(Note: Chemical shifts (δ) are approximate and can vary depending on the solvent and spectrometer.)

CompoundKey ¹H NMR Signals (ppm)Interpretation
(R)-(-)-Carvone~6.7 (m, 1H), ~4.7 (m, 2H), ~1.7 (s, 3H)Proton on conjugated C=C, protons on isopropenyl C=C, methyl protons.[3]
Carvone-7,8-oxide (epoxidation of isopropenyl group)~6.7 (m, 1H), ~2.7 (m, 2H), ~1.3 (s, 3H)Proton on conjugated C=C remains, isopropenyl signals disappear, new signals for epoxide protons appear.[3]
Carvone-1,2-oxide (epoxidation of conjugated double bond)~4.7 (m, 2H), ~3.5 (s, 1H), ~1.4 (s, 3H)Protons on isopropenyl C=C remain, conjugated C=C proton signal disappears, new signal for epoxide proton appears.[3]

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Carvone Epoxidation Reaction cluster_sampling Sampling cluster_analysis Analytical Monitoring cluster_decision Decision cluster_outcome Outcome Reaction Reaction Vessel Sample Take Aliquot Reaction->Sample TLC TLC Analysis Sample->TLC NMR NMR Spectroscopy Sample->NMR GCMS GC-MS Analysis Sample->GCMS HPLC HPLC Analysis Sample->HPLC Decision Reaction Complete? TLC->Decision NMR->Decision GCMS->Decision HPLC->Decision Continue Continue Reaction Decision->Continue No Workup Proceed to Workup Decision->Workup Yes Continue->Sample

Caption: Workflow for monitoring carvone epoxidation progress.

Troubleshooting_Decision_Tree Start Unexpected Analytical Result CheckMethod Is the analytical method validated? Start->CheckMethod ReviewProtocol Review and optimize analytical protocol (e.g., TLC solvent, GC temperature) CheckMethod->ReviewProtocol No CheckPurity Are starting materials pure? CheckMethod->CheckPurity Yes ReviewProtocol->Start PurifySM Purify starting materials CheckPurity->PurifySM No SideReaction Potential side reaction or degradation? CheckPurity->SideReaction Yes PurifySM->Start AnalyzeByproducts Characterize byproducts (e.g., using MS, 2D NMR) SideReaction->AnalyzeByproducts Yes ConsultLit Consult literature for similar issues SideReaction->ConsultLit No AdjustConditions Adjust reaction conditions (temperature, time, stoichiometry) AnalyzeByproducts->AdjustConditions AdjustConditions->Start

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: Carvone Epoxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of carvone (B1668592) epoxide synthesis, tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the workup and purification of carvone epoxide synthesized via m-chloroperoxybenzoic acid (m-CPBA).

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation (Confirmed by TLC) 1. Inactive m-CPBA. 2. Insufficient reaction time or incorrect temperature. 3. Degradation of starting material.1. Use fresh or properly stored m-CPBA. Peroxides can degrade over time. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred at 0°C for at least 16 hours. 3. Ensure the starting carvone is pure.
Presence of a Highly Polar Byproduct (Streaking or Spot at Baseline on TLC) 1. Incomplete quenching of excess m-CPBA. 2. Presence of m-chlorobenzoic acid (a byproduct of the m-CPBA reaction).1. During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove the acidic byproduct.[1] 2. Repeat the NaHCO₃ wash. If the byproduct persists, it can be removed during flash chromatography as it is very polar.[2]
Multiple Spots on TLC Close to the Product Spot 1. Formation of diastereomers. 2. Presence of unreacted starting material. 3. Formation of side products (e.g., carvacrol (B1668589) due to rearrangement).[3]1. The epoxidation of carvone with m-CPBA is often not stereoselective, leading to diastereomers which may be difficult to separate by standard chromatography.[3] 2. If the reaction has not gone to completion, purify the mixture using flash chromatography to separate the product from the starting material. 3. Optimize reaction conditions (e.g., maintain low temperature) to minimize side reactions. Purification by flash chromatography may be required.
Difficulty in Purifying the Product by Flash Chromatography 1. Inappropriate solvent system. 2. Co-elution of impurities. 3. Product is unstable on silica (B1680970) gel.1. Use a solvent system that gives a good separation and an Rf value of ~0.3 for the product on TLC. A common solvent system is a mixture of hexanes and ethyl acetate (B1210297).[4][5] 2. If impurities co-elute with the product, try a different solvent system or consider an alternative purification method like preparative TLC or distillation. 3. If the epoxide is sensitive to the acidic nature of silica gel, consider using neutral alumina (B75360) for chromatography.
Low Yield After Purification 1. Loss of product during aqueous workup (e.g., formation of emulsions). 2. Inefficient extraction. 3. Degradation of the product during purification.1. To break emulsions, add brine (saturated NaCl solution) to the separatory funnel. 2. Ensure thorough extraction from the aqueous layer by performing multiple extractions with an appropriate organic solvent (e.g., dichloromethane). 3. Avoid prolonged exposure of the epoxide to acidic conditions. Neutralize the crude product before chromatography if necessary.

Frequently Asked Questions (FAQs)

Q1: How do I properly quench the excess m-CPBA after the reaction?

A1: Excess m-CPBA and its acidic byproduct, m-chlorobenzoic acid, can be removed by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium bisulfite (NaHSO₃).[6] This should be done during the aqueous workup until the cessation of gas evolution (CO₂) is observed, indicating that the acid has been neutralized.

Q2: What is a suitable solvent system for the flash chromatography purification of this compound?

A2: A good starting point for developing a solvent system for flash chromatography is a mixture of hexanes and ethyl acetate.[4][7] The optimal ratio should be determined by TLC analysis to achieve an Rf value of approximately 0.3 for the this compound.[5] A typical reported system is a 10:1 mixture of hexane/ethyl acetate.[4]

Q3: My NMR spectrum shows a mixture of diastereomers. How can I separate them?

A3: The epoxidation of carvone with m-CPBA can lead to the formation of diastereomers, which are often difficult to separate by standard flash chromatography.[3] It may be possible to achieve separation with careful optimization of the chromatography conditions (e.g., using a different solvent system or a high-performance column). In some cases, the mixture of diastereomers is carried on to the next synthetic step.[3]

Q4: Can I use a different oxidizing agent instead of m-CPBA?

A4: Yes, other peroxyacids like magnesium monoperoxyphthalate (MMPP) can also be used for the selective epoxidation of the external double bond of carvone.[3] The choice of reagent may influence the stereoselectivity and yield of the reaction.

Q5: What are the key safety precautions when working with m-CPBA?

A5: m-CPBA is a strong oxidizing agent and can be explosive, especially when dry or subjected to shock or friction. It is typically supplied wetted with water to reduce its hazardous nature. Always handle it with care in a well-ventilated fume hood, and avoid contact with flammable materials. Consult the Safety Data Sheet (SDS) before use.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from published literature procedures.[3]

Materials:

  • (R)-(-)-Carvone

  • m-Chloroperoxybenzoic acid (m-CPBA, ~75%)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: Dissolve (R)-(-)-carvone (1.0 eq) in ice-cold dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of m-CPBA: In a separate flask, prepare a solution of m-CPBA (1.1-1.5 eq) in dichloromethane. Add this solution dropwise to the stirring carvone solution at 0°C over 10-20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 16 hours).

  • Workup - Quenching: Once the reaction is complete, quench the excess m-CPBA by washing the reaction mixture with a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and add the NaHCO₃ solution. Gently swirl and vent frequently to release the generated CO₂ gas. Repeat the wash until no more gas evolves.

  • Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data Summary

Parameter Value Reference
Typical Yield57% - 91%[4]
(R)-(-)-Carvone to m-CPBA Molar Ratio1 : 1.1 - 1.5[8]
Reaction Temperature0 °C[3][4]
Reaction Time16 hours[3][4]
TLC Rf of this compound~0.46 (in 10:1 hexane/ethyl acetate)[4]

Visualizations

Workup_Procedure cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_isolation Isolation & Purification Reaction Completed Reaction (this compound, m-CPBA, m-CBA in DCM) Quench Quench with sat. NaHCO₃ (aq) in a separatory funnel Reaction->Quench Transfer Wash_H2O Wash with Water Quench->Wash_H2O Separate layers Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry organic layer (e.g., MgSO₄) Wash_Brine->Dry Separate layers Concentrate Concentrate in vacuo Dry->Concentrate Filter Chromatography Flash Chromatography Concentrate->Chromatography Crude Product Pure_Product Pure this compound Chromatography->Pure_Product Troubleshooting_Carvone_Epoxide cluster_tlc TLC Analysis cluster_solutions Solutions cluster_purification Purification Issues Start Problem Encountered During Workup TLC_Check Analyze crude reaction by TLC Start->TLC_Check Multiple_Spots Multiple Spots Observed? TLC_Check->Multiple_Spots Polar_Spot Highly Polar Spot / Streaking? Multiple_Spots->Polar_Spot Yes Purification_Problem Difficulty with Flash Chromatography? Multiple_Spots->Purification_Problem No Check_Completion Check for starting material. If present, reaction is incomplete. Polar_Spot->Check_Completion No Incomplete_Quench Incomplete quenching of m-CPBA/ presence of m-chlorobenzoic acid. Repeat NaHCO₃ wash. Polar_Spot->Incomplete_Quench Yes Diastereomers Spots close together? Likely diastereomers. Optimize chromatography. Check_Completion->Diastereomers Optimize_Solvent Optimize solvent system based on TLC (Rf ~0.3). Purification_Problem->Optimize_Solvent Yes Coelution Co-eluting impurities? Try a different solvent system or purification method. Optimize_Solvent->Coelution

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Carvone Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of carvone (B1668592) epoxide is crucial for various applications, from assessing the purity of synthesized batches to studying its metabolic fate. The choice of analytical methodology can significantly impact the reliability and efficiency of these measurements. This guide provides an objective comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), for the quantitative analysis of carvone epoxide, supported by experimental data adapted from validated methods for structurally similar terpene epoxides.

Comparison of Analytical Method Performance

The following table summarizes the key performance parameters for hypothetical validated GC-MS and HPLC-UV methods for the determination of this compound. The data is based on validated methods for structurally analogous compounds to provide a realistic comparison.[1][2][3]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
**Linearity (R²) **≥ 0.99[1][2]≥ 0.995
Linear Range 5 - 250 ng/mL[1][2]0.25 - 50 µM
Limit of Detection (LOD) 1.06 ng/mL[1][2]~0.1 µM
Limit of Quantification (LOQ) 5.00 ng/mL[1]~0.3 µM
Precision (%RSD) ≤ 6.3%[1][2]< 5%
Accuracy (% Recovery) 94.6 - 105.4%[1]≥ 94%[3]
Analysis Time ~38 minutes per sample[1]~20 minutes per sample
Selectivity High (based on mass-to-charge ratio)Moderate (based on UV absorbance)
Sample Volatility Requirement RequiredNot required
Derivatization Not typically requiredMay be required for enhanced sensitivity[3]

Methodology Comparison

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds.[4] When coupled with a Mass Spectrometer (MS), it provides high selectivity and sensitivity, making it well-suited for the analysis of terpenes and their derivatives like this compound. High-Performance Liquid Chromatography (HPLC), on the other hand, separates compounds in a liquid mobile phase, making it suitable for a wider range of compounds, including those that are non-volatile or thermally sensitive.[4]

The choice between GC-MS and HPLC-UV for this compound analysis will depend on the specific requirements of the study. GC-MS offers excellent sensitivity and selectivity without the need for derivatization. HPLC-UV is a robust and widely available technique, and while it may require derivatization to achieve comparable sensitivity to GC-MS for certain epoxides, it is advantageous for compounds that are not amenable to gas chromatography.

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a validated method for the quantitative analysis of alpha-pinene (B124742) oxide, a structurally similar terpene epoxide.[1][2]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate.

  • Create a series of calibration standards by serially diluting the stock solution.

  • For analysis in a biological matrix (e.g., plasma), a liquid-liquid extraction is performed. To 100 µL of the sample, add an internal standard (e.g., limonene (B3431351) oxide) and the extraction solvent. Vortex and centrifuge to separate the organic layer.

  • Transfer the organic layer to a new vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Mass Spectrometer: Agilent MS system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 50°C, hold for 2 minutes.

    • Ramp at 10°C/min to 200°C.

    • Ramp at 20°C/min to 300°C and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound and the internal standard.

3. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to the internal standard.

  • A calibration curve is generated by plotting the peak area ratio against the concentration of the standards.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is a hypothetical method based on a validated approach for the analysis of epoxides via derivatization to enhance UV detection.[3]

1. Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in acetonitrile (B52724).

  • Create a series of calibration standards by serially diluting the stock solution.

  • Derivatization: To a known volume of the sample or standard, add a solution of a derivatizing agent (e.g., N,N-diethyldithiocarbamate) and heat at 60°C for 20 minutes. This reaction introduces a chromophore to the this compound molecule, enhancing its UV absorbance.[3]

  • Acidify the reaction mixture to stop the reaction and decompose the excess reagent.

  • The derivatized sample is then ready for HPLC analysis.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Shimadzu LC-20A series or equivalent, with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Set to the absorbance maximum of the derivatized this compound (e.g., 278 nm for the DTC derivative).[3]

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Quantification is based on the peak area of the derivatized analyte.

  • A calibration curve is constructed by plotting the peak area against the concentration of the derivatized standards.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation Stock Stock Solution Cal_Standards Calibration Standards Stock->Cal_Standards Chromatography Chromatographic Separation (GC or HPLC) Cal_Standards->Chromatography Sample_Matrix Sample in Matrix Extraction Extraction / Derivatization Sample_Matrix->Extraction Extraction->Chromatography Detection Detection (MS or UV) Chromatography->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision LOD_LOQ LOD & LOQ Detection->LOD_LOQ Selectivity Selectivity Detection->Selectivity

Caption: Workflow for Analytical Method Validation of this compound.

G cluster_gcms GC-MS cluster_hplcuv HPLC-UV Title Choice of Analytical Method for this compound GCMS_Adv Advantages: - High Selectivity - High Sensitivity - No Derivatization Needed HPLC_Adv Advantages: - Broad Applicability - No Volatility Requirement - Robust & Common GCMS_Disadv Disadvantages: - Requires Volatility - Potential for Thermal Degradation HPLC_Disadv Disadvantages: - Lower Selectivity - May Require Derivatization for High Sensitivity

References

A Comparative Analysis of the Biological Activities of Carvone Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological properties of carvone (B1668592) epoxide, offering a comparative analysis with its parent compound, carvone, and its enantiomers. This document synthesizes experimental data on its anti-inflammatory, antinociceptive, antimicrobial, and anticancer activities, providing detailed experimental protocols and insights into its mechanisms of action.

Carvone epoxide, a monoterpene derivative of carvone, has garnered significant interest in the scientific community for its diverse biological activities. This guide provides a comparative study of these activities, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to support further research and drug development endeavors.

Anti-inflammatory and Antinociceptive Activities

This compound has demonstrated notable anti-inflammatory and antinociceptive (pain-relieving) effects in preclinical studies. These properties are often compared to its precursor, carvone, and other derivatives.

Comparative Efficacy
CompoundAssaySpeciesDose/ConcentrationEffect
α,β-Epoxy-carvoneAcetic acid-induced writhingMice100, 200, 300 mg/kg (i.p.)Significant reduction in writhing[1]
α,β-Epoxy-carvoneFormalin test (second phase)Mice200, 300 mg/kg (i.p.)Reduction in nociception[1]
α,β-Epoxy-carvoneHot-plate testMice100, 200, 300 mg/kg (i.p.)Increased response latency[1]
α,β-Epoxy-carvoneAcetic acid-induced vascular permeabilityMice300 mg/kg (i.p.)Inhibition of increased permeability[1]
(-)-CarvoneNerve excitability (ex vivo)FrogIC50 = 10.70 ± 0.07 mMReduced nerve excitability
(+)-CarvoneNerve excitability (ex vivo)FrogIC50 = 8.70 ± 0.05 mMMore potent reduction in nerve excitability than (-)-carvone
Mechanism of Action: Opioidergic System Involvement

The antinociceptive effect of α,β-epoxy-carvone is suggested to be mediated, at least in part, through the activation of the opioidergic system. This was demonstrated by the reversal of its analgesic effect in the hot-plate test by naloxone, a non-selective opioid receptor antagonist.[1]

opioidergic_pathway This compound This compound Opioid Receptor Opioid Receptor This compound->Opioid Receptor Binds to and activates G-protein signaling G-protein signaling Opioid Receptor->G-protein signaling Adenylyl Cyclase (Inhibition) Adenylyl Cyclase (Inhibition) G-protein signaling->Adenylyl Cyclase (Inhibition) ↓ cAMP ↓ cAMP Adenylyl Cyclase (Inhibition)->↓ cAMP ↓ Neuronal Excitability ↓ Neuronal Excitability ↓ cAMP->↓ Neuronal Excitability Analgesia Analgesia ↓ Neuronal Excitability->Analgesia

Opioidergic pathway in this compound-induced analgesia.
Experimental Protocols

Acetic Acid-Induced Writhing Test: This test evaluates peripheral analgesic activity.

  • Male Swiss albino mice are randomly divided into groups.

  • Test compounds (e.g., this compound at 100, 200, 300 mg/kg), a vehicle control, or a standard drug are administered intraperitoneally (i.p.).

  • After a set time (e.g., 30 minutes), a 0.6-1% solution of acetic acid is injected i.p. to induce abdominal constrictions (writhing).

  • The number of writhes is counted for a specific period (e.g., 20-30 minutes), starting 5 minutes after the acetic acid injection.

  • A reduction in the number of writhes compared to the control group indicates an analgesic effect.

Hot-Plate Test: This method assesses central antinociceptive activity.

  • Mice are placed on a heated plate maintained at a constant temperature (e.g., 50-55°C).

  • The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

  • A cut-off time is set to prevent tissue damage.

  • Test compounds are administered, and the latency is measured at different time points (e.g., 30, 60, 120 minutes) post-administration.

  • An increase in the response latency indicates a central analgesic effect.

Antimicrobial Activity

Carvone and its derivatives, including this compound, have been shown to possess activity against a range of microorganisms. The mechanism is often attributed to the disruption of the microbial cell membrane.

Comparative Efficacy
CompoundMicroorganismAssayResult (MIC/MFC/MBC in mg/mL)
α,β-Epoxy-carvoneCandida kruseiBroth microdilutionModerate activity[2]
α,β-Epoxy-carvoneCandida tropicalis, Candida parapsilosisBroth microdilutionWeak activity[2]
(+)-CarvoneCandida kruseiBroth microdilutionModerate activity (0.625)[2]
(+)-CarvoneCandida albicansBroth microdilutionActive (MIC/MFC: 0.312)[2]
(-)-CarvoneCandida albicansBroth microdilutionActive (MIC/MFC: 0.625)[2]
(-)-CarvoneEscherichia coliBroth microdilutionActive[2]
R-carvoneMethicillin-resistant Staphylococcus aureus (MRSA)Broth microdilutionMIC: 500-1000 µg/mL[3]
S-carvoneMethicillin-resistant Staphylococcus aureus (MRSA)Broth microdilutionMIC: 500-1000 µg/mL[3]
Mechanism of Action: Cell Membrane Disruption

The lipophilic nature of monoterpenes like carvone and its epoxide allows them to partition into the lipid bilayer of microbial cell membranes. This can lead to a loss of membrane integrity, increased permeability, and ultimately, cell death.[3]

antimicrobial_mechanism cluster_membrane Bacterial Cell Membrane Lipid Bilayer Hydrophilic Heads Hydrophobic Tails Membrane Disruption Membrane Disruption Lipid Bilayer->Membrane Disruption This compound This compound This compound->Lipid Bilayer:t Intercalates into Increased Permeability Increased Permeability Membrane Disruption->Increased Permeability Leakage of Cellular Contents Leakage of Cellular Contents Increased Permeability->Leakage of Cellular Contents Cell Death Cell Death Leakage of Cellular Contents->Cell Death

Proposed antimicrobial mechanism of this compound.
Experimental Protocol

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution):

  • A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Anticancer Activity

While more research is available on the anticancer properties of carvone, preliminary evidence suggests that this compound also possesses cytotoxic effects against cancer cells. The proposed mechanisms for carvone often involve the induction of apoptosis and cell cycle arrest.

Comparative Efficacy
CompoundCell LineAssayResult (IC50)
CarvoneMyeloma (KMS-5)MTT20 µM[4][5]
This compoundHuman Lung CarcinomaNot specifiedInhibits proliferation and induces apoptosis[6]
Mechanism of Action: p38 MAPK Pathway Inhibition (for Carvone)

Studies on carvone have shown that its anticancer effects in myeloma cells are mediated through the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to apoptosis and cell cycle arrest.[4][7][8] While the specific pathway for this compound is yet to be fully elucidated, it may share similar mechanisms.

anticancer_pathway Carvone Carvone p38 MAPK Pathway p38 MAPK Pathway Carvone->p38 MAPK Pathway Inhibits Apoptosis Induction Apoptosis Induction p38 MAPK Pathway->Apoptosis Induction Leads to Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) p38 MAPK Pathway->Cell Cycle Arrest (G2/M) Leads to Inhibition of Cell Proliferation Inhibition of Cell Proliferation Apoptosis Induction->Inhibition of Cell Proliferation Cell Cycle Arrest (G2/M)->Inhibition of Cell Proliferation

Anticancer mechanism of carvone via p38 MAPK pathway.
Experimental Protocol

MTT Assay for Cytotoxicity:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion

This compound exhibits a promising spectrum of biological activities, including anti-inflammatory, antinociceptive, antimicrobial, and potential anticancer effects. While direct comparative data between its enantiomers are still limited, the available evidence suggests that it is a valuable lead compound for further investigation. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers to build upon in the quest for novel therapeutic agents. Future studies should focus on elucidating the specific mechanisms of action of this compound's enantiomers and evaluating their efficacy and safety in more advanced preclinical models.

References

A Spectroscopic Showdown: Unmasking the Isomers of Carvone Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of carvone-1,2-epoxide and the diastereomers of carvone-7,8-epoxide, providing researchers, scientists, and drug development professionals with critical data for their identification and characterization.

The epoxidation of carvone (B1668592), a naturally occurring monoterpene, can yield three distinct isomers: carvone-1,2-epoxide and the two diastereomers of carvone-7,8-epoxide, namely (5R,7S)-7,8-epoxycarvone and (5R,7R)-7,8-epoxycarvone. The subtle differences in the spatial arrangement of the epoxide ring in these isomers lead to unique spectroscopic properties. This guide provides a comprehensive comparison of these isomers based on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data to aid in their unambiguous identification.

Molecular Structures of Carvone Epoxide Isomers

The regioselectivity of the epoxidation of (R)-(-)-carvone determines whether the epoxide forms across the endocyclic double bond (C1-C2) or the exocyclic double bond (C7-C8). Epoxidation of the endocyclic double bond results in carvone-1,2-epoxide. In contrast, epoxidation of the exocyclic double bond can occur from two different faces, leading to the formation of two diastereomers: (5R,7S)-7,8-epoxycarvone and (5R,7R)-7,8-epoxycarvone.

Carvone_Epoxide_Isomers Molecular Structures of this compound Isomers cluster_carvone (R)-(-)-Carvone cluster_isomers This compound Isomers carvone epoxide_1_2 Carvone-1,2-epoxide carvone->epoxide_1_2 Epoxidation at C1-C2 epoxide_7_8_S (5R,7S)-7,8-epoxycarvone carvone->epoxide_7_8_S Epoxidation at C7-C8 (pro-S face) epoxide_7_8_R (5R,7R)-7,8-epoxycarvone carvone->epoxide_7_8_R Epoxidation at C7-C8 (pro-R face)

Structures of Carvone and its Epoxide Isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy is a powerful tool for elucidating the structural differences between the this compound isomers. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the vicinity of the epoxide ring are particularly informative.

¹H NMR Data Comparison

The proton NMR spectra exhibit distinct differences in the chemical shifts of the protons on and adjacent to the epoxide ring. For the 7,8-epoxide diastereomers, the protons of the epoxide ring (H-8) appear as doublets with a characteristic geminal coupling. The chemical shifts of these protons and the adjacent H-5 proton are key to differentiating between the (5R,7S) and (5R,7R) isomers.[1] In carvone-1,2-epoxide, the disappearance of the vinyl proton signal at C-2 and the appearance of a new signal for the proton at the epoxide ring are characteristic.

Proton (5R,7S)-7,8-epoxycarvone (δ, ppm, J, Hz) [1](5R,7R)-7,8-epoxycarvone (δ, ppm, J, Hz) [1]Carvone-1,2-epoxide (δ, ppm)
H-36.72 (m)6.73 (m)~3.4 (s)
H-52.06 (m)2.06 (m)~2.7 (m)
H-6a2.58 (m)2.55 (m)~2.5 (m)
H-6b2.51 (m)2.17 (m)~2.0 (m)
H-8a2.65 (d, 4.6)2.72 (d, 4.5)-
H-8b2.61 (d, 4.6)2.58 (d, 4.5)-
H-9 (CH₃)1.29 (s)1.31 (s)1.71 (s)
H-10 (CH₃)1.77 (s)1.76 (s)1.41 (s)
¹³C NMR Data Comparison

The carbon NMR spectra also provide clear distinguishing features. The chemical shifts of the carbons in the epoxide ring (C-7 and C-8 for the 7,8-isomers; C-1 and C-2 for the 1,2-isomer) are significantly different from the corresponding carbons in the parent carvone molecule.

Carbon (5R,7S)-7,8-epoxycarvone (δ, ppm) [1](5R,7R)-7,8-epoxycarvone (δ, ppm) [1]Carvone-1,2-epoxide (δ, ppm)
C-1144.2144.1~60
C-2135.6135.6~62
C-3198.2199.1200.4
C-441.340.742.1
C-540.439.928.1
C-627.727.939.8
C-758.057.9146.9
C-852.952.4110.0
C-9 (CH₃)18.419.020.6
C-10 (CH₃)15.715.715.8

Infrared (IR) Spectroscopy Comparison

IR spectroscopy highlights the changes in functional groups upon epoxidation. The most significant changes are observed in the C=C and C-O stretching regions.

Functional Group (5R,7S)-7,8-epoxycarvone (cm⁻¹) [1](5R,7R)-7,8-epoxycarvone (cm⁻¹) [1]Carvone-1,2-epoxide (cm⁻¹)
C=O (conjugated ketone)16671667~1710 (non-conjugated)
C=C (endocyclic)~1620~1620Absent
C-O (epoxide)~901, 834~901, 834~880, 840
C-H (sp²)~3080~3080Absent
C-H (sp³)2980, 29242980, 2924~2960, 2920

The key difference for carvone-1,2-epoxide is the shift of the carbonyl stretching frequency to a higher wavenumber (~1710 cm⁻¹) due to the loss of conjugation with the endocyclic double bond. The characteristic C=C stretching band of the endocyclic double bond also disappears. The 7,8-epoxide diastereomers show very similar IR spectra, with the conjugated ketone carbonyl stretch remaining around 1667 cm⁻¹. The presence of epoxide C-O stretching bands around 900-830 cm⁻¹ is a common feature for all isomers.

Mass Spectrometry (MS) Comparison

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. All three isomers have the same molecular formula (C₁₀H₁₄O₂) and therefore the same molecular ion peak (m/z = 166). However, their fragmentation patterns can differ due to the different locations of the epoxide ring, which influences the stability of the resulting fragment ions.

Fragment (m/z) Proposed Structure (5R,7S)-7,8-epoxycarvone (Relative Abundance) (5R,7R)-7,8-epoxycarvone (Relative Abundance) Carvone-1,2-epoxide (Relative Abundance)
166[M]⁺ModerateModerateModerate
151[M - CH₃]⁺PresentPresentPresent
123[M - C₃H₅O]⁺SignificantSignificantMinor
109[M - C₄H₇O]⁺SignificantSignificantSignificant
95[C₇H₁₁O]⁺Base PeakBase PeakSignificant
82[C₅H₆O]⁺SignificantSignificantBase Peak
67[C₅H₇]⁺SignificantSignificantSignificant
43[C₃H₇]⁺SignificantSignificantSignificant

For the 7,8-epoxide diastereomers, the fragmentation is expected to be similar, with the base peak often observed at m/z 95. In contrast, for carvone-1,2-epoxide, a prominent peak at m/z 82, corresponding to a retro-Diels-Alder fragmentation of the cyclohexenone ring, is often the base peak.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound isomers.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified epoxide isomer in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR (Optional): For complete assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For solid samples, a KBr pellet can be prepared.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV as a standard method.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to identify characteristic fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.[1]

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown this compound isomer.

Isomer_Identification_Workflow Workflow for this compound Isomer Identification start Unknown this compound Sample ms Mass Spectrometry (MS) start->ms mol_weight Molecular Ion at m/z 166? ms->mol_weight ir Infrared (IR) Spectroscopy ir_carbonyl C=O stretch ~1710 cm⁻¹? ir->ir_carbonyl nmr NMR Spectroscopy (¹H & ¹³C) nmr_epoxide_protons Epoxide protons at ~2.6-2.7 ppm? nmr->nmr_epoxide_protons mol_weight->start No mol_weight->ir Yes ir_carbonyl->nmr No isomer_1_2 Identified as Carvone-1,2-epoxide ir_carbonyl->isomer_1_2 Yes nmr_epoxide_protons->start No isomer_7_8 Identified as a Carvone-7,8-epoxide nmr_epoxide_protons->isomer_7_8 Yes end Identification Complete isomer_1_2->end nmr_diastereomer Compare ¹H NMR shifts of H-8 and H-5 with reference data isomer_7_8->nmr_diastereomer isomer_7_8_S Identified as (5R,7S)-7,8-epoxycarvone nmr_diastereomer->isomer_7_8_S isomer_7_8_R Identified as (5R,7R)-7,8-epoxycarvone nmr_diastereomer->isomer_7_8_R isomer_7_8_S->end isomer_7_8_R->end

Spectroscopic workflow for isomer identification.

References

A Comparative Guide to Catalytic Systems for Carvone Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective epoxidation of carvone (B1668592), a readily available monoterpene from spearmint and caraway, is a critical transformation for the synthesis of valuable chiral building blocks used in the pharmaceutical and fragrance industries. The presence of two distinct carbon-carbon double bonds in carvone—an electron-deficient α,β-unsaturated ketone (C1-C2) and an electron-rich trisubstituted exocyclic double bond (C8-C9)—presents a significant challenge in achieving high regioselectivity. This guide provides a comparative overview of various catalytic systems employed for carvone epoxidation, supported by experimental data, to aid researchers in selecting the optimal system for their specific needs.

Performance Comparison of Catalytic Systems

The choice of catalyst and oxidant dictates the regioselectivity of carvone epoxidation. Traditional methods often employ stoichiometric peroxy acids, which can be expensive and generate significant waste.[1] Modern catalytic approaches offer greener and more selective alternatives. The following table summarizes the performance of representative catalytic systems.

Catalyst SystemOxidantSolventTemp. (°C)Time (h)Carvone Conv. (%)8,9-Epoxide Selectivity (%)1,2-Epoxide Selectivity (%)Yield (%)Reference
m-CPBA-CH2Cl2013-16-HighLow66[2]
Alkaline H2O2H2O2Methanol (B129727)/WaterRT0.5-LowHigh-[3]
Zr-abtc (MOF)H2O2---HighLowHigh-[2]
HydrotalcitesH2O2-------[1]
Quinidine (Organocatalyst)NBS, H2OCH2Cl2RT144---up to 57 (bromoester intermediate)[1][4]
Proline (Organocatalyst)NBS, H2OCH2Cl2RT144---up to 36 (bromoester intermediate)[1][4]
Cytochrome P450cin (Biocatalyst)-----Mixture--[1]

Note: "High" and "Low" are used where specific quantitative data was not available in the initial search results. The yield for organocatalysts refers to the bromoester intermediate.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key catalytic systems.

Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This method selectively epoxidizes the electron-rich exocyclic double bond of carvone.[3]

Procedure:

  • Dissolve (R)-(-)-carvone in dichloromethane (B109758) (CH2Cl2) in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 13-16 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) (Na2SO3).

  • Separate the organic layer, wash with saturated sodium bicarbonate (NaHCO3) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the resulting carvone-8,9-oxide (historically referred to as 7,8-oxide) by column chromatography.

Epoxidation with Alkaline Hydrogen Peroxide

This classic method favors the epoxidation of the electron-deficient α,β-unsaturated double bond via nucleophilic attack.[3]

Procedure:

  • Dissolve (R)-(-)-carvone in methanol (MeOH) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add 35% aqueous hydrogen peroxide (H2O2) followed by 6 M aqueous sodium hydroxide (B78521) (NaOH) dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 15 minutes, then at room temperature for 20 minutes.

  • Extract the product with dichloromethane (CH2Cl2).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Purify the resulting carvone-1,2-oxide by column chromatography.

Organocatalytic Epoxidation via a Bromoester Intermediate

This two-step method can provide diastereoselective access to the 7,8-epoxides (exocyclic).[1]

Procedure (Bromination Step):

  • To a solution of an organocatalyst (e.g., quinidine, 2-20 mol%) in CH2Cl2, add carvone, nitrobenzoic acid, and N-bromosuccinimide (NBS).[1]

  • Stir the reaction mixture for 6 days at room temperature or 39 °C.[1]

  • Evaporate the solvent and purify the crude product by silica (B1680970) gel chromatography to isolate the bromoester intermediates.[1]

Procedure (Epoxide Formation):

  • Hydrolyze the isolated bromoester derivatives with an alkali solution to yield the corresponding 7,8-carvone epoxides.[1]

Visualizing Methodologies and Relationships

Experimental Workflow for Carvone Epoxidation

The following diagram illustrates a general workflow for a typical carvone epoxidation experiment, from reaction setup to product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Select Catalyst and Oxidant B Dissolve Carvone in Solvent A->B C Set Reaction Temperature B->C D Add Reagents C->D E Monitor Reaction Progress (TLC, GC) D->E F Quench Reaction E->F G Extraction and Washing F->G H Drying and Solvent Removal G->H I Purification (Chromatography) H->I J Characterization (NMR, IR, MS) I->J K Determine Yield and Selectivity J->K

Caption: General experimental workflow for carvone epoxidation.

Logical Relationships in Carvone Epoxidation Catalysis

This diagram illustrates the relationship between the type of catalytic system and the primary epoxide product formed.

G cluster_catalysts Catalytic Systems cluster_products Primary Epoxide Products Carvone Carvone A Electrophilic Oxidation (e.g., m-CPBA) Carvone->A B Nucleophilic Oxidation (e.g., Alkaline H2O2, Zr-MOFs) Carvone->B C Organocatalysis (via Bromoester) Carvone->C D Biocatalysis (e.g., Cytochrome P450) Carvone->D P1 8,9-Carvone Epoxide (Exocyclic C=C) A->P1 Selectively attacks electron-rich C=C P2 1,2-Carvone Epoxide (Endocyclic C=C) B->P2 Selectively attacks electron-poor C=C C->P1 Two-step synthesis P3 Mixture of Epoxides D->P3

Caption: Catalyst type determines regioselectivity in carvone epoxidation.

References

A Researcher's Guide to Assessing the Purity of Synthesized Carvone Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical research, the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of analytical techniques to assess the purity of carvone (B1668592) epoxide, a versatile chiral molecule with applications in organic synthesis. We present supporting experimental data, detailed protocols, and a visual workflow to aid in the selection of the most appropriate methods for your research needs.

Comparing Analytical Techniques for Purity Assessment

The choice of analytical method for determining the purity of synthesized carvone epoxide depends on the specific purity aspect being investigated: chemical purity (presence of starting materials or byproducts) and stereochemical purity (ratio of diastereomers or enantiomers). The following table summarizes the most common techniques, their principles, and their primary applications in the analysis of this compound.

Analytical TechniquePrinciple of DetectionInformation ProvidedKey AdvantagesLimitations
Thin-Layer Chromatography (TLC) Differential partitioning of compounds between a solid stationary phase and a liquid mobile phase.Qualitative assessment of the number of components in a mixture; monitoring reaction progress.Rapid, simple, and inexpensive.Not quantitative; poor resolution for complex mixtures.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantitative determination of volatile impurities and the main compound.High resolution and sensitivity for volatile compounds.Requires volatile and thermally stable samples; may require derivatization.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.Quantitative analysis of non-volatile compounds; determination of chemical purity.High resolution, sensitivity, and versatility for a wide range of compounds.More complex instrumentation and higher cost than TLC.
Chiral HPLC HPLC with a chiral stationary phase that differentially interacts with enantiomers or diastereomers.Quantitative determination of enantiomeric excess (e.e.) or diastereomeric ratio (d.r.).The gold standard for determining stereochemical purity.[1]Requires specialized and often expensive chiral columns.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural elucidation and confirmation of the desired product; can provide information on diastereomeric ratio.Provides detailed structural information; non-destructive.Lower sensitivity compared to chromatographic methods for impurity detection.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecules, causing vibrational transitions.Identification of functional groups present in the molecule.Rapid and provides a characteristic fingerprint for the compound.Limited information on purity unless impurities have unique functional groups.
Mass Spectrometry (MS) Ionization of molecules and separation of the ions based on their mass-to-charge ratio.Determination of molecular weight and elemental composition.High sensitivity and can be coupled with GC or LC for impurity identification.Does not typically distinguish between isomers without fragmentation analysis.
Melting Point Analysis Determination of the temperature range over which a solid melts.A sharp melting point indicates high purity.Simple and inexpensive.Insensitive to small amounts of impurities; not applicable to oils.[2]
Optical Rotation Measurement of the rotation of plane-polarized light by a chiral compound.Indication of the presence of a single enantiomer.A traditional and fast method.[1]Less accurate than chiral chromatography for determining enantiomeric excess.[1]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis and purity assessment of this compound.

Synthesis of this compound via m-CPBA Epoxidation

This protocol describes the chemoselective epoxidation of the isopropenyl side chain of (R)-(-)-carvone using meta-chloroperoxybenzoic acid (m-CPBA).[3][4]

Materials:

  • (R)-(-)-Carvone

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (R)-(-)-carvone (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica (B1680970) gel.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the chemical purity of the synthesized this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare a sample solution of the synthesized product in the mobile phase.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and then the sample solution.

  • Record the chromatograms.

  • The purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

Since the epoxidation of carvone's isopropenyl group creates a new stereocenter, a mixture of diastereomers may be formed.[3][5] The ratio of these diastereomers can often be determined by ¹H NMR spectroscopy.

Procedure:

  • Dissolve a small sample of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a high-resolution ¹H NMR spectrum.

  • Identify characteristic signals that are resolved for each diastereomer. Often, protons adjacent to the newly formed epoxide ring or the methyl groups on the epoxide ring will have slightly different chemical shifts for each diastereomer.

  • Integrate the area of these distinct signals for each diastereomer.

  • The diastereomeric ratio is the ratio of the integration values.

Experimental Workflow for Synthesis and Purity Assessment

The following diagram illustrates the logical flow from the synthesis of this compound to its comprehensive purity analysis.

G cluster_synthesis Synthesis cluster_purity Purity Assessment start Carvone + Epoxidizing Agent reaction Epoxidation Reaction start->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product Synthesized this compound purification->product tlc TLC Check product->tlc stereochemical_purity Stereochemical Purity Analysis product->stereochemical_purity chemical_purity Chemical Purity Analysis tlc->chemical_purity hplc HPLC / GC chemical_purity->hplc spectroscopy NMR / IR / MS chemical_purity->spectroscopy chiral_hplc Chiral HPLC stereochemical_purity->chiral_hplc nmr_dr ¹H NMR (d.r.) stereochemical_purity->nmr_dr

Caption: Workflow for this compound synthesis and purity analysis.

This guide provides a foundational framework for researchers to approach the purity assessment of synthesized this compound. The selection of techniques should be guided by the specific research goals, available instrumentation, and the desired level of accuracy for both chemical and stereochemical purity.

References

A Comparative Guide to the Kinetic Studies of Carvone Epoxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The epoxidation of carvone (B1668592), a naturally occurring monoterpene, presents a compelling case study in chemical selectivity and reaction kinetics. Carvone possesses two distinct carbon-carbon double bonds amenable to epoxidation: an electron-deficient α,β-unsaturated ketone within a cyclohexene (B86901) ring (C1-C2) and an electron-rich trisubstituted double bond in the isopropenyl side chain (C7-C8). The selective epoxidation of either site is highly dependent on the chosen oxidant and catalytic system, making a thorough understanding of the reaction kinetics essential for optimizing product yield and purity.

This guide provides an objective comparison of the kinetic profiles for the two primary regioselective epoxidation pathways of carvone. Due to a scarcity of comprehensive experimental kinetic data for carvone itself, this guide utilizes well-documented kinetic studies of model substrates that accurately represent the two reactive sites on the carvone molecule:

  • Epoxidation of the Conjugated C=C Bond (C1-C2): Represented by the kinetic analysis of chalcone (B49325), an α,β-unsaturated ketone, using alkaline hydrogen peroxide. This system mirrors the nucleophilic attack required to epoxidize carvone's electron-poor double bond.

  • Epoxidation of the Isolated C=C Bond (C7-C8): Represented by the kinetic analysis of limonene (B3431351), a terpene with a structurally similar isolated double bond, via catalytic oxidation. This system reflects the conditions typically used for electrophilic or radical-mediated epoxidation of carvone's electron-rich isopropenyl group.

Comparative Kinetic Data

The following table summarizes the quantitative kinetic parameters derived from experimental studies on the model substrates. These values provide insight into the factors governing the rate and efficiency of each epoxidation pathway.

Kinetic ParameterAlkaline H₂O₂ Epoxidation of Conjugated C=C (Chalcone)[1]Catalytic Aerobic Epoxidation of Isolated C=C (Limonene)
Substrate ChalconeLimonene
Empirical Rate Law rate = k[chalcone]⁰·⁷⁴[DTAB]⁰·⁵⁰[NaOH]⁰·⁸⁷[H₂O₂]¹·⁵³Not explicitly determined
Apparent Rate Constant (k) 1.03 x 10⁻⁶ M⁻²·⁶⁴/sNot reported
Activation Energy (Ea) 25.9 kJ/mol22 kJ/mol
Reaction Orders Chalcone: 0.74Surfactant (DTAB): 0.50Base (NaOH): 0.87Oxidant (H₂O₂): 1.53Not explicitly determined
Key Observation The reaction rate is strongly dependent on the concentration of the hydrogen peroxide oxidant.[1]The reaction proceeds efficiently under mild conditions with a relatively low activation energy.

Signaling Pathways and Logical Relationships

The choice of reagent dictates the regioselectivity of carvone epoxidation by fundamentally altering the electronic nature of the attack on the double bonds.

G cluster_0 Regioselective Epoxidation of Carvone cluster_1 Pathway A: Nucleophilic Epoxidation cluster_2 Pathway B: Electrophilic Epoxidation Carvone Carvone ReagentA Alkaline H₂O₂ (HOO⁻ Nucleophile) ReagentB Peroxy Acid (e.g., m-CPBA) (Electrophilic Oxygen) TS_A Michael-type Addition ReagentA->TS_A Attacks electron-deficient α,β-unsaturated C=C ProductA Carvone-1,2-oxide TS_A->ProductA TS_B Concerted 'Butterfly' Mechanism ReagentB->TS_B Attacks electron-rich isopropenyl C=C ProductB Carvone-7,8-oxide TS_B->ProductB

Caption: Regioselectivity in carvone epoxidation is determined by the nature of the oxidant.

Experimental Protocols

Detailed methodologies for the kinetic studies cited in this guide are provided below. These protocols serve as a foundation for designing and executing kinetic analyses of similar epoxidation reactions.

Protocol 1: Kinetic Analysis of Chalcone Epoxidation with Alkaline H₂O₂[1]

This protocol describes the method used to determine the empirical rate law for the epoxidation of an α,β-unsaturated ketone in a biphasic system.

  • Reaction Setup: The reaction is conducted in a jacketed glass reactor equipped with a magnetic stirrer, maintained at a constant temperature (e.g., 25°C) by a circulating water bath. The biphasic system consists of an organic phase (e.g., heptane) and an aqueous phase.

  • Reagents:

    • Substrate: Chalcone dissolved in the organic solvent.

    • Oxidant: Aqueous solution of hydrogen peroxide (H₂O₂).

    • Base: Aqueous solution of sodium hydroxide (B78521) (NaOH).

    • Phase-Transfer Catalyst: Dodecyltrimethylammonium bromide (DTAB) to facilitate interaction between reactants in different phases.

  • Kinetic Runs: A series of experiments are performed by systematically varying the initial concentration of one reactant (chalcone, DTAB, NaOH, or H₂O₂) while keeping the concentrations of all other components constant.

  • Sampling and Analysis: At timed intervals, aliquots are withdrawn from the organic layer. The reaction is quenched (e.g., by dilution with a solvent mixture), and the sample is immediately analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining chalcone.

  • Data Analysis (Method of Initial Rates):

    • For each kinetic run, the concentration of chalcone is plotted against time.

    • The initial reaction rate is determined from the negative of the slope of the tangent to the curve at t=0.

    • The natural logarithm of the initial rates is plotted against the natural logarithm of the varied initial concentrations. The slope of this line corresponds to the order of the reaction with respect to that specific component.

    • The overall empirical rate law is assembled from the determined orders of each reactant. The apparent rate constant (k) is then calculated.

  • Activation Energy Determination: The kinetic runs are repeated at several different temperatures (e.g., 15°C, 25°C, 35°C). The apparent rate constant (k) is calculated for each temperature. The activation energy (Ea) is determined from the slope of the Arrhenius plot (ln(k) vs. 1/T).

Protocol 2: Kinetic Analysis of Catalytic Limonene Epoxidation

This protocol outlines a general approach for studying the kinetics of a heterogeneously catalyzed epoxidation of an isolated double bond, as seen with limonene.

  • Reaction Setup: A batch reactor (e.g., a three-necked flask) is equipped with a mechanical stirrer, condenser, and temperature controller, and placed in a thermostated oil bath.

  • Reagents:

    • Substrate: Limonene.

    • Catalyst: A heterogeneous catalyst (e.g., cobalt-substituted mesoporous silica).

    • Oxidant: Molecular oxygen (aerobic) or a peroxide source.

    • Co-reductant (if applicable): An aldehyde like isobutyraldehyde (B47883) for aerobic systems.

    • Solvent: An appropriate organic solvent (e.g., acetonitrile).

  • Reaction Procedure: The substrate, solvent, and catalyst are loaded into the reactor. The mixture is heated to the desired temperature under stirring. The reaction is initiated by introducing the oxidant (e.g., bubbling oxygen at a controlled pressure).

  • Sampling and Analysis: Samples are periodically withdrawn from the reaction mixture through a filter to remove the catalyst. The concentrations of limonene and the epoxide product are quantified using Gas Chromatography (GC) with an internal standard.

  • Data Analysis:

    • The initial reaction rates are calculated from the slope of the product concentration versus time plot at the beginning of the reaction.

    • A series of experiments are conducted by varying parameters such as substrate concentration, catalyst loading, and oxygen pressure to determine their effect on the reaction rate.

  • Activation Energy Determination: The reaction is performed at various temperatures while keeping all other conditions constant. The activation energy (Ea) is calculated from the Arrhenius plot of the initial rates.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for conducting a kinetic study of an epoxidation reaction.

G prep 1. Reagent Preparation (Substrate, Oxidant, Catalyst, Solvent) setup 2. Reactor Setup (Constant Temperature, Stirring) prep->setup init 3. Reaction Initiation setup->init sample 4. Timed Sampling & Quenching init->sample t = 0, 5, 10... min analyze 5. Quantitative Analysis (e.g., HPLC, GC) sample->analyze plot 6. Data Plotting ([Product] vs. Time) analyze->plot calc 7. Calculation of Initial Rates plot->calc kinetics 8. Determine Rate Law, Rate Constant (k), and Activation Energy (Ea) calc->kinetics

Caption: Generalized workflow for an experimental kinetic study of epoxidation.

References

A Comparative Guide to the Structural Validation of Carvone Epoxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural validation of newly synthesized compounds is a critical step in chemical research and drug development. For carvone (B1668592) epoxide derivatives, a class of molecules with significant potential in medicinal chemistry, rigorous structural confirmation is paramount. This guide provides an objective comparison of key analytical techniques used for this purpose, supported by experimental data and detailed protocols.

Data Presentation: Spectroscopic Comparison

The following tables summarize key spectroscopic data for carvone and its representative epoxide derivatives, facilitating a clear comparison for structural validation.

Table 1: ¹H NMR Chemical Shift (δ) Comparison (in CDCl₃)

ProtonCarvoneCarvone-7,8-epoxideKey Changes & Observations
Vinyl H (C6-H) ~6.76 ppm (m)~6.75 ppm (m)The α,β-unsaturated ketone system remains intact, showing minimal change in the chemical shift of the vinyl proton.[1]
Isopropenyl =CH₂ ~4.78 ppm (s)DisappearedThe disappearance of the signals for the exocyclic double bond protons is a primary indicator of successful epoxidation at this position.[1]
Epoxide CH₂ N/A~2.52-2.60 ppm (m)The appearance of new signals in this region is characteristic of the protons on the newly formed oxirane ring.
Methyl H (on isopropenyl) ~1.77 ppm (s)~1.33 ppm (s)A significant upfield shift of this methyl group's signal confirms the conversion of the double bond to an epoxide.
Methyl H (on ring) ~1.77 ppm (s)~1.77 ppm (s)The chemical shift of the methyl group on the cyclohexene (B86901) ring remains largely unchanged.

Table 2: ¹³C NMR Chemical Shift (δ) Comparison (in CDCl₃)

CarbonCarvoneCarvone-7,8-epoxideKey Changes & Observations
Carbonyl C (C=O) ~200.5 ppm~198.7 ppmA slight upfield shift of the carbonyl carbon signal is observed upon epoxidation.[1]
Vinyl C (C6) ~135.3 ppm~135.0 ppmMinimal change in the chemical shifts of the endocyclic double bond carbons.
Isopropenyl =C< ~144.6 ppm~60-65 ppmA dramatic upfield shift is a clear indication of the saturation of this carbon upon forming the epoxide.
Isopropenyl =CH₂ ~110.0 ppm~50-55 ppmThe disappearance of the sp² carbon signal and the appearance of a new sp³ signal in this region confirms epoxidation.

Table 3: FT-IR Characteristic Absorptions (cm⁻¹)

Functional GroupCarvoneCarvone-7,8-epoxideKey Changes & Observations
C=O (conjugated ketone) ~1650-1670~1668The stretching frequency of the conjugated carbonyl group is retained, confirming the integrity of the α,β-unsaturated ketone system.[1]
C=C (alkene) ~1645 (isopropenyl), ~1610 (endocyclic)~1610 (endocyclic)The disappearance or significant reduction in the intensity of the band corresponding to the exocyclic C=C stretch is a key indicator of epoxidation.
C-O-C (epoxide) N/A~1250, ~850-950The appearance of new bands in these regions is characteristic of the C-O stretching and ring breathing vibrations of the epoxide ring.

Experimental Protocols

Detailed methodologies for the key experiments in the structural validation of carvone epoxide derivatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule and confirm the formation of the epoxide ring and its regiochemistry.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for confirming the overall structure and connectivity.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the derivative and gain structural information from its fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is commonly used.

  • Data Acquisition:

    • Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

    • For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

    • Analyze the fragmentation pattern. For this compound, expect to see fragments corresponding to the loss of small neutral molecules (e.g., H₂O, CO) and characteristic cleavages of the cyclohexene and epoxide rings.

X-ray Crystallography

Objective: To obtain an unambiguous, three-dimensional structure of the molecule, including its absolute stereochemistry.

Methodology:

  • Crystal Growth:

    • This is often the most challenging step. Slow evaporation of a solution of the purified compound in a suitable solvent or solvent system (e.g., hexane/ethyl acetate, dichloromethane) is a common method.

    • Other techniques include slow cooling of a saturated solution or vapor diffusion.

  • Crystal Mounting: Mount a suitable single crystal (well-defined shape, no visible cracks) on a goniometer head.

  • Data Collection:

    • Use a single-crystal X-ray diffractometer.

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

    • The atomic positions and thermal parameters are refined against the experimental data to generate the final, detailed 3D structure.

Mandatory Visualizations

G Workflow for Structural Validation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Interpretation & Validation start Synthesized this compound Derivative purification Purification (e.g., Column Chromatography) start->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Primary Confirmation ms Mass Spectrometry (HRMS) purification->ms Molecular Weight ir FT-IR Spectroscopy purification->ir Functional Groups xray X-ray Crystallography (if crystalline) purification->xray If single crystals obtained interpretation Spectroscopic Data Interpretation nmr->interpretation ms->interpretation ir->interpretation structure_elucidation Structure Elucidation xray->structure_elucidation Unambiguous 3D Structure comparison Comparison with Starting Material (Carvone) interpretation->comparison comparison->structure_elucidation final_validation Final Structure Validated structure_elucidation->final_validation

Caption: A general workflow for the structural validation of a newly synthesized this compound derivative.

G Comparison of Analytical Techniques for this compound Validation Technique Technique |  Information Provided |  Strengths |  Limitations NMR NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, stereochemistry Unparalleled for complete structure elucidation Lower sensitivity, requires higher sample concentration MS Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns High sensitivity, small sample amount required Isomers can be difficult to distinguish, fragmentation can be complex IR FT-IR Spectroscopy Presence or absence of specific functional groups Fast, non-destructive, versatile sample handling Provides limited information on the overall molecular skeleton XRAY X-ray Crystallography Unambiguous 3D structure, absolute stereochemistry Definitive structural proof Requires a suitable single crystal, can be time-consuming

Caption: A comparison of the strengths and limitations of common analytical techniques for this purpose.

References

cross-reactivity studies of carvone epoxide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the cross-reactivity of carvone (B1668592) epoxide, providing a comparative analysis with structurally similar compounds. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Carvone epoxide is a reactive monoterpenoid derivative of carvone, a compound found in the essential oils of spearmint and caraway. The epoxide functional group makes it an electrophilic species capable of covalently binding to nucleophilic residues in proteins. This process, known as haptenation, can render the modified protein immunogenic, leading to allergic contact dermatitis. Understanding the cross-reactivity of this compound with other structurally related compounds is crucial for assessing the potential for co-sensitization and for the development of safer consumer products and pharmaceuticals. This guide outlines a proposed study to compare the cross-reactivity of this compound with two of its structural analogs: limonene (B3431351) oxide and menthone epoxide.

Potential Cross-Reactants

Based on structural similarity, the following compounds are proposed as potential cross-reactants with this compound:

  • Limonene Oxide: A monoterpene epoxide derived from limonene, a major constituent of citrus oils. Oxidized limonene, which contains limonene oxide, is a known skin sensitizer.

  • Menthone Epoxide: An epoxide derivative of menthone, a major component of peppermint oil.

Comparative Cross-Reactivity Data (Hypothetical)

The following table presents a hypothetical summary of results from a competitive ELISA designed to assess the cross-reactivity of the selected compounds. In this proposed experiment, antibodies would be raised against a this compound-protein conjugate. The ability of this compound, limonene oxide, and menthone epoxide to inhibit the binding of these antibodies to the immobilized this compound-protein conjugate would be measured. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the competitor that inhibits 50% of the antibody binding.

Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results.

CompoundIC50 (µM)Relative Cross-Reactivity (%)
This compound15.2100
Limonene Oxide45.833.2
Menthone Epoxide120.512.6
Unrelated Control>1000<1

Experimental Protocols

Detailed methodologies for key experiments to determine the cross-reactivity of this compound are provided below.

Competitive ELISA (Enzyme-Linked Immunosorbent Assay)

This in vitro assay is designed to quantify the cross-reactivity of haptens by measuring their ability to compete with the primary hapten (this compound) for binding to a specific antibody.

Materials:

  • This compound, limonene oxide, menthone epoxide

  • Carrier protein (e.g., Bovine Serum Albumin - BSA)

  • Polyclonal or monoclonal antibodies raised against this compound-BSA conjugate

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating: Coat the wells of a 96-well microtiter plate with 100 µL of this compound-BSA conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Inhibition: Prepare serial dilutions of this compound (homologous competitor) and the potential cross-reactants (limonene oxide, menthone epoxide) in blocking buffer. Mix the competitor solutions with a constant concentration of the primary antibody against this compound-BSA. Incubate this mixture for 1 hour at 37°C.

  • Incubation: Add 100 µL of the antibody-competitor mixture to the coated and blocked wells. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Plot the absorbance against the logarithm of the competitor concentration.

  • Determine the IC50 value for each compound.

  • Calculate the relative cross-reactivity of each test compound using the following formula: (IC50 of this compound / IC50 of Test Compound) x 100%

T-cell Proliferation Assay

This in vitro assay assesses the ability of a hapten to induce a proliferative response in T-cells from sensitized individuals, which is a hallmark of a cell-mediated immune response.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from individuals sensitized to this compound (or from an in vitro sensitization model).

  • This compound, limonene oxide, menthone epoxide.

  • Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum).

  • CFSE (Carboxyfluorescein succinimidyl ester) dye.

  • 96-well cell culture plates.

  • Flow cytometer.

Procedure:

  • PBMC Isolation: Isolate PBMCs from blood samples using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Label the PBMCs with CFSE dye according to the manufacturer's protocol. CFSE is a fluorescent dye that is diluted with each cell division, allowing for the tracking of cell proliferation.

  • Cell Culture: Seed the CFSE-labeled PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well.

  • Hapten Stimulation: Add serial dilutions of this compound, limonene oxide, and menthone epoxide to the wells. Include a negative control (vehicle) and a positive control (e.g., a known mitogen like phytohemagglutinin).

  • Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze them by flow cytometry. The proliferation of T-cells is measured by the dilution of the CFSE dye.

Data Analysis:

  • Gate on the lymphocyte population and then on CD4+ and CD8+ T-cell subsets.

  • Quantify the percentage of proliferating cells (cells with reduced CFSE fluorescence) for each condition.

  • Plot the percentage of proliferating T-cells against the hapten concentration to generate dose-response curves.

Visualizations

Signaling Pathway for Hapten-Induced Sensitization

Hapten_Sensitization_Pathway Hapten This compound (Hapten) HaptenProtein Hapten-Protein Conjugate Hapten->HaptenProtein Haptenation SkinProtein Skin Protein SkinProtein->HaptenProtein LangerhansCell Langerhans Cell (Antigen Presenting Cell) HaptenProtein->LangerhansCell Uptake and Processing Migration Migration to Lymph Node LangerhansCell->Migration NaiveTCell Naive T-Cell Migration->NaiveTCell Antigen Presentation ActivatedTCell Activated/ Memory T-Cell NaiveTCell->ActivatedTCell Activation and Proliferation Sensitization Sensitization Established ActivatedTCell->Sensitization

Caption: Signaling pathway of hapten-induced skin sensitization.

Experimental Workflow for Competitive ELISA

Competitive_ELISA_Workflow Start Start CoatPlate Coat Plate with This compound-BSA Start->CoatPlate Block Block Wells CoatPlate->Block PrepareSamples Prepare Antibody and Competitor (this compound, Limonene Oxide, etc.) Mixture Block->PrepareSamples IncubateCompetition Add Mixture to Wells and Incubate PrepareSamples->IncubateCompetition AddSecondary Add Enzyme-Conjugated Secondary Antibody IncubateCompetition->AddSecondary AddSubstrate Add Substrate and Develop Color AddSecondary->AddSubstrate ReadAbsorbance Read Absorbance at 450 nm AddSubstrate->ReadAbsorbance Analyze Analyze Data (Calculate IC50) ReadAbsorbance->Analyze End End Analyze->End

Caption: Workflow for the competitive ELISA to assess cross-reactivity.

Experimental Workflow for T-cell Proliferation Assay

TCell_Proliferation_Workflow Start Start IsolatePBMC Isolate PBMCs from Sensitized Donor Start->IsolatePBMC LabelCFSE Label PBMCs with CFSE Dye IsolatePBMC->LabelCFSE CultureCells Culture Labeled PBMCs with Haptens LabelCFSE->CultureCells Incubate Incubate for 5-7 Days CultureCells->Incubate AnalyzeFlow Analyze by Flow Cytometry Incubate->AnalyzeFlow Quantify Quantify T-Cell Proliferation AnalyzeFlow->Quantify End End Quantify->End

Caption: Workflow for the T-cell proliferation assay.

A Comparative Guide to the Efficacy of Oxidizing Agents for Carvone Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective epoxidation of carvone (B1668592) is a critical transformation, yielding valuable chiral synthons. Carvone possesses two distinct reactive sites for epoxidation: the electron-rich trisubstituted C7-C8 double bond of the isopropenyl group and the electron-deficient C1-C2 double bond of the α,β-unsaturated ketone. The choice of oxidizing agent dictates the regioselectivity of this reaction, a crucial factor in synthetic strategy. This guide provides an objective comparison of common oxidizing agents, supported by experimental data, to inform reagent selection.

Comparative Performance of Oxidizing Agents

The efficacy of different oxidizing agents for carvone epoxidation is determined by their inherent chemical reactivity, which governs the regioselectivity and stereoselectivity of the reaction. Peroxy acids, for instance, are electrophilic and preferentially react with the electron-rich external double bond. In contrast, nucleophilic oxidants like alkaline hydrogen peroxide selectively target the electron-deficient double bond within the cyclohexenone ring.[1][2]

The following table summarizes the quantitative performance of key oxidizing agents in the epoxidation of (R)-carvone.

Oxidizing AgentTarget Double BondProductYield (%)DiastereoselectivityKey Reaction Conditions
m-CPBAIsopropenyl (C7-C8)Carvone-7,8-oxide66%[3]Not stereoselective[3][4]CH₂Cl₂, 0°C, 13–16 h[2]
Alkaline H₂O₂α,β-Unsaturated Ketone (C1-C2)Carvone-1,2-oxide80%[2]N/AMeOH, 6M NaOH, 35% H₂O₂, 0°C to RT[2]
Cyclohexylidenebishydroperoxideα,β-Unsaturated Ketone (C1-C2)trans-Carvone-1,2-oxide91%[5]Trans diastereomers only[5]Dioxane, NaOH, 0°C to RT, 1.5 h[5]

Experimental Protocols

Detailed methodologies are essential for reproducibility. The following protocols are adapted from published literature for the epoxidation of (R)-(-)-carvone.

Protocol 1: Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This method selectively epoxidizes the isopropenyl double bond.[2]

Materials:

Procedure:

  • Dissolve (R)-(-)-carvone in ice-cold dichloromethane (CH₂Cl₂).[3]

  • In a separate flask, dissolve m-CPBA in dichloromethane.[3]

  • Add the m-CPBA solution dropwise to the carvone solution over 10 minutes while maintaining the temperature at 0°C in an ice bath.[2][3]

  • Stir the reaction mixture at 0°C for 13-16 hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).[2][3]

  • After completion, quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude carvone-7,8-oxide.

  • Purify the product using column chromatography.

Protocol 2: Epoxidation with Alkaline Hydrogen Peroxide (H₂O₂)

This protocol achieves selective epoxidation of the α,β-unsaturated ketone functionality.[2]

Materials:

  • (R)-(-)-carvone

  • Methanol (B129727) (MeOH)

  • 6 M Sodium hydroxide (B78521) (NaOH) solution

  • 35% Hydrogen peroxide (H₂O₂) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-(-)-carvone in methanol in a flask and cool the mixture to 0°C in an ice bath.[2]

  • Add 35% hydrogen peroxide solution, followed by the dropwise addition of 6 M aqueous sodium hydroxide solution while maintaining the temperature at 0°C.[2]

  • Stir the mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 20 minutes.[2]

  • Dilute the reaction mixture with water and extract the product with dichloromethane (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude carvone-1,2-oxide.

  • Purify the product via column chromatography.

Logical Workflow for Reagent Selection

The choice of oxidizing agent is primarily dictated by the desired regioisomeric epoxide. The following diagram illustrates the decision-making process for selecting the appropriate oxidant for carvone epoxidation.

G start Start: Carvone Epoxidation regio_choice Desired Regioisomer? start->regio_choice isopropenyl_epoxide Target: Isopropenyl (C7-C8) Epoxide regio_choice->isopropenyl_epoxide  Electron-Rich  External C=C enone_epoxide Target: α,β-Unsaturated (C1-C2) Epoxide regio_choice->enone_epoxide Electron-Deficient Internal C=C   mcpba Use m-CPBA (Electrophilic oxidant) isopropenyl_epoxide->mcpba h2o2 Use Alkaline H₂O₂ (Nucleophilic oxidant) enone_epoxide->h2o2 gem_dhp Alternative: Cyclohexylidene- bishydroperoxide for high trans-diastereoselectivity enone_epoxide->gem_dhp

Caption: Oxidant selection workflow for carvone epoxidation.

References

A Comparative Guide to Modern Methods for Carvone Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Performance and Protocols

The epoxidation of carvone (B1668592), a versatile bicyclic monoterpene, is a critical transformation in the synthesis of a wide array of fine chemicals and pharmaceutical intermediates. The selective oxidation of one of its two distinct double bonds presents a classic challenge in organic synthesis, prompting the development of various methodologies. This guide provides an objective comparison of traditional and novel methods for carvone epoxidation, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.

Performance Comparison of Carvone Epoxidation Methods

The choice of epoxidation method significantly impacts the regioselectivity, stereoselectivity, yield, and environmental footprint of the synthesis. Below is a summary of key performance indicators for prominent methods.

MethodReagentsTarget Double BondYieldSelectivityReaction TimeTemperature (°C)
Traditional Methods
Peroxy Acid (m-CPBA)m-Chloroperoxybenzoic acidIsolated (C7-C8)59-66%[1]High Regioselectivity, No Diastereoselectivity3 - 16 hours0
Alkaline Hydrogen PeroxideH₂O₂ / NaOHα,β-Unsaturated (C1-C2)~80%[2]High Regioselectivity35 minutes0 to Room Temp
Newer Methods
Organocatalysis (Two-Step)NBS, o-nitrobenzoic acid, organocatalyst (e.g., proline), then K₂CO₃Isolated (C7-C8)~15-25% (overall)Enantiopure products (high diastereoselectivity in the first step)[3]6 days (bromination) + hydrolysis timeRoom Temperature to 39 (bromination), 35 (hydrolysis)
Enzymatic (Cytochrome P450)Cytochrome P450cin, O₂, NADPHIsolated (C7-C8)Data not availableMentioned as an alternative for producing 7,8-carvone epoxides[3]Data not availableData not available
Heterogeneous CatalysisHydrotalcite / H₂O₂α,β-Unsaturated (C1-C2)Data not availableRegioselective oxidation of the conjugated double bond is reported[3]Data not availableData not available

Experimental Protocols

Detailed methodologies for the key epoxidation techniques are provided below to facilitate replication and adaptation.

Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This method selectively epoxidizes the more electron-rich isolated double bond of carvone.

Protocol:

  • Dissolve (R)-(-)-carvone (1.00 g, 6.68 mmol) in dichloromethane (B109758) (DCM, 8 mL) in a 25 mL round-bottomed flask.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.69 g, 9.80 mmol) in DCM (8 mL).

  • Add the m-CPBA solution dropwise to the carvone solution over 20 minutes. A precipitate will form.

  • Stir the reaction mixture in the ice bath for 3 hours.

  • Upon completion, wash the mixture multiple times with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the organic layer, dry it with a suitable drying agent (e.g., anhydrous magnesium sulfate), and concentrate it in vacuo to obtain the crude product.

  • Purification can be performed via column chromatography if necessary.

Epoxidation with Alkaline Hydrogen Peroxide

This classic method targets the electron-deficient α,β-unsaturated double bond.

Protocol:

  • Dissolve (R)-(-)-carvone (1.00 g, 6.68 mmol) in methanol (B129727) (8 mL) in a 25 mL round-bottomed flask and cool to 0 °C in an ice bath.

  • Add 30% w/w hydrogen peroxide dropwise over 5 minutes.

  • Add 6N aqueous sodium hydroxide (B78521) dropwise over 5 minutes.

  • Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 20 minutes.[2]

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the epoxide.

Diastereoselective Organocatalytic Epoxidation (Two-Step)

This newer method allows for the diastereoselective synthesis of 7,8-carvone epoxides via a bromoester intermediate, leading to enantiopure products.[3][4]

Step 1: Synthesis of Bromoesters

  • To a solution of an organocatalyst (e.g., proline, 2 mol%) in 20 mL of CH₂Cl₂, add carvone (1.00 g, 6.66 mmol), o-nitrobenzoic acid (1.56 g, 9.32 mmol), and N-bromosuccinimide (NBS) (1.66 g, 9.32 mmol).[3]

  • Stir the reaction mixture for 6 days at room temperature.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, evaporate the solvent and purify the crude product by column chromatography on silica (B1680970) gel to isolate the diastereomeric bromoesters.[3] With proline as the catalyst, yields of 34% and 20% for the two diastereomers have been reported.[3]

Step 2: Hydrolysis of Bromoesters to Epoxides

  • In a round-bottom flask, dissolve the isolated bromoester in methanol (20 mL) and add potassium carbonate (0.1 mmol).[3]

  • Stir the mixture at 35 °C, monitoring the reaction by TLC.[3]

  • Once the reaction is complete, evaporate the solvent.

  • Purify the product by column chromatography on silica gel to obtain the corresponding enantiopure epoxide.[3] Yields for this step are reported to be around 45-50%.[3]

Visualizing the Processes

To better illustrate the relationships and workflows, the following diagrams are provided.

G General Experimental Workflow for Carvone Epoxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: (R)-(-)-Carvone reagents Select Reagents and Catalyst start->reagents solvent Choose Appropriate Solvent reagents->solvent dissolve Dissolve Carvone solvent->dissolve react Add Reagents/Catalyst under Controlled Temperature dissolve->react stir Stir for Specified Time react->stir quench Quench Reaction (e.g., with NaHCO3) stir->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Characterize Product (NMR, etc.) purify->analyze end End: Epoxidized Carvone analyze->end

Caption: A generalized workflow for the synthesis and purification of carvone epoxides.

G Chemical Transformation in Carvone Epoxidation cluster_products Carvone Carvone EpoxideA Carvone-1,2-oxide Carvone->EpoxideA Alkaline H₂O₂ EpoxideB Carvone-7,8-oxide Carvone->EpoxideB m-CPBA or Organocatalysis

Caption: Regioselective epoxidation of carvone leading to two different epoxide products.

References

Safety Operating Guide

Proper Disposal of Carvone Epoxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Carvone Epoxide is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides essential safety information, operational protocols, and step-by-step procedures for the proper management of this compound waste streams in a research and development setting.

Immediate Safety and Logistical Information

This compound is a combustible liquid that may cause an allergic skin reaction and is harmful to aquatic life.[1][2] The toxicological properties of this compound have not been fully investigated, warranting a cautious approach to handling and disposal.[1][3] Adherence to institutional and local hazardous waste regulations is mandatory.[3]

Hazard Profile and Key Data

Proper handling and disposal decisions are informed by the chemical's physical and toxicological properties. The following table summarizes key quantitative data for this compound and its parent compound, Carvone.

PropertyValueCompoundNotes
Flash Point 88 °C / 190.4 °F(-)-CarvoneIndicates the substance is a combustible liquid.[3]
Boiling Point 227 - 230 °C(-)-Carvone
Aquatic Toxicity (LC50) 50 mg/L (96 h)(S)-(+)-CarvoneLethal concentration for 50% of Zebra fish (Danio rerio); demonstrates aquatic toxicity.[1]
Physical State Liquid(-)-Carvone[3]
Solubility Insoluble in waterCarvone OxideLow water solubility suggests it is not likely to be mobile in the environment.[2][3]

Personal Protective Equipment (PPE) and Handling

To minimize exposure and ensure safety, all personnel handling this compound must use appropriate Personal Protective Equipment (PPE).

  • Gloves: Wear suitable chemical-resistant gloves tested according to standards like EN 374.[4]

  • Eye Protection: Use safety goggles with side protection.[4]

  • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Ventilation: Handle the compound in a well-ventilated area or within a chemical fume hood.[5]

Contaminated work clothing must not be allowed out of the workplace and should be decontaminated before reuse.[1][2][6]

Step-by-Step Disposal Protocol

The ultimate disposal of this compound must be conducted through an approved waste disposal plant and in accordance with all local, regional, and national regulations.[1][3] Chemical waste generators are responsible for correctly classifying their waste.[3]

Step 1: Waste Characterization

  • Classify all waste containing this compound (pure substance, solutions, or contaminated materials) as hazardous chemical waste. This is based on its potential for skin sensitization, aquatic toxicity, and combustibility.[1][2][3]

Step 2: Waste Collection and Segregation

  • Collect this compound waste in a designated, properly sealed, and chemically compatible container.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Keep waste containers closed except when adding waste.

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."

  • Identify the contents, including "this compound" and any solvents or other chemicals present in the mixture, with their approximate concentrations.

  • Note the associated hazards (e.g., "Combustible," "Skin Sensitizer," "Aquatic Hazard").

Step 4: Storage

  • Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility.

  • Ensure the storage area is cool, well-ventilated, and away from sources of ignition.[3][7]

Step 5: Arrange for Disposal

  • Contact your institution's EHS or equivalent department to schedule a pickup for the hazardous waste.

  • Do not dispose of this compound down the drain or in regular trash.[3][6] Its insolubility and aquatic toxicity make this practice unsafe and non-compliant.[1][2][3]

Spill Management Procedures

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE as described above before attempting to clean the spill.

  • Containment: For small spills, absorb the liquid with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).

  • Collection: Carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.

  • Disposal: Seal and label the waste container and manage it according to the disposal protocol above.

For large spills, evacuate the area and contact your institution's emergency response or EHS team immediately.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Characterization cluster_1 Collection & Storage cluster_2 Final Disposal start This compound Waste Generated (e.g., unused reagent, contaminated labware) classify Classify as Hazardous Waste (Skin Sensitizer, Aquatic Hazard, Combustible) start->classify collect Collect in a sealed, compatible waste container classify->collect label_waste Label Container: 'Hazardous Waste', Contents, Hazards collect->label_waste store Store in designated Satellite Accumulation Area label_waste->store contact_ehs Contact Institutional EHS for waste pickup request store->contact_ehs disposal Disposal by Approved Hazardous Waste Vendor contact_ehs->disposal drain Drain Disposal contact_ehs->drain prohibited PROHIBITED

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Carvone Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Carvone Epoxide

This guide provides immediate, essential safety protocols and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Hazard Identification and Safety Summary

This compound is a chemical that requires careful handling due to its potential health and physical hazards. It is classified as a combustible liquid that may be harmful if swallowed and can cause an allergic skin reaction. It is also recognized as being toxic or harmful to aquatic life.[1][2][3] Adherence to the following safety protocols is critical to minimize exposure and risk.

Hazard ClassificationDescriptionGHS CodeCitations
Skin Sensitization May cause an allergic skin reaction upon contact.H317[2][3][4]
Acute Toxicity (Oral) Harmful if swallowed.H302[1]
Flammability Combustible liquid.H227[1]
Aquatic Hazard Toxic or harmful to aquatic life.H401 / H402[1]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the primary defense against chemical exposure. The following table outlines the mandatory PPE for handling this compound.

PPE CategoryItemSpecifications and Best PracticesCitations
Hand Protection Chemical-Resistant GlovesUse nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. Wash and dry hands after removing gloves.[5][6][7]
Eye & Face Protection Safety Glasses / Goggles / Face ShieldWear chemical splash goggles or safety glasses with side shields. A full-face shield is recommended when there is a significant risk of splashing.[6][7][8][9]
Body Protection Laboratory Coat / Chemical Apron / CoverallsWear a chemical-resistant lab coat or apron. For larger quantities or tasks with a high splash risk, disposable coveralls are recommended. Remove any contaminated clothing immediately.[5][6][9][10]
Respiratory Protection Respirator (if required)Use in poorly ventilated areas or when exposure limits may be exceeded. A half-mask or full-face respirator with organic vapor cartridges is recommended.[5][6][7][11]

Operational and Handling Plan

A systematic approach to handling this compound is crucial for laboratory safety. This involves preparation, active handling, and post-handling procedures.

Engineering Controls and Preparation
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control.[5][6]

  • Ignition Sources: As a combustible liquid, keep it away from all sources of ignition, including heat, sparks, open flames, and hot surfaces. Use non-sparking tools for transfers.[1][5][12]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

Step-by-Step Handling Protocol
  • Don PPE: Before handling, put on all required PPE as specified in the table above.

  • Chemical Transfer: When transferring the chemical, do so carefully to avoid splashes or aerosol generation.

  • Personal Hygiene: Avoid all direct contact with the skin and eyes.[5] Do not eat, drink, or smoke in the handling area.[1][8]

  • Post-Handling: After handling, wash hands and forearms thoroughly with soap and water, even if gloves were worn.[1]

First Aid Measures
  • If on Skin: Immediately wash the affected area with plenty of soap and water. If a skin rash or irritation occurs, seek medical attention.[1][3] Remove and wash contaminated clothing before reuse.[1]

  • If in Eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[5][8] Seek immediate medical attention.

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting.[1][5] Call a poison control center or doctor for treatment advice.[5]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.

Spill Response
  • Evacuate: Clear all personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[5]

  • Clean-up: Wearing full PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all this compound waste, including contaminated materials and disposable PPE, in a clearly labeled, sealed, and chemically compatible container.

  • Curing Excess Product: Do not pour liquid this compound down the drain.[13] If you have small amounts of leftover material, allow it to cure completely in a safe, ventilated area until it is solid. Once fully cured, it can typically be disposed of as non-hazardous solid waste.[13]

  • Large Quantities: For larger volumes of uncured waste, contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[13]

  • Final Disposal: All chemical waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[1][11]

Workflow for Handling this compound

The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final waste disposal.

G Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handle 2. Handling & Experiment cluster_decon 3. Decontamination cluster_dispose 4. Waste Disposal prep_ppe Don Required PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_chem Handle this compound in Fume Hood prep_spill->handle_chem decon_area Clean Work Area handle_chem->decon_area decon_ppe Doff PPE Correctly decon_area->decon_ppe decon_wash Wash Hands Thoroughly decon_ppe->decon_wash dispose_collect Collect Liquid & Solid Waste decon_wash->dispose_collect dispose_cure Cure Excess Material dispose_collect->dispose_cure dispose_final Transfer to EHS Waste dispose_cure->dispose_final

Caption: Logical workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.